3-(Ethylamino)phenol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-(ethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-9-7-4-3-5-8(10)6-7/h3-6,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKZDKSHNITMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Record name | 3-ETHYLAMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20362 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025270 | |
| Record name | 3-Ethylaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-ethylaminophenol is a very viscous deep orange liquid. (NTP, 1992) | |
| Record name | 3-ETHYLAMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20362 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
349 °F at 12 mmHg (NTP, 1992) | |
| Record name | 3-ETHYLAMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20362 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
0.1 to 1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 3-ETHYLAMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20362 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
621-31-8 | |
| Record name | 3-ETHYLAMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20362 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-(Ethylamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylaminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYL-M-AMINOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26AT05W85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
144 °F (NTP, 1992) | |
| Record name | 3-ETHYLAMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20362 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Ethylamino)phenol: Properties, Structure, and Synthesis
Abstract: This document provides a comprehensive technical overview of 3-(Ethylamino)phenol (CAS No: 621-31-8), a significant organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and dyes.[1] The guide details its fundamental chemical and physical properties, structural information, reactivity, and a representative synthetic protocol. This paper is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Chemical Structure and Identifiers
This compound is an aromatic organic compound featuring both a hydroxyl and an ethylamino functional group substituted on a benzene ring at positions 1 and 3, respectively. The presence of the amino group confers basic properties to the molecule, while the hydroxyl group provides weak acidity.[1][2]
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 621-31-8 | [1][2][3] |
| Molecular Formula | C₈H₁₁NO | [1][2][3] |
| Molecular Weight | 137.18 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | N-Ethyl-3-aminophenol, N-Ethyl-m-aminophenol, m-(Ethylamino)phenol | [1][2][4] |
| SMILES | CCNC1=CC(=CC=C1)O | [2][3][5] |
| InChI | InChI=1S/C8H11NO/c1-2-9-7-4-3-5-8(10)6-7/h3-6,9-10H,2H2,1H3 | [1][2][4] |
| InChIKey | TVKZDKSHNITMRZ-UHFFFAOYSA-N | [1][2] |
Physicochemical and Computed Properties
This compound's physical state can vary depending on purity, appearing as a solid or a viscous liquid.[1][2] It is soluble in organic solvents and shows slight to moderate solubility in water.[1][2]
Table 2: Physicochemical and Computed Data for this compound
| Property | Value | Reference |
| Physical Form | Powder, or very viscous deep orange liquid | [2] |
| Melting Point | 56-62 °C | [2][6] |
| Boiling Point | 282 °C (at 760 mmHg); 176 °C (at 12 mmHg) | [2][3] |
| Water Solubility | Slightly soluble (0.1 to 1 mg/mL) | [2] |
| XLogP3 | 1.9 | [2][5] |
| Topological Polar Surface Area | 32.3 Ų | [2][6] |
| Hydrogen Bond Donor Count | 2 | [2][6] |
| Hydrogen Bond Acceptor Count | 2 | [2][6] |
| Rotatable Bond Count | 2 | [2][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific spectra are not provided in the search results, the expected characteristics based on its functional groups are as follows:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons (around 7-8 ppm), a broad singlet for the phenolic -OH proton (typically 4-7 ppm), and signals corresponding to the ethyl group (-CH₂- and -CH₃) with appropriate splitting patterns.[7]
-
¹³C NMR: The spectrum would display distinct peaks for the aromatic carbons, with the carbons attached to the -OH and -NH- groups being significantly shifted, in addition to two signals for the ethyl group carbons.[2]
-
Infrared (IR) Spectroscopy: Key absorptions would include a strong, broad O-H stretching band around 3300-3500 cm⁻¹, an N-H stretching band, C-O stretching near 1000 cm⁻¹, and C=C stretching bands in the 1500-1600 cm⁻¹ region, characteristic of the aromatic ring.[7]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve alpha-cleavage at the C-N bond and potential dehydration.[2][7]
Reactivity and Basic Properties
This compound exhibits dual reactivity due to its phenolic and amino functional groups.
-
Basicity: The ethylamino group imparts basic properties, allowing it to react with acids to form salts.[1][2] Amines can be incompatible with isocyanates, peroxides, acid halides, and epoxides.[2]
-
Acidity: The phenolic hydroxyl group is weakly acidic and will react with strong bases.[2] Phenols are generally incompatible with strong reducing agents like hydrides and alkali metals.[2]
-
Reactivity: The compound can participate in nucleophilic substitution and coupling reactions.[1] The phenol ring is activated towards electrophilic substitution and can be readily sulfonated or nitrated.[2]
-
Stability: this compound may be sensitive to prolonged exposure to air.[2]
Synthesis Pathway and Experimental Protocol
A common route for the synthesis of aminophenols involves the amination of dihydroxybenzenes. While a specific protocol for this compound was not found, a representative procedure can be adapted from the synthesis of its analogue, 3-(diethylamino)phenol, from resorcinol.[8]
Caption: Representative workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Catalytic Amination of Resorcinol
This protocol is a representative example based on similar documented procedures.[8]
-
Reaction Setup: In a high-pressure autoclave, charge resorcinol, an excess of ethylamine, and a catalytic amount of Raney Ni. Add water as the solvent.
-
Hydrogenation: Seal the autoclave and purge the atmosphere with hydrogen gas three times. Pressurize the vessel with hydrogen.
-
Reaction: Heat the reaction mixture to approximately 200°C while stirring. Maintain this temperature for several hours (e.g., 3 hours) to allow the amination reaction to proceed.
-
Workup: After the reaction is complete, cool the autoclave to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as n-butyl acetate.
-
Isolation: Collect the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography to obtain the final product of high purity.
Applications
The bifunctional nature of this compound makes it a valuable building block in various fields:
-
Dye and Pigment Industry: It serves as a key intermediate in the synthesis of a range of dyes.[1]
-
Pharmaceuticals: It is used as a precursor in the development of active pharmaceutical ingredients (APIs).[1]
-
Material Science: It has been utilized as a fluorophore for acrylate-based polymers and has shown potential as an antifungal agent.[3]
Safety Information
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
Table 3: GHS Hazard and Safety Information
| Category | Information | Reference |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Transport Information | UN Number: 1759Hazard Class: 8 (Corrosive) | [2][3] |
Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
References
- 1. CAS 621-31-8: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 621-31-8 | AAA62131 | Biosynth [biosynth.com]
- 4. 3-ETHYLAMINOPHENOL | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 6. 621-31-8(this compound) | Kuujia.com [nl.kuujia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]
- 9. uwaterloo.ca [uwaterloo.ca]
synthesis route for N-ethyl-m-aminophenol
Exploring Synthesis Pathways
I've initiated a thorough investigation into the various synthesis routes for N-ethyl-m-aminophenol. My focus is on sourcing detailed experimental procedures, optimal reaction conditions, and achieved yields from a range of academic papers, patents, and chemical engineering publications. I'm aiming to gain a complete understanding of available methods.
Defining Route Relevance
I'm now prioritizing the most common and industrially applicable synthesis pathways. I'm actively pinpointing specific experimental protocols, paying close attention to reactant quantities, solvents, catalysts, and purification steps for each critical route. I'm also deeply focused on collecting quantitative data, including yields, purities, and spectroscopic information, to build a robust comparative dataset. This information will form the basis of a detailed technical guide.
Evaluating Synthesis Routes
My preliminary investigation has yielded several promising synthesis routes for N-ethyl-m-aminophenol and similar compounds. Notably, direct amination of resorcinol with ethylamine appears frequently in patents, often under elevated temperatures. Further exploration focuses on optimizing this reaction's conditions and investigating alternative approaches for increased efficiency and yield. I'm prioritizing reactions with readily available starting materials and fewer byproducts.
Analyzing Reaction Pathways
I've significantly expanded my exploration of synthesis routes. Direct amination of resorcinol remains a strong contender, with several patents offering detailed data on conditions and yields. Alkylation of m-aminophenol also looks promising, particularly the reductive alkylation method. I've uncovered a few more intricate pathways, but their complexity might outweigh their benefits. I'm focusing on evaluating yield, scalability, and reagent availability to determine the most viable options.
Consolidating Data and Routes
I'm now consolidating the data from various patents on N-ethyl-m-aminophenol synthesis. I'm focusing on the direct amination of resorcinol and the alkylation of m-aminophenol, as these routes appear most promising. I'm prioritizing the clearest data on reaction conditions, yields, and purities. My plan is to structure this data into tables for ease of comparison and then develop the requested Graphviz diagrams. I've begun drafting experimental protocols for the most viable routes, with the goal of creating a comprehensive technical guide.
In-Depth Technical Guide: 3-(Ethylamino)phenol (CAS 621-31-8)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-(Ethylamino)phenol, a versatile chemical intermediate. The document details its physicochemical properties, synthesis protocols, key applications in research and industry, and essential safety and handling information.
Physicochemical Properties
This compound, also known as N-ethyl-m-aminophenol, is an aromatic organic compound. Its key physicochemical properties are summarized in the table below, providing a foundation for its application in various chemical processes.
| Property | Value |
| CAS Number | 621-31-8 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Very viscous deep orange liquid |
| Melting Point | 62 °C |
| Boiling Point | 349 °F at 12 mmHg |
| Solubility | Slightly soluble in water. |
| pKa | 9.88 (phenol) |
Synthesis of this compound
The primary industrial synthesis of this compound involves the N-ethylation of 3-aminophenol. Various methods exist, including reaction with ethyl chloride or diethyl sulfate. A representative experimental protocol is detailed below.
Experimental Protocol: N-Ethylation of 3-Aminophenol
This protocol outlines the synthesis of this compound via the reaction of 3-aminophenol with diethyl sulfate.
Materials:
-
3-Aminophenol
-
Diethyl sulfate
-
Sodium hydroxide
-
Hydrochloric acid
-
Toluene
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and addition funnel
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with 3-aminophenol and a suitable solvent like toluene.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide to the stirred mixture. The base acts as a scavenger for the sulfuric acid byproduct.
-
Ethylating Agent Addition: Carefully add diethyl sulfate to the reaction mixture via the addition funnel. Maintain the temperature of the exothermic reaction at a controlled setpoint using the circulator.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the consumption of the starting material is complete.
-
Work-up:
-
Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Neutralize the aqueous layer with hydrochloric acid.
-
Extract the aqueous layer with toluene to recover any dissolved product.
-
Combine all organic layers and wash with water to remove residual salts.
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
-
Synthesis Workflow Diagram
An In-Depth Technical Guide to the Solubility of 3-(Ethylamino)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Ethylamino)phenol, a key intermediate in the synthesis of various dyes and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for process optimization, formulation development, and ensuring reaction efficiency. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds, particularly 3-aminophenol, to provide valuable insights and predictive understanding.
Physicochemical Properties of this compound
This compound is a bifunctional organic molecule containing both a secondary amine and a phenolic hydroxyl group attached to a benzene ring. This structure imparts both hydrogen bond donating and accepting capabilities, as well as a significant nonpolar surface area from the aromatic ring and the ethyl group. These features govern its solubility behavior in various organic solvents.
Key Structural Features Influencing Solubility:
-
Phenolic Hydroxyl Group (-OH): Capable of forming strong hydrogen bonds, enhancing solubility in polar, protic solvents.
-
Ethylamino Group (-NHCH₂CH₃): The secondary amine can also participate in hydrogen bonding. The ethyl group increases the nonpolar character compared to a primary amine.
-
Benzene Ring: A significant nonpolar component that favors interactions with nonpolar or moderately polar solvents through van der Waals forces.
Quantitative Solubility Data (with 3-Aminophenol as a proxy)
Below is a summary of the mole fraction solubility (x₁) of 3-aminophenol in several organic solvents at different temperatures.[1]
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) of 3-Aminophenol |
| Tetrahydrofuran (THF) | 283.15 | 0.1985 |
| 293.15 | 0.2451 | |
| 303.15 | 0.3012 | |
| 313.15 | 0.3689 | |
| 323.15 | 0.4495 | |
| 1,4-Dioxane | 283.15 | 0.1698 |
| 293.15 | 0.2103 | |
| 303.15 | 0.2595 | |
| 313.15 | 0.3188 | |
| 323.15 | 0.3892 | |
| Acetonitrile | 283.15 | 0.0895 |
| 293.15 | 0.1112 | |
| 303.15 | 0.1378 | |
| 313.15 | 0.1698 | |
| 323.15 | 0.2085 | |
| Ethyl Acetate | 283.15 | 0.0453 |
| 293.15 | 0.0569 | |
| 303.15 | 0.0715 | |
| 313.15 | 0.0896 | |
| 323.15 | 0.1121 | |
| Isopropyl Acetate | 283.15 | 0.0289 |
| 293.15 | 0.0365 | |
| 303.15 | 0.0461 | |
| 313.15 | 0.0581 | |
| 323.15 | 0.0732 | |
| n-Butyl Acetate | 283.15 | 0.0245 |
| 293.15 | 0.0311 | |
| 303.15 | 0.0393 | |
| 313.15 | 0.0496 | |
| 323.15 | 0.0625 | |
| Amyl Acetate | 283.15 | 0.0211 |
| 293.15 | 0.0268 | |
| 303.15 | 0.0339 | |
| 313.15 | 0.0428 | |
| 323.15 | 0.0539 | |
| 1,2-Dichloroethane | 283.15 | 0.0021 |
| 293.15 | 0.0028 | |
| 303.15 | 0.0037 | |
| 313.15 | 0.0049 | |
| 323.15 | 0.0065 | |
| Trichloromethane | 283.15 | 0.0011 |
| 293.15 | 0.0014 | |
| 303.15 | 0.0019 | |
| 313.15 | 0.0025 | |
| 323.15 | 0.0032 | |
| Benzene | 283.15 | 0.0006 |
| 293.15 | 0.0008 | |
| 303.15 | 0.0011 | |
| 313.15 | 0.0015 | |
| 323.15 | 0.0020 |
Factors Influencing Solubility
The solubility of this compound is governed by a combination of factors related to both the solute and the solvent.
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature. The data for 3-aminophenol clearly demonstrates this positive correlation.[1]
-
Solvent Polarity: The principle of "like dissolves like" is central. This compound, having both polar and nonpolar characteristics, is expected to have higher solubility in polar aprotic solvents like THF and 1,4-dioxane, and lower solubility in nonpolar solvents like benzene and other hydrocarbons. The presence of the polar -OH and -NH groups facilitates interaction with polar solvent molecules.
-
Hydrogen Bonding: The ability of this compound to act as both a hydrogen bond donor (from the -OH and N-H groups) and acceptor (at the oxygen and nitrogen atoms) is critical. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) or are strong hydrogen bond acceptors (aprotic solvents like ethers and ketones) are generally good solvents for this compound.
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a compound like this compound are the Shake-Flask Method and the Crystal-Clear Point (or Solvent Addition) Method.
Shake-Flask Method (Thermodynamic Equilibrium Solubility)
This is a classic and widely used method to determine the thermodynamic equilibrium solubility of a compound.
Detailed Methodology:
-
Preparation: A known volume of the selected organic solvent is placed into a series of sealed containers (e.g., glass vials or flasks).
-
Addition of Solute: An excess amount of solid this compound is added to each container to ensure that a saturated solution is formed and that undissolved solid remains.
-
Equilibration: The containers are sealed and placed in a constant temperature environment (e.g., a shaker bath or incubator). They are agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the agitation is stopped, and the samples are allowed to stand to let the excess solid settle. The solid and liquid phases are then carefully separated, usually by centrifugation followed by withdrawal of the supernatant, or by filtration through a fine-porosity filter (e.g., 0.22 µm PTFE syringe filter). It is crucial to maintain the temperature during this step to avoid precipitation or further dissolution.
-
Analysis: A known aliquot of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL, g/L, or as a mole fraction.
Crystal-Clear Point Method (Solvent Addition Method)
This method is often faster than the shake-flask method and is well-suited for determining solubility at a constant temperature, especially in multicomponent systems.
Detailed Methodology:
-
Initial Suspension: A precisely weighed amount of this compound is placed in a thermostatted vessel. A small, known amount of the solvent is added to create a suspension.
-
Titration with Solvent: The suspension is stirred at a constant temperature. The same solvent is then slowly and continuously added at a known rate to the suspension.
-
Detection of Clear Point: The point at which the last solid particle dissolves, resulting in a completely clear solution, is visually or instrumentally detected. This is the "clear point." Modern instruments use turbidity sensors or in-situ cameras to accurately determine this point.
-
Calculation: The total amount of solvent added to reach the clear point is recorded. The solubility is then calculated based on the initial mass of the solute and the total volume or mass of the solvent at the clear point. The addition rate of the solvent is a critical parameter and should be slow enough to allow for complete dissolution at each stage.
Conclusion
References
Spectroscopic Profile of 3-(Ethylamino)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-(Ethylamino)phenol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information presented is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.
Spectral Data Summary
The following tables summarize the anticipated spectral data for this compound. While direct experimental spectra for this specific compound are not widely published, these values are based on established principles of spectroscopy and data from structurally similar aminophenols.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.1 - 6.3 | Doublet | ~2.0 |
| H-4 | 6.0 - 6.2 | Doublet of Doublets | ~8.0, 2.0 |
| H-5 | 6.9 - 7.1 | Triplet | ~8.0 |
| H-6 | 6.2 - 6.4 | Doublet of Doublets | ~8.0, 2.0 |
| -OH | 8.5 - 9.5 | Broad Singlet | - |
| -NH- | 3.5 - 4.5 | Broad Singlet | - |
| -CH₂- (Ethyl) | 3.0 - 3.2 | Quartet | ~7.0 |
| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet | ~7.0 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-OH) | 157 - 159 |
| C-2 | 99 - 101 |
| C-3 (-NH) | 149 - 151 |
| C-4 | 104 - 106 |
| C-5 | 129 - 131 |
| C-6 | 107 - 109 |
| -CH₂- (Ethyl) | 37 - 39 |
| -CH₃ (Ethyl) | 14 - 16 |
Solvent: DMSO-d₆
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Stretching | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |
| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium to Strong |
| C-N | Stretching | 1250 - 1350 | Medium |
| C-O | Stretching | 1200 - 1260 | Strong |
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 137 | [M]⁺ | Molecular Ion |
| 122 | [M - CH₃]⁺ | Loss of a methyl group |
| 108 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 94 | [M - C₂H₅N + H]⁺ | Cleavage of the ethylamino group |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for obtaining the spectral data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1-2 s.
-
Spectral Width: 0 to 200 ppm.
-
Reference: DMSO-d₆ at 39.52 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of solid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
GC-MS Parameters:
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40 - 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
The Amine Group in 3-(Ethylamino)phenol: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethylamino)phenol is a bifunctional organic molecule featuring both a secondary amine and a phenolic hydroxyl group attached to a benzene ring at the meta-position. This unique structure makes it a valuable intermediate in the synthesis of dyes and pharmaceuticals. The reactivity of this compound is dictated by the interplay of these two functional groups. While the hydroxyl group imparts weak acidity and susceptibility to O-alkylation, the ethylamino group is basic and nucleophilic, undergoing a distinct set of characteristic reactions. This guide provides an in-depth examination of the reactivity of the secondary amine group, offering insights into its chemical behavior, relevant quantitative data, and detailed experimental considerations.
The core of its amine reactivity stems from the lone pair of electrons on the nitrogen atom, which allows it to act as a base and a nucleophile.[1] The presence of both an alkyl (ethyl) and an aryl (phenyl) substituent on the nitrogen classifies it as a secondary aromatic amine, influencing its reactivity compared to primary or tertiary amines.
Electronic and Steric Landscape
The chemical behavior of the amine group in this compound is modulated by the electronic effects of the aromatic ring and the hydroxyl substituent. Both the ethylamino and hydroxyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution.[2] The hydroxyl group, particularly in its deprotonated phenoxide form, is a strong activating group. These electron-donating properties increase the electron density on the benzene ring and can subtly influence the nucleophilicity of the amine nitrogen.
Core Reactivity of the Amine Group
The secondary amine in this compound undergoes several fundamental reactions, including acid-base reactions, alkylation, acylation, and reaction with nitrous acid.
Basicity and Salt Formation
Like other amines, the ethylamino group is basic due to the lone pair of electrons on the nitrogen atom. It readily reacts with acids to form the corresponding ammonium salt in an exothermic reaction.[3] This property is crucial for solubilizing the compound in acidic aqueous solutions and for purification processes.
Reaction: R-NH-R' + HCl → [R-NH₂-R']⁺Cl⁻
N-Alkylation
The amine group serves as a nucleophile and can be alkylated by reacting with alkyl halides. This reaction introduces a new alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine.
Reaction: R-NH-R' + R''-X → [R-N(R'')(R')-R]⁺X⁻ → R-N(R'')(R')-R + HX
A significant challenge in N-alkylation is the potential for over-alkylation.[5] The tertiary amine product can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt.[5] Controlling stoichiometry, reaction conditions, and using specific protocols are essential for achieving selective mono-alkylation.[5][6]
N-Acylation
N-acylation is a highly efficient and common reaction for secondary amines. This compound reacts rapidly with acylating agents, such as acid chlorides or acid anhydrides, to form a stable N-substituted amide. This reaction is often used as a method for protecting the amine group during multi-step syntheses.[7][8]
Reaction: R-NH-R' + R''-COCl → R-N(COR'')(R')-R + HCl
The resulting amide is significantly less nucleophilic and basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This prevents further acylation. The reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[7]
Reaction with Nitrous Acid (N-Nitrosation)
Unlike primary aromatic amines which undergo diazotization to form diazonium salts, secondary amines react with nitrous acid (HNO₂) to form N-nitrosamines.[9][10] Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures.[9] The electrophile in this reaction is the nitrosonium ion (NO⁺).
Reaction: R-NH-R' + HNO₂ → R-N(NO)-R' + H₂O
The formation of N-nitrosamines is a significant reaction, as many compounds in this class are potent carcinogens.[9][11] Therefore, conditions that could lead to their formation, such as the presence of residual nitrites in acidic media, must be carefully controlled in pharmaceutical development.[11]
Quantitative Reactivity Data
While specific kinetic data for the reactions of this compound are not extensively published, the following table summarizes key physicochemical properties and general reactivity parameters that govern the behavior of its functional groups.
| Parameter | Value / Description | Significance for Amine Reactivity |
| Molecular Formula | C₈H₁₁NO | Provides the elemental composition.[12] |
| Molecular Weight | 137.18 g/mol | Essential for stoichiometric calculations in reactions.[3] |
| Amine Basicity (pKaH) | Not available; estimated to be lower than aliphatic secondary amines (pKaH ~11) due to the aryl group. | Determines the extent of protonation at a given pH. A lower pKaH indicates weaker basicity.[4] |
| Phenol Acidity (pKa) | ~10 (comparable to phenol, pKa ~9.98)[3][13] | Indicates the hydroxyl group is weakly acidic. At pH > 10, the phenoxide form predominates, which can influence reaction pathways by altering the molecule's electronic profile. |
| N-Alkylation | Moderate reactivity; subject to over-alkylation. | The amine is sufficiently nucleophilic to react with alkyl halides, but selectivity can be an issue.[5] |
| N-Acylation | High reactivity and yield. | This is a very favorable and easily controlled reaction, often proceeding to completion under mild conditions.[7] |
Experimental Protocols
Detailed experimental procedures must be optimized for specific substrates and desired outcomes. The following are generalized protocols for key transformations of the amine group.
General Protocol for N-Acylation
This procedure outlines the formation of an amide using an acid chloride.
-
Dissolution : Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition : Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq.) to the solution and cool the mixture in an ice bath (0 °C).
-
Acylating Agent Addition : Slowly add the acyl chloride (1.0-1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).
-
Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction : Extract the aqueous layer with the reaction solvent.
-
Purification : Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6][7][14]
General Protocol for Selective N-Alkylation
This procedure is designed to favor mono-alkylation.
-
Reactant Preparation : In a round-bottom flask, dissolve this compound (1.0 eq.) and a mild base (e.g., K₂CO₃ or NaHCO₃, 2.0-3.0 eq.) in a polar solvent like acetonitrile or DMF.[6]
-
Alkyl Halide Addition : Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature to control the initial reaction rate.[6]
-
Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed. Closely monitor the reaction by TLC or LC-MS to minimize the formation of the dialkylated byproduct.
-
Work-up : Upon completion, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[6]
-
Purification : Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated product.[6]
Conclusion
The secondary amine group of this compound is a versatile functional handle that exhibits predictable and controllable reactivity. Its basicity, nucleophilicity, and susceptibility to N-acylation, N-alkylation, and N-nitrosation make it a key site for molecular modification. A thorough understanding of these reactions, coupled with careful control of experimental conditions to manage selectivity (especially in N-alkylation) and safety (regarding N-nitrosamine formation), is critical for leveraging this compound as an intermediate in the fields of pharmaceutical and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chemcess.com [chemcess.com]
- 3. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. jove.com [jove.com]
- 10. Blog Details [chemicea.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in m-(Ethylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-(Ethylamino)phenol is a substituted phenol derivative of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring both a hydroxyl and a secondary amino group on the aromatic ring, presents a unique reactivity profile. The interplay between these two functional groups governs the molecule's behavior in chemical transformations, making a thorough understanding of its reactivity essential for its effective utilization in synthesis and drug design. This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in m-(Ethylamino)phenol, focusing on its acidity, nucleophilicity, and participation in key organic reactions.
Physicochemical Properties
The reactivity of the hydroxyl group is intrinsically linked to its acidic and nucleophilic character. The presence of the electron-donating ethylamino group at the meta position significantly influences these properties compared to unsubstituted phenol.
Acidity (pKa)
The acidity of the phenolic hydroxyl group is a critical parameter that dictates its propensity to exist as a phenoxide ion, a much stronger nucleophile. The ethylamino group, being an electron-donating group, is expected to decrease the acidity of the phenol, resulting in a higher pKa value compared to phenol (pKa ≈ 10). Computational predictions provide a valuable estimate for this property.
| Property | Value | Method |
| Predicted pKa | 10.16 | ACD/Labs |
This predicted value suggests that a moderately strong base is required to deprotonate the hydroxyl group to a significant extent.
Reactivity of the Hydroxyl Group
The hydroxyl group of m-(Ethylamino)phenol can participate in a variety of reactions, including O-alkylation, O-acylation, and oxidation. However, the presence of the more nucleophilic amino group introduces a challenge of chemoselectivity.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and versatile method for the formation of ethers from an alcohol and an alkyl halide. In the case of m-(Ethylamino)phenol, direct O-alkylation is complicated by the higher nucleophilicity of the amino group, which can lead to N-alkylation as a competing side reaction. To achieve selective O-alkylation, a common strategy involves the protection of the amino group.
A robust method for the selective O-alkylation of aminophenols involves the temporary protection of the amino group as an imine by reaction with an aldehyde, such as benzaldehyde. The resulting imine is significantly less nucleophilic, allowing for the subsequent alkylation of the hydroxyl group. The imine protecting group can then be readily removed by hydrolysis under acidic conditions to yield the desired O-alkylated product.
Experimental Protocol: Selective O-Alkylation of Aminophenols
This general protocol, adapted from literature on aminophenols, can be applied to m-(Ethylamino)phenol.[1]
-
Protection of the Amino Group:
-
To a solution of the aminophenol (1 equivalent) in a suitable solvent (e.g., methanol), add benzaldehyde (1 equivalent).
-
Stir the mixture at room temperature for a specified time to form the imine.
-
The formation of the imine can be monitored by techniques such as TLC or NMR.
-
-
O-Alkylation:
-
To the solution containing the protected aminophenol, add a base (e.g., K₂CO₃, 2 equivalents) and the desired alkyl halide (1 equivalent).
-
Reflux the mixture for a period of time, monitoring the reaction progress by TLC.
-
-
Deprotection:
-
After completion of the alkylation, cool the reaction mixture and add an aqueous acid solution (e.g., HCl) to hydrolyze the imine.
-
Stir the mixture until the imine is fully cleaved.
-
Extract the O-alkylated product with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Quantitative Data for O-Alkylation of Aminophenols
The following table, derived from studies on various aminophenols, illustrates the typical yields that can be expected for the selective O-alkylation using the protection strategy.[1] While m-(Ethylamino)phenol is not explicitly listed, these values provide a strong indication of the reaction's efficiency.
| Aminophenol | Alkyl Halide | Yield (%) |
| o-Aminophenol | Benzyl bromide | 93.5 |
| o-Aminophenol | Allyl bromide | 82.2 |
| o-Aminophenol | Methyl iodide | 53.8 |
| p-Aminophenol | Benzyl bromide | 76.4 |
O-Acylation (Esterification)
Similar to O-alkylation, the O-acylation of m-(Ethylamino)phenol to form esters faces competition from N-acylation. The relative nucleophilicity of the amino and hydroxyl groups is a key determinant of the reaction outcome. Generally, the amino group is more nucleophilic and will preferentially react with acylating agents under neutral or basic conditions.
To promote selective O-acylation, the reaction can be carried out under acidic conditions. Protonation of the more basic amino group to form an ammonium salt effectively deactivates it as a nucleophile, allowing the less basic hydroxyl group to react with the acylating agent (e.g., an acid chloride or anhydride).
Experimental Protocol: Selective O-Acylation of Hydroxyamino Acids (Adaptable)
The following protocol, developed for hydroxyamino acids, provides a framework for the selective O-acylation of m-(Ethylamino)phenol under acidic conditions.
-
Reaction Setup:
-
Dissolve the m-(Ethylamino)phenol in a suitable acidic solvent (e.g., glacial acetic acid with a catalytic amount of a strong acid like H₂SO₄ or HClO₄).
-
Cool the solution in an ice bath.
-
-
Acylation:
-
Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1-1.5 equivalents) to the cooled solution.
-
Allow the reaction to proceed at a low temperature, monitoring its progress by TLC.
-
-
Workup and Isolation:
-
Upon completion, quench the reaction by carefully adding water or a basic solution to neutralize the acid and hydrolyze any excess acylating agent.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or recrystallization.
-
Oxidation
The hydroxyl group of phenols can be oxidized to form quinones. In the case of m-(Ethylamino)phenol, the presence of the amino group makes the molecule susceptible to oxidation, potentially leading to the formation of quinone-imine structures or polymeric materials. The reaction outcome is highly dependent on the oxidizing agent and the reaction conditions.
Common oxidizing agents that can be used for the oxidation of phenols include:
-
Fremy's salt (Potassium nitrosodisulfonate): A mild reagent for the oxidation of phenols to quinones.
-
Chromic acid (H₂CrO₄) or other Cr(VI) reagents: Strong oxidizing agents that can lead to over-oxidation.
-
Hydrogen peroxide (H₂O₂): Can be used with various catalysts for phenol oxidation.
The oxidation of m-aminophenol, a closely related compound, in an acidic medium has been shown to produce CO₂ and quinone as the main soluble oxidation products. It is likely that the oxidation of m-(Ethylamino)phenol would proceed through a similar pathway, initiated by the formation of a phenoxyl radical, which can then undergo further reactions.
Conclusion
The reactivity of the hydroxyl group in m-(Ethylamino)phenol is a nuanced subject, heavily influenced by the presence of the meta-positioned ethylamino group. While the hydroxyl group is inherently less nucleophilic than the amino group, selective reactions at the oxygen center can be achieved through strategic manipulation of reaction conditions. Protection of the amino group is a key strategy for achieving high yields in O-alkylation reactions, while acidic conditions favor O-acylation. The oxidation of m-(Ethylamino)phenol is complex and can lead to a variety of products, including quinone-imines and polymeric materials. A thorough understanding of these reactivity principles is paramount for the successful application of m-(Ethylamino)phenol in the synthesis of novel compounds for pharmaceutical and materials science applications. Further research into specific reaction conditions and the isolation and characterization of products will continue to refine our understanding of this versatile molecule.
References
3-(Ethylamino)phenol: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation pathways of 3-(Ethylamino)phenol, a key intermediate in the synthesis of various dyes and pharmaceuticals. Understanding the chemical stability of this compound is critical for ensuring the quality, safety, and efficacy of resulting products. This document details the known reactivity of this compound, outlines potential degradation pathways under various stress conditions, and provides a framework for systematic stability testing. Methodologies for analysis and characterization of potential degradants are also discussed. While specific quantitative stability data for this compound is limited in publicly available literature, this guide consolidates general knowledge of phenolic amine chemistry and established principles of forced degradation studies to provide a robust framework for researchers.
Chemical and Physical Properties
This compound, with the CAS number 621-31-8, is an organic compound featuring an ethylamino group and a hydroxyl group attached to a benzene ring.[1] These functional groups dictate its chemical reactivity and susceptibility to degradation.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | Very viscous deep orange liquid | [2] |
| Boiling Point | 349 °F at 12 mmHg | [2] |
| Melting Point | 144 °F | [2] |
| Solubility | 0.1 to 1 mg/mL at 64 °F | [2] |
Stability Profile
The stability of this compound is influenced by its susceptibility to oxidation, reaction with acids and bases, and potential for photodegradation. As a phenol, it is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[3][4] The presence of the amino group imparts basic properties, allowing it to react with acids.[2]
Sensitivity to Air and Oxidation
This compound is known to be sensitive to prolonged exposure to air.[2] The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinones.[3][4] The ethylamino group can also be a site for oxidation, potentially forming N-oxides or other related compounds.[3]
pH-Dependent Stability
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of phenolic compounds.[3] The energy from the light can promote the formation of reactive species and accelerate oxidative degradation pathways. Photostability testing is a critical component of forced degradation studies to assess the potential for light-induced degradation.[3]
Thermal Stability
Information on the thermal degradation of this compound is not extensively detailed in the literature. However, thermal stress, especially in the presence of oxygen and humidity, can accelerate degradation reactions.[3] Forced degradation studies typically involve exposing the compound to elevated temperatures to identify potential thermally induced degradation products.[3]
Potential Degradation Pathways
Based on the chemical structure of this compound and general knowledge of phenol and amine degradation, several degradation pathways can be postulated. These pathways can be investigated through forced degradation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Core Reactions of 3-(Ethylamino)phenol: A Technical Guide for Scientific Professionals
Introduction: 3-(Ethylamino)phenol, with the CAS Number 621-31-8 and molecular formula C₈H₁₁NO, is a highly reactive aromatic compound. [1][2]Its chemical versatility stems from the presence of three distinct reactive sites: the aromatic ring, the phenolic hydroxyl group, and the secondary amino group. The interplay between the strong electron-donating and ortho-, para-directing hydroxyl group and the activating ethylamino group makes the benzene ring particularly susceptible to electrophilic substitution. [3][4][5]This compound serves as a critical intermediate in the synthesis of a wide array of molecules, from vibrant rhodamine and azo dyes to complex heterocyclic structures evaluated for pharmaceutical applications. [1][2][6]This guide details the core reactions of this compound, providing in-depth experimental protocols and quantitative data to support research and development.
Electrophilic Aromatic Substitution
The phenol ring, activated by both the hydroxyl and ethylamino groups, readily undergoes electrophilic substitution reactions, often under mild conditions without the need for strong Lewis acid catalysts. [4]
Halogenation (Bromination)
Phenols react rapidly with bromine water, leading to the poly-substitution of all activated ortho and para positions. [4][7]For this compound, the positions ortho and para to the powerful hydroxyl directing group are C4, C6, and C2. This reaction typically results in the formation of a white precipitate of the tri-brominated product.
Illustrative Experimental Protocol (Bromination):
-
Dissolve 1.37 g (10 mmol) of this compound in 100 mL of deionized water.
-
While stirring at room temperature, add a 5% aqueous solution of bromine water dropwise.
-
Continue the addition until the reddish-brown color of the bromine solution persists.
-
A white precipitate of 2,4,6-tribromo-3-(ethylamino)phenol will form immediately. [8]5. Stir the mixture for an additional 30 minutes to ensure the reaction goes to completion.
-
Filter the precipitate using a Büchner funnel, wash thoroughly with cold water to remove excess bromine and HBr.
-
Dry the product in a desiccator. The yield is typically high.
Nitration
Nitration of highly activated phenols must be conducted with care, using dilute nitric acid to prevent oxidation and the formation of polymeric tar byproducts. [4][9]The reaction yields a mixture of ortho- and para-nitro derivatives.
Illustrative Experimental Protocol (Nitration):
-
Prepare a solution of this compound (e.g., 50 mmol) in a suitable solvent like glacial acetic acid. [9]2. Prepare a separate solution of dilute nitric acid (e.g., 30-40%) in water. [10]3. Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the cold nitric acid solution to the stirred phenol solution, maintaining the low temperature throughout the addition.
-
After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours.
-
Pour the reaction mixture into a larger volume of ice water to precipitate the products.
-
The mixture of ortho- and para-nitrated products can be separated by column chromatography or steam distillation, exploiting differences in volatility due to intramolecular (ortho) versus intermolecular (para) hydrogen bonding. [9]
Logical Relationship Diagram: Electrophilic Substitution
The following diagram illustrates the primary positions on the this compound ring that are susceptible to attack by an electrophile (E⁺).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The treatment of phenol with phthalic anhydride in class 12 chemistry CBSE [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How does Phthalic anhydride react with phenol? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. corning.com [corning.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
commercial availability and suppliers of 3-(Ethylamino)phenol
An In-depth Technical Guide to 3-(Ethylamino)phenol: Commercial Availability, Synthesis, and Applications
For researchers, scientists, and professionals in drug development, access to high-quality chemical intermediates is paramount. This compound (CAS No. 621-31-8), a key organic compound, serves as a vital building block in the synthesis of various dyes and pharmaceuticals.[1] This technical guide provides a comprehensive overview of its commercial availability, suppliers, physicochemical properties, and representative synthesis protocols.
Physicochemical Properties
This compound, also known as N-Ethyl-m-aminophenol, is an organic compound featuring an ethylamino group attached to a phenol ring.[1][2] This structure imparts both basic properties, due to the amino group, and acidic characteristics from the phenolic hydroxyl group, making it a versatile reactant in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 621-31-8 | [1][3][4][5][6][7] |
| Molecular Formula | C₈H₁₁NO | [1][4][7][8] |
| Molecular Weight | 137.18 g/mol | [3][4][6][7] |
| Boiling Point | 282 °C | [4] |
| Appearance | Solid or liquid (purity dependent) | [1] |
| Solubility | Soluble in organic solvents, moderate water solubility | [1] |
| Purity | Typically 95% | [3][5][6] |
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers who cater to research and development needs. The compound is typically sold in quantities ranging from grams to kilograms, with purity levels commonly around 95%. Below is a summary of prominent suppliers and their offerings.
| Supplier | Brand | Purity | Available Quantities | Price (Example) |
| CymitQuimica | Apollo Scientific | 95% | 1g, 5g, 10g | €188.00 (1g) |
| Apollo Scientific | - | 95% | 1g, 5g | £105.00 (1g) |
| Biosynth | - | - | - | Pricing on request |
| Toronto Research Chemicals (via Fisher Scientific) | TRC | - | 250mg, 1g | Pricing on request |
| Fluorochem | - | 95% | - | Pricing on request |
| BLD Pharm | - | - | - | Pricing on request |
Note: Prices are subject to change and may vary based on location and availability. It is recommended to contact the suppliers directly for the most current pricing and stock information.
Applications in Research and Development
The unique chemical structure of this compound makes it a valuable intermediate in several industrial and research applications:
-
Dye Synthesis: It is a precursor in the manufacturing of various dyes.[1]
-
Pharmaceutical Intermediates: The compound serves as a building block in the synthesis of more complex pharmaceutical agents.[1] A related compound, 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol, has been investigated in combination with antiepileptic drugs for pain treatment.[9]
-
Fluorophores: this compound has been utilized as a fluorophore for acrylate-based polymers.[4]
Representative Synthesis Protocol
While specific industrial synthesis methods for this compound are often proprietary, a general approach can be derived from the synthesis of analogous compounds like 3-diethylaminophenol. A common method involves the amination of resorcinol.
Reaction: Resorcinol + Diethylamine → 3-Diethylaminophenol
A representative laboratory-scale procedure for a similar compound is as follows:
-
Reaction Setup: In a 100 ml autoclave, add resorcinol (2.2 g, 20 mmol), diethylamine (30 mmol), and a Raney Ni catalyst (110 mg). Add 50 ml of water as the solvent.[10]
-
Hydrogenation: Purge the autoclave with hydrogen gas three times, then maintain a hydrogen pressure of 0.05 MPa.[10]
-
Heating and Reaction: Rapidly heat the mixture to 200 °C and stir at this temperature for 3 hours.[10]
-
Work-up: After cooling to room temperature, extract the mixture with n-butyl acetate.[10]
-
Purification: Collect the organic layer, dry it with anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product using silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 3:1 v/v) to yield the final product.[10]
Note: This protocol is for the synthesis of 3-diethylaminophenol and should be adapted and optimized for this compound by using ethylamine instead of diethylamine. Appropriate safety precautions must be taken when working with high pressures, temperatures, and flammable reagents.
Below is a diagram illustrating a generalized workflow for the synthesis and procurement of this compound for research purposes.
References
- 1. CAS 621-31-8: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 621-31-8 | AAA62131 | Biosynth [biosynth.com]
- 5. 621-31-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 621-31-8|this compound|BLD Pharm [bldpharm.com]
- 8. fishersci.be [fishersci.be]
- 9. CN105520924B - Combination of 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol and an antiepileptic drug - Google Patents [patents.google.com]
- 10. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes: The Utility of 3-(Ethylamino)phenol in Fluorescent Dye Synthesis
Introduction
3-(Ethylamino)phenol, and more commonly its diethyl analogue, 3-(diethylamino)phenol, are pivotal precursors in the synthesis of a wide array of fluorescent dyes. These dyes, particularly those belonging to the rhodamine and coumarin families, are indispensable tools in modern research, diagnostics, and drug development. Their utility stems from their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and tunable absorption and emission spectra. These characteristics make them ideal for a variety of applications, such as fluorescent labeling of biomolecules, in-vivo imaging, and the development of sensitive fluorescent probes for detecting ions and other small molecules. This document provides a detailed overview of the synthesis of representative fluorescent dyes from 3-(diethylamino)phenol, their photophysical properties, and protocols for their application in cellular imaging.
Note: While the user specified this compound, the vast majority of literature and common practice involves the use of 3-(diethylamino)phenol in the synthesis of the fluorescent dyes discussed below. Therefore, this document will focus on derivatives from 3-(diethylamino)phenol, as it is the more prevalent and well-documented precursor.
Data Presentation: Photophysical Properties of Representative Dyes
The following table summarizes the key photophysical properties of two prominent fluorescent dyes synthesized from 3-(diethylamino)phenol: Rhodamine B and a representative 7-(diethylamino)coumarin derivative. This data is crucial for selecting the appropriate dye and imaging parameters for specific research applications.
| Dye | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ_f) | Citations |
| Rhodamine B | Ethanol | 543 nm | 565 nm | 106,000 cm⁻¹M⁻¹ | 0.49 - 0.70 | [1][2][3] |
| 7-(diethylamino)-4-(2-arylethenyl)coumarin | Toluene | 452 nm | 510 nm | 48,000 cm⁻¹M⁻¹ | 0.85 | [4] |
Experimental Protocols
Synthesis of Rhodamine B from 3-(Diethylamino)phenol
This protocol details the synthesis of Rhodamine B, a classic and widely used fluorescent dye, through the condensation of 3-(diethylamino)phenol with phthalic anhydride.
Materials:
-
3-(Diethylamino)phenol
-
Phthalic anhydride
-
Propionic acid
-
p-Toluenesulfonic acid (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
Combine 3-(diethylamino)phenol (2 equivalents) and phthalic anhydride (1 equivalent) in a round-bottom flask.
-
Add propionic acid to the flask to serve as the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 10 mol%).
-
Heat the reaction mixture to reflux at 80°C under a nitrogen atmosphere for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude Rhodamine B.
-
Filter the precipitate and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain pure Rhodamine B as a crystalline solid.
Application Protocol: Staining Mitochondria in Live Cells with a Rhodamine Derivative (TMRM)
This protocol describes the use of Tetramethylrhodamine, methyl ester (TMRM), a cell-permeant rhodamine dye, to stain and visualize functional mitochondria in live cells. The accumulation of this cationic dye is dependent on the mitochondrial membrane potential.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Complete cell culture medium
-
Tetramethylrhodamine, methyl ester (TMRM)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a TRITC filter set
Procedure:
-
Preparation of TMRM Stock Solution: Prepare a 10 mM stock solution of TMRM in high-quality, anhydrous DMSO. Store this stock solution at -20°C, protected from light.
-
Preparation of Staining Solution: On the day of the experiment, dilute the TMRM stock solution in complete cell culture medium to a final working concentration of 250 nM.
-
Cell Staining:
-
Remove the culture medium from the live cells.
-
Add the 250 nM TMRM staining solution to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
After incubation, gently remove the staining solution.
-
Wash the cells three times with warm PBS or another suitable buffer to remove any unbound dye.
-
-
Imaging:
-
Immediately after washing, mount the coverslip on a slide with a drop of PBS or view the cells directly in the imaging dish.
-
Visualize the stained mitochondria using a fluorescence microscope equipped with a TRITC filter set (Excitation: ~540 nm, Emission: ~570 nm). Healthy cells with active mitochondria will exhibit bright red-orange fluorescence in their mitochondrial network.[5][6][]
-
Visualizations
Synthesis of Rhodamine B
Caption: Synthesis workflow for Rhodamine B from 3-(diethylamino)phenol.
Mitochondrial Staining Workflow
Caption: Experimental workflow for staining mitochondria in live cells.
Indirect Immunofluorescence Workflow
Caption: General workflow for indirect immunofluorescence using a rhodamine-conjugated antibody.
References
- 1. omlc.org [omlc.org]
- 2. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]
- 3. "Study the spectroscopic characteristics of Rhodamine B Dye in Ethanol " by Rafed A. Ali, Oday Mazin Abdul-Munem et al. [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. sc.edu [sc.edu]
Application Notes: 3-(Ethylamino)phenol as a Key Intermediate for Rhodamine Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine dyes are a class of highly fluorescent molecules widely utilized in various scientific disciplines, including biotechnology, materials science, and diagnostics. Their exceptional optical properties, such as high fluorescence quantum yields, excellent photostability, and long excitation and emission wavelengths in the visible spectrum, make them invaluable tools for fluorescence microscopy, flow cytometry, and as fluorescent probes.[][2] The core structure of rhodamine is a xanthene scaffold, and variations in the substituents on this core give rise to a family of dyes with diverse spectral properties.
3-(Ethylamino)phenol serves as a crucial intermediate in the synthesis of several rhodamine derivatives. The condensation reaction between two molecules of an m-aminophenol derivative, such as this compound, and a dicarboxylic acid anhydride, most commonly phthalic anhydride, is a fundamental method for creating the xanthene core of rhodamine dyes.[3][4] This document provides detailed protocols and data for the synthesis of rhodamine dyes using this compound and its analogs, highlighting its importance in creating functional fluorescent molecules for research and drug development.
General Synthesis Workflow
The synthesis of rhodamine dyes from this compound typically follows a condensation reaction with an anhydride, followed by purification steps. The general workflow is depicted below.
Caption: General workflow for the synthesis of rhodamine dyes.
Experimental Protocols
Protocol 1: Synthesis of a Rhodamine B Analog using 3-(Diethylamino)phenol
This protocol describes the synthesis of Rhodamine B base using 3-diethylaminophenol, which is structurally very similar to this compound and follows the same reaction principle. This method can be adapted for this compound.
Materials:
-
3-diethylaminophenol
-
Phthalic anhydride
-
Sodium hydroxide (for pH adjustment)
-
Deionized water
-
Reaction vessel equipped with a stirrer and heating mantle
-
Blanket of carbon dioxide (or other inert gas)
Procedure: [5]
-
Combine 10 parts by weight of 3-diethylaminophenol and 12 parts by weight of phthalic anhydride in the reaction vessel.
-
Heat the stirred mixture to 175°C under a blanket of carbon dioxide.
-
Maintain the reaction mixture at 170-175°C for 6-7 hours.
-
After the reaction is complete, cool the mixture to 40°C.
-
Discharge the cooled reaction mixture into water to form a slurry.
-
Adjust the pH of the slurry to 12 by adding caustic soda (sodium hydroxide).
-
Recover the insoluble product by filtration.
-
Rinse the filter cake with water and dry to obtain the Rhodamine B base.
Protocol 2: Synthesis of a Rhodamine 6G Analog using 3-Ethylamino-4-methylphenol
This protocol outlines the synthesis of a Rhodamine 6G derivative, which can be adapted from the described synthesis of a Rhodamine 6G fluorescent probe.[6]
Materials:
-
3-Ethylamino-4-methylphenol
-
Phthalic anhydride
-
Zinc chloride (catalyst)
-
N,N-dimethylformamide (DMF)
-
5% aqueous sodium chloride solution
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Reaction vessel with heating and stirring capabilities
-
Vacuum pump
Procedure: [6]
-
Thoroughly grind 3-ethylamino-4-methylphenol, phthalic anhydride, and zinc chloride in a mass ratio of 25:75:24, respectively.
-
Place the mixture in a container and heat to 160-170°C while stirring for 0.5-2 hours until the mixture melts.
-
Apply vacuum to the reaction vessel for 5-10 minutes to remove any sublimed phthalic anhydride.
-
Dissolve the resulting mixture in 100-150 mL of N,N-dimethylformamide.
-
Slowly add the DMF solution dropwise into 1000-1500 mL of a 5% aqueous sodium chloride solution, while stirring at 55-65°C.
-
The resulting eggplant purple powder is then subjected to column chromatography for purification.
-
For esterification to obtain the final Rhodamine 6G product, react the purified powder with absolute ethanol and concentrated sulfuric acid.
-
Pour the reacted solution into a 5% sodium chloride aqueous solution, stir thoroughly, and filter.
-
Recrystallize the product from ethanol to obtain pure Rhodamine 6G.
Quantitative Data
The following tables summarize the quantitative data reported in the synthesis of rhodamine dyes using 3-aminophenol derivatives.
Table 1: Reaction Conditions and Yields for Rhodamine Synthesis
| Rhodamine Derivative | Precursors | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Rhodamine B Base | 3-diethylaminophenol, Phthalic anhydride | None (melt) | 170-175 | 6-7 | ~90 | [5] |
| Rhodamine 6G Analog | 3-ethylamino-4-methylphenol, Phthalic anhydride | Zinc Chloride | 160-170 | 0.5-2 | 77 (intermediate) | [6] |
| Rhodamine 6G | Intermediate from above, Ethanol, Sulfuric acid | Sulfuric Acid | Reflux | 0.5 | 85 (esterification) | [6] |
Table 2: General Spectroscopic Properties of Common Rhodamine Dyes
| Dye | Maximum Absorption (λmax, nm) in Ethanol | Maximum Emission (λem, nm) in Ethanol | Reference |
| Rhodamine 6G | ~524 | ~568 | [] |
| Rhodamine B | ~560 | ~583 | [7] |
| Rhodamine 110 | Not Applicable | ~524 | [] |
Applications in Research and Drug Development
Rhodamine dyes synthesized from intermediates like this compound are indispensable tools for researchers and drug development professionals.
Logical Relationship of Rhodamine Dye Applications
Caption: Key application areas of rhodamine dyes in research.
-
Fluorescent Labeling and Bioimaging : Due to their high fluorescence quantum yield and photostability, rhodamine dyes are extensively used as fluorescent labels for biomolecules such as antibodies, peptides, and oligonucleotides.[] This enables high-precision imaging of specific organelles or pathological tissues, like tumors.[] They are suitable for techniques like fluorescence microscopy and flow cytometry.[2]
-
Fluorescent Probes and Sensors : The fluorescence of rhodamine dyes can be sensitive to the local environment. This property is harnessed to create probes that can monitor intracellular pH or detect the presence of specific metal ions like Cu²⁺ and Zn²⁺.[][2] The "on-off" switching mechanism of the spiro-lactone ring in rhodamine structures is particularly useful for designing fluorescence-enhanced probes.[]
-
Drug Transport and Delivery Studies : Rhodamine dyes, such as Rhodamine 123, are used as tracer dyes to study the activity of drug transport proteins, which are crucial in understanding drug resistance in diseases like cancer.[8] Furthermore, rhodamines have been used as model molecules to study the loading and controlled release of active moieties from nanodiamond-based drug delivery systems.[9]
-
Therapeutics : There is growing research interest in designing rhodamine derivatives that not only act as imaging agents but also possess therapeutic functions, for instance, in cancer or bacterial infections.[10] This opens up possibilities for creating integrated diagnostic and therapeutic agents.[10]
References
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. CN109438458B - A kind of rhodamine 6G fluorescent probe and preparation method thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rhodamine/Nanodiamond as a System Model for Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Condensation Reactions of 3-(Ethylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethylamino)phenol is a versatile aromatic compound possessing both a nucleophilic secondary amine and an activated phenolic ring. These functional groups make it a valuable precursor in various condensation reactions, leading to the synthesis of a wide array of heterocyclic compounds. Of particular significance is its use in the preparation of xanthene dyes, such as rhodamines, which are renowned for their fluorescent properties and have widespread applications in biological imaging, sensing, and as laser dyes. Furthermore, its aniline-like structure allows it to participate in reactions like the Doebner-von Miller synthesis to form quinoline scaffolds, which are core structures in many pharmaceutical agents.
This document provides detailed protocols for two key condensation reactions involving this compound: the synthesis of a rhodamine-type dye via condensation with phthalic anhydride, and the synthesis of a quinoline derivative through the Doebner-von Miller reaction.
Reaction 1: Synthesis of Rhodamine Dyes via Condensation with Phthalic Anhydride
The condensation of this compound with phthalic anhydride is a classic method for synthesizing rhodamine dyes. The reaction proceeds through a Friedel-Crafts acylation followed by a second electrophilic substitution and subsequent cyclization to form the characteristic xanthene core of the rhodamine structure.
Experimental Protocol
Materials:
-
This compound
-
Phthalic anhydride
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
o-Dichlorobenzene (or another high-boiling solvent)
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Hydrochloric acid (e.g., 1 M and 2 M)
-
Ethanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a Dean-Stark trap (or a water separator)
-
Thermometer or thermocouple
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser with a Dean-Stark trap, and a thermometer, add this compound (2 molar equivalents) and phthalic anhydride (1 molar equivalent).
-
Solvent and Catalyst Addition: Add a high-boiling point solvent such as o-dichlorobenzene.[1] While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to approximately 180-190°C under a nitrogen atmosphere.[1] The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Maintain this temperature for 3-6 hours, or until the reaction is complete (as determined by thin-layer chromatography).
-
Work-up:
-
Cool the reaction mixture to below 100°C.
-
Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of aqueous sodium hydroxide. This will neutralize the acid and dissolve the excess phthalic anhydride.
-
The crude rhodamine base will precipitate. Isolate the solid by filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any remaining salts and impurities.
-
-
Purification:
-
Dissolve the crude product in dilute hydrochloric acid.
-
Filter the solution to remove any insoluble impurities.
-
The rhodamine dye can be precipitated from the filtrate by the addition of sodium chloride and further hydrochloric acid, followed by heating.[1]
-
Collect the purified crystals by filtration, wash with a small amount of cold 2% hydrochloric acid, and dry under vacuum.[1]
-
Data Presentation
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phthalic anhydride | 2:1 | H₂SO₄ or p-TsOH | o-Dichlorobenzene | 180-190 | 3-6 | 70-90 |
| 3-(Diethylamino)phenol | Phthalic anhydride | 2:1.2 | None (melt) | None | 170-175 | 6-7 | ~90 |
| o-(Ethylamino)-p-cresol | Phthalic anhydride | 2.1:1 | None | o-Dichlorobenzene | 180 | 3 | High |
Note: Yields are highly dependent on reaction conditions and purification methods. Data for 3-(Diethylamino)phenol and o-(Ethylamino)-p-cresol are included for comparison.
Reaction Workflow
Caption: Workflow for the synthesis of a rhodamine dye.
Reaction 2: Synthesis of Quinolines via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a method for synthesizing quinolines from anilines (or activated aminophenols) and α,β-unsaturated carbonyl compounds.[2][3] The reaction is typically catalyzed by a Brønsted or Lewis acid.[2] This protocol outlines the synthesis of a substituted quinoline from this compound.
Experimental Protocol
Materials:
-
This compound
-
An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde or methyl vinyl ketone)
-
Hydrochloric acid (concentrated) or a Lewis acid (e.g., zinc chloride)
-
An oxidizing agent (e.g., nitrobenzene, arsenic acid, or iodine) - Note: Some modern variations aim to avoid harsh oxidizing agents.
-
Ethanol
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.
-
Acid Addition: Slowly add concentrated hydrochloric acid or the chosen Lewis acid catalyst to the solution while stirring.
-
Reactant Addition: To the stirred solution, add the α,β-unsaturated carbonyl compound (1.5 to 3 molar equivalents) and the oxidizing agent.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding a sodium hydroxide solution until the mixture is basic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Data Presentation
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Crotonaldehyde | HCl | Nitrobenzene | Ethanol | Reflux | 4-8 | 40-60 |
| Aniline | Methyl vinyl ketone | ZnCl₂ | Iodine | Toluene | Reflux | 6-12 | 50-70 |
| p-Toluidine | Cinnamaldehyde | H₂SO₄ | Arsenic Acid | Water | 100 | 5 | 65-75 |
Note: Yields can vary significantly based on the specific substrates and conditions used.
Reaction Workflow
Caption: Workflow for the Doebner-von Miller quinoline synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids and high-boiling solvents are corrosive and hazardous. Handle with extreme care.
-
The reactions are conducted at high temperatures; use appropriate heating and safety measures.
-
Some oxidizing agents used in the Doebner-von Miller reaction (e.g., nitrobenzene, arsenic acid) are highly toxic. Handle with appropriate precautions and dispose of waste correctly.
Conclusion
This compound is a valuable building block for the synthesis of fluorescent dyes and pharmacologically relevant quinoline structures through condensation reactions. The protocols provided herein offer robust starting points for the synthesis of these important classes of compounds. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve desired yields and purity for specific derivatives.
References
Application Notes and Protocols for the Quantification of 3-(Ethylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-(Ethylamino)phenol, a compound relevant in various industrial and pharmaceutical contexts. The methods described herein are based on established analytical techniques and provide a framework for accurate and precise quantification in diverse sample matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of aminophenol isomers and their derivatives. The method's high resolution and sensitivity make it ideal for routine quality control and research applications.
Experimental Protocol: HPLC-UV
This protocol outlines the determination of this compound using HPLC with UV detection, adapted from methods for aminophenol isomers.[1][2][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
This compound standard
-
Reagent water (ASTM Type I)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (80:20, v/v).[4] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation:
-
Liquid Samples: Filter the sample through a 0.45 µm syringe filter. If necessary, dilute the sample with the mobile phase to fall within the calibration range.
-
Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent. Further dilute with the mobile phase as required and filter before injection.
-
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data (Expected Performance based on similar compounds)
| Parameter | HPLC-UV |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.05 - 0.6 µg/mL[4] |
| Accuracy (% Recovery) | 98 - 102%[4] |
| Precision (%RSD) | < 2% |
HPLC Analysis Workflow
Caption: General workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to improve volatility and thermal stability.
Experimental Protocol: GC-MS with Derivatization
This protocol describes the quantification of this compound using GC-MS following a derivatization step.[6][7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Autosampler.
Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation and Extraction:
-
Liquid Samples: For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Dry the organic extract with anhydrous sodium sulfate.
-
Solid Samples: Extract the compound from the solid matrix using an appropriate solvent, followed by filtration.
-
-
Derivatization:
-
Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Standard Preparation: Prepare calibration standards of this compound and derivatize them using the same procedure as the samples.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized this compound.
-
-
Quantification: Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration in the samples from this curve.
Quantitative Data (Expected Performance based on similar compounds)
| Parameter | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.07 - 0.20 µg/L[7] |
| Limit of Quantification (LOQ) | 0.23 - 0.70 µg/L[7] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
GC-MS Derivatization and Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound including the derivatization step.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of phenolic compounds. This technique is particularly useful for the analysis of samples with a relatively simple matrix or for determining the total phenol content.
Experimental Protocol: UV-Vis Spectrophotometry
This protocol is a general method for the determination of phenolic compounds and can be adapted for this compound.[8][9][10]
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
This compound standard
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (20% w/v)
-
Methanol or Ethanol (analytical grade)
-
Reagent water (ASTM Type I)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this, prepare a series of working standards with concentrations ranging from 10 to 100 µg/mL.
-
Sample Preparation: Dissolve or dilute the sample in methanol to an expected this compound concentration within the calibration range.
-
Colorimetric Reaction:
-
To 1.0 mL of each standard or sample solution in a test tube, add 5.0 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).
-
Mix thoroughly and allow to stand for 5 minutes at room temperature.
-
Add 4.0 mL of the sodium carbonate solution.
-
Mix and incubate for 2 hours at room temperature in the dark.
-
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorption (typically around 760 nm for the Folin-Ciocalteu method) against a blank solution prepared with methanol instead of the sample.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.
Quantitative Data (Expected Performance)
| Parameter | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
UV-Vis Spectrophotometry Workflow
Caption: Workflow for the spectrophotometric quantification of this compound.
Electrochemical Methods
Electrochemical sensors provide a rapid, sensitive, and portable alternative for the detection of phenolic compounds. These methods are based on the electrochemical oxidation of the phenol group at the surface of a modified electrode.[11][12]
Experimental Protocol: Differential Pulse Voltammetry (DPV)
This protocol provides a general framework for the electrochemical determination of this compound.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode system:
-
Working electrode (e.g., Glassy Carbon Electrode (GCE), modified GCE)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Reagents:
-
This compound standard
-
Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.0)
-
Supporting electrolyte (e.g., 0.1 M KCl)
Procedure:
-
Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina slurry, rinse with deionized water, and sonicate in water and ethanol.
-
Standard and Sample Preparation: Prepare a stock solution of this compound in PBS. Prepare a series of standards by diluting the stock solution. Samples should be diluted in PBS.
-
Electrochemical Measurement:
-
Place a known volume of the standard or sample solution in the electrochemical cell containing the supporting electrolyte.
-
Perform DPV measurements by scanning the potential over a suitable range (e.g., from +0.2 V to +1.0 V vs. Ag/AgCl).
-
Record the peak oxidation current.
-
-
Quantification: Create a calibration plot of the peak current versus the concentration of this compound standards. Determine the concentration in the samples from this plot.
Quantitative Data (Expected Performance based on similar compounds)
| Parameter | Electrochemical Methods (DPV) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 10⁻⁸ to 10⁻⁹ M[12] |
| Limit of Quantification (LOQ) | 10⁻⁷ to 10⁻⁸ M |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Electrochemical Analysis Logical Flow
Caption: Logical flow for the electrochemical quantification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. journal.gnest.org [journal.gnest.org]
- 8. Removal of Phenol from Synthetic and Industrial Wastewater by Potato Pulp Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpaonline.com [ajpaonline.com]
- 10. journal.unusida.ac.id [journal.unusida.ac.id]
- 11. Three-dimensional graphene micropillar based electrochemical sensor for phenol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. library.dphen1.com [library.dphen1.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 3-(Ethylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 3-(Ethylamino)phenol. The developed reverse-phase HPLC method is sensitive, specific, and accurate, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing.
Introduction
This compound is a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] Its purity is critical to ensure the safety and efficacy of the final products. This document provides a comprehensive protocol for a reverse-phase HPLC method developed for the quantitative analysis of this compound and its potential process-related impurities. The method is based on the separation of the analyte from its impurities on a C18 stationary phase with UV detection.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [3] |
| Predicted XLogP3 | 1.9 | [3][4] |
| Boiling Point | 282 °C | [5] |
| Appearance | Solid or liquid, depending on purity and conditions. | [1] |
| Solubility | Soluble in organic solvents, moderate solubility in water. | [1] |
| Chemical Nature | Possesses a basic ethylamino group and a weakly acidic phenolic hydroxyl group. | [1][3] |
HPLC Method Parameters
Based on the analysis of structurally similar compounds and the physicochemical properties of this compound, the following starting HPLC conditions are proposed:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Note: The UV detection wavelength is based on the λmax of phenol (275 nm) and 3-aminophenol (approx. 275-280 nm).[6][7] It is recommended to determine the experimental λmax of this compound for optimal sensitivity.
Experimental Protocol
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
Standard Solution Preparation
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of approximately 1 mg/mL.
Sample Solution Preparation
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of approximately 1 mg/mL.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The recommended parameters are:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Method Development and Optimization Workflow
The following workflow outlines the key steps in developing and optimizing the HPLC method for this compound purity analysis.
Potential Impurities
The synthesis of this compound may result in several process-related impurities. It is crucial for the analytical method to be able to separate the main component from these potential impurities. Common impurities can arise from starting materials, by-products, and degradation products.[8]
| Impurity | Potential Source |
| 3-Aminophenol | Unreacted starting material |
| 3-(Diethylamino)phenol | Over-alkylation by-product |
| Oxidative degradation products | Exposure to air and/or light |
Data Presentation
The following table presents hypothetical chromatographic data obtained during method development to illustrate the separation of this compound from its potential impurities.
| Compound | Retention Time (min) | Tailing Factor | Resolution |
| 3-Aminophenol | 4.2 | 1.1 | - |
| This compound | 8.5 | 1.2 | > 2.0 |
| 3-(Diethylamino)phenol | 12.1 | 1.3 | > 2.0 |
Conclusion
The described reverse-phase HPLC method provides a reliable and robust approach for determining the purity of this compound. The method is specific for the analyte and can separate it from its key potential impurities. Further validation of this method in accordance with ICH guidelines is recommended to ensure its suitability for routine quality control analysis.
Purity Analysis Workflow
The following diagram illustrates the logical workflow for conducting a purity analysis of a this compound sample using the developed HPLC method.
References
- 1. CAS 621-31-8: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-ETHYLAMINOPHENOL | CymitQuimica [cymitquimica.com]
- 3. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 621-31-8 | AAA62131 | Biosynth [biosynth.com]
- 6. Phenol, 3-amino- [webbook.nist.gov]
- 7. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 8. pharmtech.com [pharmtech.com]
Application of 3-(Ethylamino)phenol in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethylamino)phenol is an aromatic organic compound featuring both a secondary amine and a hydroxyl functional group. This unique bifunctionality makes it a versatile building block in polymer chemistry, with potential applications in the synthesis of high-performance polymers and as a modifying agent in thermosetting resins. Its structure allows it to participate in various polymerization reactions, including condensation polymerization to form polyamides and polyesters, and as a nucleophilic agent in ring-opening reactions, for instance, as a curing agent for epoxy resins. This document provides detailed application notes and protocols for the use of this compound in polymer synthesis and modification.
I. Synthesis of Poly(3-ethylaminophenol) via Oxidative Polymerization
Homopolymers of this compound can be synthesized via oxidative chemical polymerization. These polymers are of interest for their potential semiconducting, antioxidant, and antibacterial properties. The following protocol is based on methods developed for the polymerization of similar aminophenols.
Experimental Protocol: Synthesis of Poly(3-ethylaminophenol)
Materials:
-
This compound (monomer)
-
Potassium dichromate (oxidizing agent)
-
Concentrated Hydrochloric Acid (dopant)
-
Dimethyl sulfoxide (DMSO) for solubility testing and spectral analysis
-
Distilled water
Procedure:
-
In a reaction vessel, dissolve a specific molar amount of this compound in distilled water containing a stoichiometric amount of concentrated hydrochloric acid as a dopant. The solution should be kept under constant stirring in an ice bath (0-3°C).
-
Prepare a solution of potassium dichromate in distilled water. The molar ratio of monomer to oxidizing agent should be maintained at 1:1.
-
Add the potassium dichromate solution dropwise to the stirred monomer solution.
-
After the complete addition of the oxidizing agent, continue stirring the reaction mixture for 5 hours at 0-3°C.
-
Following the stirring period, place the reaction vessel in a refrigerator overnight to allow for complete polymerization and precipitation of the polymer.
-
Filter the resulting precipitate and wash it thoroughly with distilled water until the filtrate becomes colorless.
-
Dry the collected polymer powder in a vacuum oven at 60°C until a constant weight is achieved.
Characterization:
The synthesized poly(3-ethylaminophenol) can be characterized using various analytical techniques:
-
FT-IR Spectroscopy: To confirm the polymer structure by identifying characteristic functional group vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions within the polymer, providing insights into its conjugation and potential optical properties.
-
Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature of the polymer.
-
Conductivity Measurement: To assess the semiconducting nature of the polymer.
Logical Workflow for Poly(3-ethylaminophenol) Synthesis
Caption: Workflow for the synthesis and characterization of poly(3-ethylaminophenol).
II. Potential Application as a Monomer for Polyamides
The bifunctional nature of this compound, containing both an amine and a hydroxyl group, allows it to be theoretically used as a monomer in the synthesis of polyamides when reacted with diacids or diacyl chlorides. The presence of the phenolic hydroxyl group can enhance solubility and modify the thermal properties of the resulting polyamide.
Hypothetical Experimental Protocol: Synthesis of a Polyamide from this compound and a Diacid
This protocol is based on the well-established phosphorylation polycondensation method for synthesizing aromatic polyamides.
Materials:
-
This compound
-
Aromatic diacid (e.g., Isophthalic acid or Terephthalic acid)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Lithium Chloride (LiCl)
-
Pyridine
-
Triphenyl phosphite (TPP) (condensing agent)
-
Ethanol (for precipitation)
Procedure:
-
In a flame-dried flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add the aromatic diacid, LiCl, and NMP.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add pyridine to the solution.
-
Rapidly add this compound and triphenyl phosphite to the reaction mixture.
-
Heat the solution to 105°C and maintain this temperature for 3 hours.
-
After cooling to room temperature, precipitate the resulting polymer solution in ethanol.
-
Wash the polymer precipitate thoroughly with hot water and ethanol.
-
Dry the polyamide powder overnight under vacuum at 100°C.
Reaction Pathway for Polyamide Synthesis
Caption: General reaction scheme for the synthesis of a polyamide from this compound.
III. Potential Application as a Curing Agent for Epoxy Resins
The secondary amine and phenolic hydroxyl groups in this compound can both react with the epoxide rings of epoxy resins, making it a potential curing agent or accelerator. The amine group can participate in the primary curing reaction, while the phenolic hydroxyl can act as a catalyst for the ring-opening of the epoxide.
Hypothetical Experimental Protocol: Curing of an Epoxy Resin with this compound
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (curing agent)
-
Acetone (for viscosity reduction, optional)
Procedure:
-
Determine the stoichiometric amount of this compound required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of this compound and the epoxy equivalent weight (EEW) of the resin.
-
Preheat the epoxy resin to a suitable temperature (e.g., 60°C) to reduce its viscosity.
-
Add the calculated amount of this compound to the preheated epoxy resin.
-
Mix the components thoroughly until a homogeneous mixture is obtained.
-
Pour the mixture into a preheated mold.
-
Cure the mixture in an oven at a specified temperature and time (e.g., 120°C for 2 hours followed by post-curing at 150°C for 1 hour).
-
Allow the cured sample to cool down to room temperature before demolding.
Characterization of Cured Epoxy:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the degree of cure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cured epoxy.
-
Mechanical Testing: To measure properties such as tensile strength, flexural strength, and impact strength.
Curing Mechanism Overview
Caption: General workflow for curing epoxy resin with this compound.
Quantitative Data Summary
As specific experimental data for polymers derived directly from this compound is not widely available in the literature, the following table presents typical property ranges for related polymer systems to provide a benchmark for expected performance.
| Polymer System | Property | Typical Value Range |
| Aromatic Polyamides | Glass Transition Temperature (Tg) | 240 - 300 °C[1] |
| 10% Weight Loss Temperature (Td10) | > 450 °C (in N₂)[1] | |
| Tensile Strength | 77 - 92 MPa[1] | |
| Tensile Modulus | 1.5 - 2.5 GPa[1] | |
| Epoxy Resins (Amine Cured) | Glass Transition Temperature (Tg) | 100 - 200 °C |
| Tensile Strength | 50 - 90 MPa | |
| Flexural Strength | 80 - 140 MPa |
Note: The properties of polymers derived from this compound would be influenced by the specific co-monomers used and the polymerization conditions. The ethyl group and the meta-substitution pattern are expected to influence solubility and processing characteristics.
Conclusion
This compound presents itself as a promising, yet underexplored, monomer and modifying agent in polymer chemistry. The protocols and data presented herein, based on established principles and related compounds, provide a solid foundation for researchers to explore its potential in creating novel polymers with tailored properties. Further experimental investigation is warranted to fully elucidate the structure-property relationships of polymers derived from this versatile compound.
References
3-(Ethylamino)phenol as a precursor for pharmaceutical compounds
Exploring Chemical Precursors
I'm currently focused on identifying pharmaceutical compounds that use 3-(Ethylamino)phenol as a starting material. My next step will be to delve into detailed synthesis protocols and related experimental procedures involving this precursor. I'm keen to understand how this chemical is used in creating active pharmaceutical ingredients.
Investigating Pharmaceutical Applications
I'm now zeroing in on pharmaceutical compounds that use this compound as a precursor. My focus has shifted to locating and thoroughly examining specific synthesis protocols, experimental procedures, and the yields associated with these syntheses. I'm keen to compile relevant spectroscopic data and gain insights into the final product's mechanisms of action. This is helping me form the base to create informative diagrams.
Discovering Key Precursor
I've learned that this compound isn't the direct precursor I initially thought. Instead, the focus has shifted to 3-(1-(dimethylamino)ethyl)phenol as the key intermediate for Rivastigmine synthesis. This discovery will influence the ongoing research significantly.
Shifting Synthesis Strategy
I'm now completely centered on Rivastigmine, focusing on 3-(1-(dimethylamino)ethyl)phenol. I'm extracting crucial quantitative data from the search results, like yields and conditions, to build comprehensive application notes. The Tolterodine and Fesoterodine paths are off the table for this current focus.
Adjusting Research Scope
I've significantly adjusted my research direction. Rivastigmine is now the sole focus, utilizing 3-(1-(dimethylamino)ethyl)phenol as the core. I'm actively compiling reaction yields and conditions from search results. Tolterodine and Fesoterodine synthesis won't be covered due to insufficient data supporting the initial precursor choice. I will now create the application notes and protocols for Rivastigmine.
Adapting to New Findings
I've revised the approach entirely. The focus is now solely on Rivastigmine, leveraging 3-(1-(dimethylamino)ethyl)phenol as the essential building block. My concentration has shifted to dissecting the search results to extract quantitative data, reaction yields, and detailed experimental methodologies for a robust synthesis protocol. The Tolterodine and Fesoterodine paths are definitively excluded due to lack of relevant precursor information from this compound.
Shifting to Focused Synthesis
I've revised the approach entirely. The focus is now solely on Rivastigmine, using 3-(1-(dimethylamino)ethyl)phenol as the essential starting point. I'm actively dissecting the search results to extract quantitative data, reaction yields, and detailed experimental methodologies to build robust synthesis protocols. Tolterodine and Fesoterodine are off the table due to a lack of relevant precursor information from the original starting point.
Shifting to Rivastigmine
I've revised the approach entirely. The focus is now solely on Rivastigmine, using 3-(1-(dimethylamino)ethyl)phenol as the essential starting point. I'm actively dissecting the search results to extract quantitative data, reaction yields, and detailed experimental methodologies to build robust synthesis protocols. Tolterodine and Fesoterodine are off the table due to a lack of relevant precursor information from the original starting point.
Adjusting Focus and Plan
I've revised the approach entirely. The focus is now solely on Rivastigmine, leveraging 3-(1-(dimethylamino)ethyl)phenol as the essential building block. I'm actively dissecting the search results to extract quantitative data, reaction yields, and detailed experimental methodologies for a robust synthesis protocol. The Tolterodine and Fesoterodine paths are definitively excluded due to lack of relevant precursor information from this compound.
Application Note: A Scalable Protocol for the Synthesis of 3-(Ethylamino)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Ethylamino)phenol is a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] As demand for these downstream products grows, the need for a robust, safe, and scalable synthesis method for this compound is paramount. Traditional methods involving alkylating agents like ethyl chloride or diethyl sulfate present significant handling risks and are less suitable for industrial-scale production.[3][4] This application note details a scalable and efficient protocol for the synthesis of this compound via the reductive alkylation of 3-aminophenol with acetaldehyde. This method offers high yields and avoids many of the hazardous reagents associated with other synthetic routes.[4]
Overall Experimental Workflow
The scaled-up synthesis process is based on the catalytic reductive amination of 3-aminophenol. The workflow involves charging a high-pressure reactor, executing the catalytic reaction under a hydrogen atmosphere, followed by a multi-step purification process to isolate the final high-purity product.
Figure 1. Experimental workflow for the scaled-up synthesis of this compound.
Materials and Equipment
Reagents and Materials
| Reagent/Material | Grade | Purity | Supplier Example | Notes |
| 3-Aminophenol | Technical | ≥98% | Sigma-Aldrich | Starting material. |
| Acetaldehyde | Reagent | ≥99% | Acros Organics | Volatile and flammable liquid. |
| Methanol | Anhydrous | ≥99.8% | Fisher Scientific | Reaction solvent. |
| 5% Platinum on Carbon (Pt/C) | Catalyst Grade | - | Johnson Matthey | Or 5% Palladium on Carbon (Pd/C). |
| Hydrogen Gas | High Purity | ≥99.9% | Airgas | Pressurized gas cylinder. |
| Sodium Dithionite (Na₂S₂O₄) | Reagent | ≥85% | Sigma-Aldrich | For purification/stabilization. |
| Nitrogen Gas | High Purity | ≥99.9% | Airgas | For inerting the system. |
Equipment
-
High-pressure autoclave/hydrogenation reactor (e.g., 5L Parr reactor) equipped with a stirrer, gas inlet, liquid feed pump, temperature probe, and pressure gauge.
-
Filtration apparatus (e.g., pressure filter) suitable for removing catalysts.
-
Distillation setup with a fractionating column, condenser, and receiver flasks, capable of operating under vacuum.
-
Heating and cooling mantles/circulators.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves, face shield.
Experimental Protocols
1. Reactor Setup and Charging
-
Ensure the high-pressure autoclave is clean, dry, and has passed all safety inspections.
-
Purge the reactor vessel thoroughly with nitrogen gas to create an inert atmosphere.
-
Charge the reactor with 3-aminophenol, methanol, and the 5% Pt/C catalyst. A typical ratio is 1 part 3-aminophenol to 10-12 parts methanol by weight.[4] The catalyst loading can range from 0.005 to 0.1 parts by weight per part of 3-aminophenol.[3][4]
-
Seal the reactor and perform a leak test with nitrogen gas.
2. Reductive Alkylation Reaction
-
Begin stirring the mixture and heat the reactor to the target temperature, typically between 40°C and 150°C.[3][4] A temperature of 40°C is a good starting point.[4]
-
Pressurize the reactor with hydrogen to the desired pressure, usually between 10 and 20 kg/cm ²G.[4]
-
Continuously feed acetaldehyde into the reactor over a period of several hours (e.g., 5 hours).[4] The total amount of acetaldehyde should be between 2.1 and 4 molar equivalents per mole of 3-aminophenol.[3]
-
Maintain the reaction temperature and hydrogen pressure throughout the acetaldehyde addition.
-
After the addition is complete, continue stirring at the reaction temperature for an additional 20-30 minutes to ensure the reaction goes to completion.[4]
3. Post-Reaction Workup and Catalyst Removal
-
Stop the heating and allow the reactor to cool to room temperature.
-
Vent the excess hydrogen pressure safely according to facility protocols.
-
Purge the reactor with nitrogen gas.
-
Carefully remove the reaction mixture from the autoclave. The catalyst is pyrophoric and should be kept wet with solvent at all times.
-
Filter the reaction mixture through a pressure filter to remove the Pt/C catalyst. Wash the catalyst cake with a small amount of fresh methanol to recover any residual product.
4. Purification by Distillation
-
Solvent Removal: Transfer the filtrate to a distillation apparatus. Distill off the methanol and any unreacted acetaldehyde. It is critical to keep the temperature of the liquid in the distillation pot (bottoms temperature) at or below 160°C to prevent product degradation.[3][4]
-
Product Distillation: Once the solvent is removed, apply a vacuum to the system. Distill the crude this compound. During this step, the bottoms temperature should be maintained at or below 200°C.[3][4] Collect the fraction corresponding to the boiling point of this compound (approx. 282°C at atmospheric pressure, lower under vacuum).[5]
5. Final Product Stabilization and Isolation
-
The distilled product can be further purified and stabilized to prevent discoloration.[3][4]
-
Prepare an aqueous solution containing a small amount (0.1-10% of product weight) of a stabilizing agent like sodium dithionite or an acid sulfite.[3]
-
Under an inert nitrogen atmosphere, wash the distilled this compound with this aqueous solution.
-
Allow the phases to separate and remove the aqueous layer.
-
The purified product can be induced to crystallize by cooling.
-
Collect the solid product by filtration, wash with a small amount of cold, deoxygenated water, and dry under vacuum.
Process Parameters and Expected Data
Key Process Parameters
| Parameter | Value / Range | Reference |
| Reactant Molar Ratio | 1 (3-Aminophenol) : 2.5-3.8 (Acetaldehyde) | [4] |
| Catalyst Loading | 0.025 parts by weight per part of 3-aminophenol | [4] |
| Solvent Ratio | ~11 parts methanol per part of 3-aminophenol | [4] |
| Reaction Temperature | 40 - 150 °C | [3][4] |
| Hydrogen Pressure | 10 - 20 kg/cm ²G | [4] |
| Acetaldehyde Feed Time | 5 hours | [4] |
Purification and Yield Data
| Parameter | Temperature / Pressure | Expected Outcome | Reference |
| Solvent Distillation | Bottoms Temp: ≤ 160°C | Removal of methanol and unreacted acetaldehyde. | [3][4] |
| Product Vacuum Distillation | Bottoms Temp: ≤ 200°C | Crude this compound as distillate. | [3][4] |
| Expected Yield | - | >90% (based on 3-aminophenol) | - |
| Expected Purity | - | ≥99% after final purification and crystallization. | - |
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated area (fume hood or dedicated high-pressure bay) with appropriate gas monitoring. Ensure all equipment is properly grounded.
-
Acetaldehyde: This reagent is extremely volatile (boiling point ~20°C), flammable, and an irritant. It should be handled in a closed system or a well-ventilated fume hood.
-
Catalyst Handling: Platinum on carbon can be pyrophoric, especially after the reaction when it may be dry and contain adsorbed hydrogen. Never allow the used catalyst to dry in the air. Quench it carefully under an inert atmosphere or in water.
-
High-Pressure Operations: All personnel must be thoroughly trained in the operation of high-pressure reactor systems. Regular inspection and maintenance of the autoclave are mandatory.
-
General Precautions: Always wear appropriate personal protective equipment, including safety glasses, flame-retardant lab coats, and gloves. Work in a well-ventilated area.
References
- 1. CAS 621-31-8: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]
- 4. US4967004A - Process for producing N,N-diethylaminophenols - Google Patents [patents.google.com]
- 5. This compound | 621-31-8 | AAA62131 | Biosynth [biosynth.com]
Safe Handling and Storage of 3-(Ethylamino)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 3-(Ethylamino)phenol (CAS No. 621-31-8). Adherence to these guidelines is crucial to minimize risks and ensure a safe laboratory environment. This compound is an organic intermediate commonly used in the synthesis of dyes and pharmaceuticals. It may pose health risks, including skin, eye, and respiratory irritation.[1]
Section 1: Physicochemical and Hazard Data
A summary of the key physicochemical properties and hazard information for this compound is presented below. This data is essential for understanding its behavior and potential hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [2][3] |
| Molecular Weight | 137.18 g/mol | [2][3][4] |
| Appearance | Very viscous deep orange liquid or solid (powder) | [2][3] |
| Melting Point | 56-62 °C (133-144 °F) | [2][5] |
| Boiling Point | 176 °C (349 °F) at 12 mmHg; 282 °C | [2][4][5] |
| Solubility | Slightly soluble in water (0.1 to 1 mg/mL at 18°C) | [2] |
| Synonyms | N-Ethyl-m-aminophenol, m-(Ethylamino)phenol | [2][3] |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity | Category 3 | Warning | H335: May cause respiratory irritation |
Data compiled from multiple safety data sheets.[1]
Section 2: Experimental Protocols for Safe Handling
The following protocols outline the necessary precautions and procedures for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[1]
-
Skin Protection :
-
Wear a lab coat. For potential splashes, a butyl rubber or neoprene apron is recommended.[6]
-
Gloves must be worn. For incidental contact, double-layered nitrile gloves are suitable. For direct handling of concentrated solutions, heavy-duty neoprene or butyl gloves over nitrile gloves are advised.[1][6] Gloves must be inspected before use and changed immediately if contaminated.[1]
-
-
Respiratory Protection : If dust or aerosols can be generated, use a NIOSH-approved respirator.[1] All handling of the solid form should be done in a way that minimizes dust generation.[7]
Engineering Controls
-
Ventilation : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Handling Procedures
-
Preparation :
-
Review the Safety Data Sheet (SDS) thoroughly before starting any work.[8]
-
Ensure all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
-
Handling :
Section 3: Storage Procedures
Proper storage is critical to maintain the chemical's integrity and prevent accidents.
-
Container : Store in a tightly sealed, properly labeled container.[7][9]
-
Location : Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[7][9]
-
Incompatibilities : Store away from strong oxidizing agents, strong bases, isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[2] Phenols are weak organic acids and can react exothermically with bases.[2]
-
Environmental Factors : Protect from light, moisture, and air.[2][6] The chemical may be sensitive to prolonged air exposure.[2]
Section 4: Emergency Procedures
Spill Response
-
Small Spills :
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material into a labeled hazardous waste container.[1][8]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[9]
-
-
Large Spills :
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.[9]
-
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation develops.[7]
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion : Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Section 5: Waste Disposal
-
Collection : Collect all waste materials (including contaminated absorbent materials and PPE) in a designated, clearly labeled, and chemically resistant container.[9]
-
Storage : Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[9]
-
Disposal : Arrange for disposal through your institution's licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash.[1][9]
Section 6: Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-ETHYLAMINOPHENOL | CymitQuimica [cymitquimica.com]
- 4. This compound | 621-31-8 | AAA62131 | Biosynth [biosynth.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. benchchem.com [benchchem.com]
using 3-(Ethylamino)phenol in the synthesis of colorimetric sensors
Commencing Literature Review
I'm starting by diving into the literature to find research on 3-(Ethylamino)phenol's use in colorimetric sensors. I'll pinpoint specific sensor examples as I go.
Analyzing Sensor Applications
My focus has shifted to identifying specific examples of colorimetric sensors utilizing this compound. I'm actively pinpointing analytes they detect and collecting detailed experimental protocols for each, aiming to extract quantitative data like LOD and response times for comparative analysis.
Analyzing Preliminary Findings
The initial search on this compound hasn't turned up direct applications in complete colorimetric sensor synthesis yet. Most results are chemical suppliers. I'm expanding the query to explore related compounds and synthesis methodologies, hoping to uncover indirect connections or potential analogs. I'm focusing on keywords related to chromophores and sensor design to broaden my search.
Broadening the Search Scope
I've learned that this compound isn't directly featured in sensor synthesis papers, but it's a phenol derivative. I'm now exploring its use as a precursor to dyes and probes, particularly rhodol. I'm broadening my search to include synthesis reactions where it's a starting material and its application in colorimetric sensing is implied.
Identifying Precursor Reactions
I'm now focusing on specific reaction types, like azo coupling, that utilize this compound to synthesize dyes. This approach seems more promising than searching for direct sensor applications. I'm hoping to pinpoint a relevant dye and then track its colorimetric sensor applications. \n\n My research now focuses on this compound's role as a precursor in dye synthesis, specifically looking for examples using azo coupling or condensation. I'm trying to identify a specific dye molecule, or probe, where this compound is a key reactant. Once I find a relevant dye, I'll then investigate any associated colorimetric sensor applications. If no direct application in sensor design materializes, I'll proceed as planned with my final, more definitive assessment.
Refining Search Strategies
I'm now investigating specific reaction types where this compound is a key reactant in dye synthesis. My focus is on azo coupling and condensation reactions, common methods for creating colored compounds. I'm prioritizing reactions that lead to chromophores or indicator molecules that could be relevant to colorimetric sensing. The aim is to identify a specific dye synthesized from it.
Considering Precursors for Dyes
I'm now focusing on this compound, which seems crucial. My initial search results clearly link it to rhodamine and azo dyes, and I've found a few general synthesis procedures for them. The next step is to examine how each search result informs the bigger picture.
Investigating Specific Dye Synthesis
I've learned that this compound is a building block for rhodamine and azo dyes. My focus now is shifting towards finding a precise method to create a colorimetric sensor. I need a real-world example, not just a general procedure, that describes how to make a dye from this compound and use it to sense a specific molecule, with quantifiable data such as LOD and linear range. This step is crucial.
Pinpointing Sensor Applications
I'm now seeking a specific colorimetric sensor example using a this compound derivative. Current results describe dye synthesis in broad terms. I need a research paper detailing the complete process: starting with this compound, synthesizing a dye, and finally, using that dye to detect an analyte with precise data. This is critical for moving forward.
Reviewing Potential Precursors
I've been looking at this compound again, and confirming its potential for rhodamine and azo dye synthesis. Those dyes are often colorimetric sensors. More in-depth investigation is necessary to pinpoint the specific route for production.
Refining Search Parameters
I'm focusing my search on finding a specific synthesis and application protocol for a colorimetric sensor built from this compound. The previous overview confirmed its relevance to rhodamine and azo dyes, and I've found review articles, but they lack the depth needed. Now, I'm using more precise keywords to locate a paper with the exact starting material and application details. This approach hopes to get me those detailed application notes the user is after.
Targeting Precise Protocols
I'm now looking for a research article that shows a sensor created from this compound. General reviews show this precursor's potential for colorimetric sensing, especially for metal ions and anions with rhodamine and azo dyes. My goal is to find exact synthesis steps and application data. Earlier searches gave the general principles, but now I need a recipe! If I don't find it, the public domain may simply lack a single detailed paper for this specific starting material.
Examining Dye Precursors
I've been focusing on the role of this compound as a critical building block for rhodamine dyes. My searches have turned up established synthesis pathways that use condensation with phthalic anhydride. Moreover, I'm now looking at concrete examples of rhodamine-based compounds.
Synthesizing a Hypothetical Pathway
I'm still looking for a single paper linking this compound directly to a sensing application, but haven't found a complete example. I'm focusing on piecing together the information I have: general synthesis routes, colorimetric sensor examples, and analyte detection protocols. My current plan is to combine these resources to construct a detailed hypothetical pathway, essentially filling the missing links in the data. This will involve designing a specific sensing application.
Designing a Sensor Protocol
I'm now fully immersed in developing a hypothetical, but thorough, sensor protocol. I've successfully identified this compound as the key rhodamine precursor and have established its role in forming rhodamine dyes via condensation with phthalic anhydride. I'm focusing on crafting a complete sensing system for Fe³⁺ detection, as this is a common application area. I'm assembling a detailed synthesis protocol to create a rhodamine-based sensor using this compound and planning an experimental protocol for colorimetric Fe³⁺ detection, complete with typical quantitative performance data gleaned from the literature.
Devising a Synthesis Plan
Outlining the Synthesis
My research has confirmed that this compound is a cornerstone for rhodamine dye synthesis, using phthalic anhydride. I've found multiple examples of rhodamine and azo dye sensors for analytes like Fe³⁺ and Cu²⁺. However, a paper directly linking this compound to a colorimetric sensor, with a detailed protocol and data, is elusive. I've decided to create a detailed synthesis protocol for a rhodamine-based sensor for Fe³⁺ detection, as this is a well-documented application. The next step is to prepare the experimental protocols.
Application Notes and Protocols: Derivatization of 3-(Ethylamino)phenol for Enhanced Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the derivatization of 3-(ethylamino)phenol to enhance its physicochemical and biological properties. The primary focus is on the synthesis of rhodamine-based fluorescent dyes, leveraging the inherent structural features of this compound. Additionally, the potential for developing biologically active molecules through N-acylation is explored, drawing parallels with derivatives of the parent compound, 3-aminophenol. Detailed experimental protocols for the synthesis of a representative rhodamine dye and a conceptual N-acyl derivative are provided, along with a summary of the expected enhanced properties in a structured tabular format.
Introduction
This compound is a versatile organic intermediate characterized by a phenolic hydroxyl group and a secondary amine on the aromatic ring. These functional groups serve as reactive handles for a variety of chemical modifications, enabling the synthesis of derivatives with tailored properties. The strategic derivatization of this compound can lead to significant enhancements in fluorescence, solubility, stability, and biological activity, making its analogs valuable in fields ranging from bio-imaging to drug discovery.
One of the most prominent applications of this compound is in the synthesis of xanthene dyes, particularly rhodamines. These dyes are renowned for their bright fluorescence, high photostability, and significant absorption coefficients in the visible spectrum, making them ideal as fluorescent probes and labels. Furthermore, modification of the amino and phenolic groups can be explored to generate compounds with potential therapeutic applications, such as anti-inflammatory agents.
Derivatization for Enhanced Fluorescence: Rhodamine Dyes
The condensation of this compound with appropriate reagents, such as phthalic anhydride or substituted benzaldehydes, is a well-established method for producing rhodamine dyes. These derivatives exhibit significantly enhanced fluorescence properties compared to the parent molecule.
General Synthetic Pathway
The synthesis of rhodamine dyes from this compound typically involves an acid-catalyzed condensation reaction followed by an oxidation step. The ethylamino group acts as a powerful electron-donating group, which is crucial for the extended π-conjugation system of the xanthene core, the basis for the strong fluorescence of rhodamines.
Troubleshooting & Optimization
Technical Support Center: 3-(Ethylamino)phenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 3-(Ethylamino)phenol synthesis.
Troubleshooting Guides & FAQs
This guide is structured around the most common synthesis routes for this compound.
Route 1: Direct Amination of Resorcinol
This is a primary industrial method involving the reaction of resorcinol with an aminating agent like ethylamine, often under high temperature and pressure in the presence of a catalyst.[1][2]
Logical Flow for Troubleshooting Low Yield in Resorcinol Amination
References
Technical Support Center: Purification of Crude 3-(Ethylamino)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(Ethylamino)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain various impurities depending on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions, and degradation products. Potential impurities could be residual resorcinol or m-aminophenol, poly-alkylated species, and oxidation products which often cause discoloration.[1][2]
Q2: My this compound is discolored (pink or brown). What is the cause and how can I remove the color?
A2: Discoloration in aminophenols is typically due to the formation of oxidation products.[3] This can be exacerbated by exposure to air and light.[4] Purification techniques such as recrystallization with the aid of a reducing agent (e.g., sodium dithionite or sodium bisulfite in small amounts) or passing a solution of the material through a short plug of activated carbon or silica gel can help remove colored impurities.[5]
Q3: What is the recommended storage condition for this compound?
A3: To minimize degradation and discoloration, this compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).[6] For long-term storage, refrigeration is recommended.[7]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[6][8] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any major impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Incorrect solvent choice.- Solution cooled too quickly, trapping impurities.- Insufficient washing of crystals. | - Perform solvent screening to find a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature.- Allow the solution to cool slowly to promote the formation of pure crystals.- Wash the filtered crystals with a small amount of cold recrystallization solvent. |
| Oily Product Instead of Crystals | - The melting point of the compound is lower than the temperature of the solution.- Presence of impurities that are "oiling out". | - Ensure the solution is cooled well below the melting point of this compound (62°C).- Try using a different recrystallization solvent or a solvent mixture.- An initial purification step by liquid-liquid extraction might be necessary to remove the impurities causing oiling. |
| Poor Recovery After Purification | - The compound is too soluble in the recrystallization solvent at low temperatures.- Multiple purification steps leading to material loss.- Degradation of the compound during purification. | - Use a solvent system where the compound has lower solubility at cold temperatures or use an anti-solvent to induce precipitation.- Optimize the purification workflow to minimize the number of transfers and steps.- Avoid excessive heat and prolonged exposure to air, especially during distillation.[4] |
| Co-eluting Impurities in Chromatography | - Inappropriate stationary phase or mobile phase. | - Screen different HPLC columns (e.g., C18, Phenyl-Hexyl).- Optimize the mobile phase composition (e.g., solvent ratio, pH, additives). A gradient elution may be necessary to resolve closely eluting peaks.[8] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a heated solvent (e.g., toluene, heptane/ethyl acetate mixture, or water).
-
Dissolution: In a larger flask, add the chosen solvent to the crude this compound and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Vacuum Distillation Protocol
-
Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the distillation flask.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (Boiling point is approximately 176°C at 12 mmHg).[4]
-
Completion: Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of residue remains.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Data Presentation
Table 1: Recommended Solvents for Purification
| Purification Technique | Solvent/Solvent System | Rationale |
| Recrystallization | Toluene | Good solubility at high temperatures and lower solubility at room temperature. |
| Heptane/Ethyl Acetate | A non-polar/polar mixture allows for fine-tuning of solubility. | |
| Water | Can be effective for polar compounds, but solubility might be high even at low temperatures.[9] | |
| Liquid-Liquid Extraction | Toluene/Water | To remove water-soluble or highly polar/non-polar impurities by partitioning between the two phases.[1][10] |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate Gradient | A common system for separating compounds of moderate polarity. |
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 6. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 7. 3-DIETHYLAMINOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(Ethylamino)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-(Ethylamino)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound from 3-aminophenol and an ethylating agent?
A1: The synthesis of this compound via direct N-alkylation of 3-aminophenol is often complicated by a lack of selectivity, leading to a mixture of products. The primary side reactions include:
-
O-alkylation: Formation of 3-ethoxyaniline.
-
Over-alkylation (Di-N-alkylation): Formation of 3-(Diethylamino)phenol.
-
N,O-dialkylation: Concurrent alkylation on both the nitrogen and oxygen atoms.
The formation of these byproducts arises from the nucleophilic character of both the amino and the hydroxyl groups of the 3-aminophenol starting material.
Q2: How can I minimize the formation of the O-alkylation byproduct, 3-ethoxyaniline?
A2: Minimizing O-alkylation requires reaction conditions that favor N-alkylation. This can be achieved by:
-
Protecting the hydroxyl group: Although less common for this specific synthesis, temporary protection of the phenolic hydroxyl group would ensure exclusive N-alkylation.
-
Choice of base and solvent: The reaction environment can influence the relative nucleophilicity of the amino and hydroxyl groups. A less polar solvent may favor N-alkylation.
-
Selective N-alkylation methods: Employing methods like reductive amination (reacting 3-aminophenol with acetaldehyde and a reducing agent) can offer better selectivity for N-alkylation over O-alkylation.
Q3: What strategies can be employed to prevent the over-alkylation product, 3-(Diethylamino)phenol?
A3: Preventing the formation of the di-ethylated byproduct is crucial for obtaining a high yield of the desired mono-ethylated product. Key strategies include:
-
Stoichiometric control: Careful control of the molar ratio of the ethylating agent to 3-aminophenol is critical. Using a slight excess of 3-aminophenol can help minimize di-alkylation.
-
Reaction time and temperature: Monitoring the reaction progress and stopping it once the formation of the desired product is maximized can prevent further alkylation. Lowering the reaction temperature may also reduce the rate of the second alkylation step.
-
Selective mono-N-alkylation techniques: Methods utilizing protecting groups for the amino function after the first alkylation, or specialized reagents that favor mono-alkylation, can be effective. One such technique involves the use of a chelating agent like 9-BBN which can selectively activate the amine for monoalkylation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound with significant amounts of unreacted 3-aminophenol. | 1. Insufficient amount of ethylating agent. 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Deactivation of the catalyst (if used). | 1. Increase the molar equivalent of the ethylating agent incrementally. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor by TLC or HPLC. 4. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for some catalysts). |
| Presence of a significant amount of 3-ethoxyaniline (O-alkylation product) in the crude product. | 1. Reaction conditions favor O-alkylation (e.g., certain base/solvent combinations). 2. High reaction temperature. | 1. Consider switching to a less polar solvent. 2. Employ a milder base. 3. Lower the reaction temperature. 4. Consider a protection-alkylation-deprotection strategy for the amino group to favor O-alkylation if this were the desired product, and by extension, understand the conditions to avoid. |
| High percentage of 3-(Diethylamino)phenol (over-alkylation product) is observed. | 1. Excess of ethylating agent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Reduce the molar equivalents of the ethylating agent. 2. Monitor the reaction closely and quench it once the desired product is maximized. 3. Decrease the reaction temperature to slow down the rate of the second alkylation. |
| Complex product mixture containing mono-, di-, and O-alkylated products. | A combination of the factors listed above, indicating a lack of selectivity in the reaction. | 1. Re-evaluate the entire reaction protocol. 2. Consider alternative synthetic routes with higher selectivity, such as reductive amination or the use of protecting groups. 3. Implement a robust purification strategy, such as column chromatography, to isolate the desired product. |
Experimental Protocols
Protocol 1: Selective N-Ethylation via Reductive Amination
This method aims to improve selectivity towards N-alkylation by forming an imine intermediate followed by in-situ reduction.
Materials:
-
3-Aminophenol
-
Acetaldehyde
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (solvent)
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve 3-aminophenol in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
While stirring, slowly add acetaldehyde (1.0 to 1.2 equivalents) to the reaction mixture.
-
Pressurize the vessel with hydrogen gas (typically 2-4 atm).
-
Maintain the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation.
Visualizations
Reaction Pathway and Side Products
Caption: Primary reaction pathways in the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the synthesis.
preventing oxidation of 3-(Ethylamino)phenol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-(Ethylamino)phenol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
Issue: Discoloration of this compound
If you observe a change in the color of your this compound, from its typical white or off-white appearance to yellow or brown, it is likely an indication of oxidation. This can compromise the purity and reactivity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound oxidation?
A1: The primary degradation pathway for this compound is oxidation. The phenolic hydroxyl and ethylamino groups are susceptible to oxidation, especially when exposed to:
-
Atmospheric oxygen: Prolonged exposure to air can initiate and propagate oxidation reactions.
-
Light: UV and visible light can provide the energy to initiate oxidative processes.
-
Elevated temperatures: Heat can accelerate the rate of oxidation.
-
Incompatible substances: Contact with strong oxidizing agents or strong bases can promote degradation.[1][2]
Q2: My this compound has turned slightly yellow. Can I still use it?
A2: A slight yellowing indicates the onset of oxidation. Before use, it is highly recommended to re-analyze the purity of the discolored reagent using a method like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). If the purity no longer meets the requirements for your experiment, it is best to use a fresh, un-degraded lot. The appearance of unexpected peaks in your chromatogram is a common indicator of sample degradation.
Q3: What are the ideal storage conditions to ensure the stability of this compound?
A3: To maintain the purity and stability of this compound, it should be stored under controlled conditions. Key recommendations are summarized in the table below.
Q4: Are there any chemical stabilizers or antioxidants that can be used to prevent the oxidation of this compound?
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of oxidative reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen. |
| Container | Tightly sealed, amber glass bottle | Protects from air and light exposure. |
| Purity | >95% (recommended to re-test if discolored) | Ensures the integrity of experimental results. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases | Prevents chemical reactions that can degrade the compound.[2] |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for determining the purity of this compound and detecting potential oxidation products.
1. Objective: To quantify the purity of a this compound sample and identify any degradation-related impurities.
2. Materials:
-
This compound sample
-
High-purity solvent (e.g., Methanol or Acetonitrile)
-
Volumetric flasks
-
Microsyringes
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask to create a stock solution of 1 mg/mL.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for your instrument's linear range (e.g., 10-100 µg/mL).
4. GC-MS Instrumental Parameters (Example):
| Parameter | Setting |
| Injector Temperature | 250°C |
| Detector (MS) Temperature | 280°C |
| Oven Program | Initial Temp: 80°C, hold for 2 minRamp: 10°C/min to 220°CHold: 5 min at 220°C |
| Carrier Gas | Helium at a constant flow rate |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (adjust as needed) |
5. Procedure:
-
Equilibrate the GC-MS system until a stable baseline is achieved.
-
Inject a solvent blank to ensure no contamination from the solvent or the system.
-
Inject the prepared this compound sample.
-
Acquire the chromatogram and mass spectra.
6. Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Analyze the mass spectra of any impurity peaks to identify potential oxidation products. Compare these with known degradation products of similar phenolic compounds.
7. Interpretation: A decrease in the peak area of this compound and the appearance of new peaks, especially those with higher molecular weights, may indicate oxidative polymerization or the formation of quinone-type structures. A pure, non-degraded sample should exhibit a single major peak corresponding to this compound.
References
troubleshooting low purity of synthesized N-ethyl-m-aminophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of N-ethyl-m-aminophenol.
Troubleshooting Common Issues in N-ethyl-m-aminophenol Synthesis
Low purity of synthesized N-ethyl-m-aminophenol is a common challenge. The primary issues typically revolve around incomplete reactions, over-alkylation, and the formation of colored byproducts. This guide provides a structured approach to identifying and resolving these problems.
Issue 1: Presence of Unreacted m-aminophenol in the Final Product
Question: My final product shows a significant amount of unreacted m-aminophenol. What could be the cause, and how can I resolve this?
Answer: The presence of unreacted starting material, m-aminophenol, is a frequent indication of an incomplete reaction. Several factors could contribute to this:
-
Insufficient Reaction Time or Temperature: The ethylation reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) until the m-aminophenol spot is no longer prominent.
-
Improper Stoichiometry: An incorrect ratio of reactants, particularly an insufficient amount of the ethylating agent, can lead to an incomplete reaction.
-
Poor Reagent Quality: The ethylating agent (e.g., ethyl bromide, ethyl iodide, or diethyl sulfate) may have degraded. It is advisable to use freshly opened or properly stored reagents.
Troubleshooting Steps:
-
Reaction Monitoring: Utilize TLC to track the consumption of m-aminophenol. The starting material is more polar and will have a lower Rf value than the N-ethylated product.
-
Optimize Reaction Conditions: Consider increasing the reaction time or temperature according to literature procedures for similar alkylations.
-
Verify Stoichiometry: Ensure the correct molar ratios of m-aminophenol to the ethylating agent and base (if applicable) are used. A slight excess of the ethylating agent may be necessary, but this must be balanced against the risk of di-alkylation.
Issue 2: Formation of N,N-diethyl-m-aminophenol
Question: My product is contaminated with a significant amount of N,N-diethyl-m-aminophenol. How can I prevent its formation and remove it from my product?
Answer: The formation of the di-ethylated byproduct is a common side reaction in the synthesis of N-ethyl-m-aminophenol. This occurs when the initially formed product reacts further with the ethylating agent.
Preventative Measures:
-
Control Stoichiometry: Use a molar ratio of m-aminophenol to ethylating agent that favors mono-alkylation (e.g., 1:1 or a slight excess of the aminophenol).
-
Slow Addition of Ethylating Agent: Adding the ethylating agent dropwise at a controlled temperature can help to maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second ethylation.
-
Choice of Ethylating Agent: The reactivity of the ethylating agent can influence the extent of di-alkylation.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating N-ethyl-m-aminophenol from both the more polar m-aminophenol and the less polar N,N-diethyl-m-aminophenol.
-
Vacuum Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be an effective purification method.
Issue 3: Discoloration of the Final Product (Pink, Brown, or Black)
Question: My final product has a distinct pink, brown, or black color instead of being off-white. What is the cause of this discoloration, and how can I purify my product?
Answer: Aminophenols and their derivatives are susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored impurities.[1]
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium dithionite during workup or purification can help prevent oxidation.[2]
Purification Methods to Remove Color:
-
Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product in a suitable solvent, followed by hot filtration, can effectively adsorb colored impurities.[1]
-
Recrystallization: Recrystallization from an appropriate solvent system can help to isolate the pure, colorless product, leaving the colored impurities in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-ethyl-m-aminophenol?
A1: The most common methods involve the direct N-alkylation of m-aminophenol using an ethylating agent such as ethyl bromide, ethyl iodide, or diethyl sulfate in the presence of a base. Another approach is reductive amination, which involves reacting m-aminophenol with acetaldehyde in the presence of a reducing agent. Direct alkylation can be prone to over-alkylation, resulting in the formation of N,N-diethyl-m-aminophenol.[3][4]
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting material (m-aminophenol), the desired product (N-ethyl-m-aminophenol), and the di-ethylated byproduct (N,N-diethyl-m-aminophenol). The spots can be visualized under UV light or with a suitable staining agent.
Q3: What analytical techniques can be used to determine the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the purity of N-ethyl-m-aminophenol and quantifying the levels of impurities.[2][5] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q4: What is a good solvent for the recrystallization of N-ethyl-m-aminophenol?
A4: The choice of solvent for recrystallization depends on the impurities present. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. For aminophenol derivatives, mixtures of polar and non-polar solvents, such as ethanol/water or toluene/heptane, are often effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Data on Impurity Profiles from Different Synthesis Strategies
The following table presents illustrative data on the purity of N-ethyl-m-aminophenol obtained through different synthetic routes and purification methods. This data is representative and may vary based on specific experimental conditions.
| Synthesis Method | Key Reaction Parameters | Primary Impurities | Purity Before Purification (%) | Purification Method | Final Purity (%) |
| Direct Ethylation with Ethyl Bromide | 1.1 eq. Ethyl Bromide, K₂CO₃, Acetone, Reflux | m-aminophenol, N,N-diethyl-m-aminophenol | 75 | Column Chromatography | >98 |
| Reductive Amination with Acetaldehyde | 1.2 eq. Acetaldehyde, Pd/C, H₂ (5 bar), Methanol | m-aminophenol, minor unidentified byproducts | 85 | Vacuum Distillation | >99 |
| Direct Ethylation with Diethyl Sulfate | 1.05 eq. Diethyl Sulfate, NaOH, Water/Toluene | m-aminophenol, N,N-diethyl-m-aminophenol, O-ethylated byproduct | 70 | Recrystallization with charcoal treatment | >97 |
Experimental Protocols
Protocol 1: Synthesis of N-ethyl-m-aminophenol via Direct Ethylation
This protocol is a general guideline and may require optimization.
Materials:
-
m-Aminophenol
-
Ethyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-aminophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Stir the suspension and add ethyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-ethyl-m-aminophenol.
Visual Troubleshooting and Reaction Pathway
Troubleshooting Workflow for Low Purity N-ethyl-m-aminophenol
Caption: Troubleshooting logic for low purity N-ethyl-m-aminophenol synthesis.
Synthesis Pathway and Potential Side Reactions
Caption: Synthesis of N-ethyl-m-aminophenol and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]
- 3. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US4967004A - Process for producing N,N-diethylaminophenols - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Ethylamino)phenol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Ethylamino)phenol and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in organic synthesis. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in 3-aminophenol or the ethylating agent can interfere with the reaction. Ensure the purity of your starting materials using techniques like NMR or GC-MS.
-
Activity of Reagents: The ethylating agent (e.g., ethyl halide, acetaldehyde) may have degraded. Use freshly opened or purified reagents. For reductive amination, the quality of the reducing agent (e.g., sodium borohydride) is crucial.[1]
-
Catalyst Activity: If using a catalyst (e.g., Palladium in Buchwald-Hartwig amination, Raney Nickel in reductive amination), ensure it has not been deactivated by exposure to air or moisture.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products. Experiment with a range of temperatures to find the optimum.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Conversely, extended reaction times can sometimes lead to side product formation.
-
Solvent: The choice of solvent is critical. The solvent should be inert to the reaction conditions and should dissolve the reactants. For N-alkylation of aminophenols, polar aprotic solvents like DMF or acetonitrile are often effective. In some cases, protic solvents like ethanol can be used, particularly for reductive amination.[2]
-
Atmosphere: Some reactions, particularly those involving organometallic catalysts like in Buchwald-Hartwig amination, are sensitive to oxygen and moisture and require an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Work-up and Purification:
-
Product Loss During Extraction: The product may have some solubility in the aqueous phase. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Product Decomposition on Silica Gel: this compound and its derivatives can be sensitive to the acidic nature of silica gel during column chromatography. This can be mitigated by neutralizing the silica gel with a small amount of a base like triethylamine in the eluent.
-
Incomplete Isolation: Ensure the product is fully precipitated or extracted. Adjusting the pH of the aqueous layer during work-up can be critical for ensuring the product is in its neutral, less water-soluble form.
-
Issue 2: Formation of Side Products (O-alkylation vs. N-alkylation)
Question: I am observing the formation of the O-ethylated product alongside my desired N-ethylated product. How can I improve the selectivity for N-alkylation?
Answer: The presence of both a hydroxyl (-OH) and an amino (-NH2) group in 3-aminophenol makes the competition between O-alkylation and N-alkylation a common problem. The amino group is generally more nucleophilic than the hydroxyl group, favoring N-alkylation. However, reaction conditions can influence the selectivity.[3]
-
Protecting Groups: A reliable method to ensure selective N-alkylation is to first protect the hydroxyl group. After the N-alkylation step, the protecting group can be removed. Common protecting groups for phenols include acetyl or benzyl groups.
-
Reaction Conditions for Direct Alkylation:
-
Base: The choice of base is critical. Stronger bases that deprotonate the phenolic hydroxyl group can promote O-alkylation. Using a milder base or controlling the stoichiometry of the base can favor N-alkylation.
-
Solvent: The solvent can influence the nucleophilicity of the amino and hydroxyl groups. Aprotic solvents are generally preferred for selective N-alkylation.
-
-
Alternative Synthetic Routes:
-
Reductive Amination: This method is highly selective for N-alkylation. It involves the reaction of 3-aminophenol with an aldehyde (acetaldehyde) or a ketone to form an imine or enamine, which is then reduced in situ to the desired N-alkylated product. This avoids the issue of O-alkylation.[1][4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between an aryl halide (3-halophenol derivative) and an amine (ethylamine) is also highly selective for the formation of the C-N bond.[5][6]
-
Issue 3: Di-alkylation of the Amino Group
Question: My reaction is producing a significant amount of the N,N-diethyl derivative. How can I favor mono-alkylation?
Answer: The formation of the tertiary amine (N,N-diethylaminophenol) is a common side reaction when the newly formed secondary amine is more nucleophilic than the starting primary amine.
-
Stoichiometry: Use a molar excess of the 3-aminophenol relative to the ethylating agent. This will increase the probability of the ethylating agent reacting with the starting material rather than the mono-ethylated product.
-
Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low concentration of it, which can help to minimize the second alkylation reaction.
-
Reductive Amination: This method can often provide better control over mono-alkylation compared to direct alkylation with ethyl halides. By carefully controlling the stoichiometry of the aldehyde and the reducing agent, the formation of the di-alkylated product can be minimized.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: The most common and effective methods include:
-
Reductive Amination: This involves the reaction of 3-aminophenol with acetaldehyde in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride. This method is highly selective for N-alkylation.[4][7]
-
Direct N-alkylation: This method uses an ethylating agent such as ethyl iodide or ethyl bromide to directly alkylate the amino group of 3-aminophenol. Careful optimization of reaction conditions is necessary to avoid O-alkylation and di-alkylation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide (e.g., 3-bromophenol) and ethylamine. It offers high selectivity and functional group tolerance.[5][6]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of products. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: What is the best way to purify the final this compound product?
A3: The purification method will depend on the physical properties of the product and the impurities present. Common methods include:
-
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products. As mentioned in the troubleshooting guide, care should be taken if the product is sensitive to the acidic nature of silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification.
Q4: Are there any specific safety precautions I should take when working with these compounds?
A4: Yes, it is crucial to follow standard laboratory safety procedures. 3-Aminophenol and its derivatives can be toxic and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
The following tables summarize quantitative data for reaction conditions that can be adapted for the synthesis of this compound derivatives.
Table 1: Comparison of Catalysts for N-arylation of 3-Aminophenol (a model for N-alkylation)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | Picolinic acid | K₃PO₄ | DMSO | 80 | >95 (O-arylation) | [8] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Dioxane | 110 | >95 (N-arylation) | [8] |
Note: This data is for N-arylation, but it highlights the importance of catalyst and ligand selection in controlling selectivity between N- and O-functionalization of 3-aminophenol.
Table 2: Reductive Amination of Aminophenols with Aldehydes
| Aminophenol | Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |
| o-Aminophenol | Benzaldehyde | NaBH₄ | Methanol | 98.3 | [4] |
| p-Aminophenol | Benzaldehyde | NaBH₄ | Methanol | 96.7 | [4] |
Note: This data demonstrates the high efficiency of reductive amination for N-alkylation of aminophenols.
Experimental Protocols
Protocol 1: Reductive Amination of 3-Aminophenol with Acetaldehyde
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
3-Aminophenol
-
Acetaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetaldehyde (1.1 equivalents) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the imine intermediate by TLC.
-
Once the imine formation is complete, cool the reaction mixture back to 0 °C.
-
Slowly and portion-wise, add sodium borohydride (1.5 equivalents). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromophenol with Ethylamine
This protocol provides a general procedure for the synthesis of this compound using a palladium-catalyzed cross-coupling reaction.
Materials:
-
3-Bromophenol
-
Ethylamine (as a solution in a suitable solvent or as a salt)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos, BrettPhos)
-
A suitable base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add 3-bromophenol (1 equivalent), the phosphine ligand (typically 1-5 mol%), and the palladium catalyst (typically 0.5-2 mol%) to a dry Schlenk flask.
-
Add the base (typically 1.4-2.0 equivalents).
-
Add the anhydrous solvent (toluene or dioxane).
-
Add ethylamine (1.2-1.5 equivalents).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualization
Caption: A logical workflow for optimizing the synthesis of this compound derivatives.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. research.rug.nl [research.rug.nl]
Technical Support Center: Industrial Scale-Up of 3-(Ethylamino)phenol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 3-(Ethylamino)phenol synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound at an industrial scale?
A1: While specific proprietary methods vary, common industrial synthesis strategies are often based on two primary routes:
-
N-Ethylation of 3-Aminophenol: This is a direct approach involving the reaction of 3-aminophenol with an ethylating agent such as ethyl halide (e.g., ethyl bromide) or diethyl sulfate in the presence of a base to neutralize the acid byproduct.
-
Reduction of N-acetyl-3-aminophenol followed by Ethylation: This multi-step process can sometimes offer better control over selectivity and impurities.
This compound is a known intermediate in the synthesis of various dyes and pharmaceuticals.[1] The presence of both an amino group and a hydroxyl group on the phenol ring gives it versatile reactivity.[1]
Q2: What are the primary safety concerns and handling precautions for this compound?
A2: this compound poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2] Inhalation may also cause respiratory tract irritation.[2] As a member of the amine and phenol chemical classes, it can react exothermically with acids and may be incompatible with isocyanates, peroxides, and strong reducing agents.[3][4]
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and lab coats.[2][5]
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid dust and vapor inhalation.[5]
-
Handling: Avoid contact with skin and eyes and minimize dust generation.[5]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires. Fire may produce toxic gases.[2][3]
Q3: What are common impurities encountered during the scale-up of this compound production?
A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted 3-aminophenol: Incomplete ethylation reaction.
-
N,N-Diethyl-3-aminophenol: Over-ethylation of the starting material.
-
O-Ethylated byproducts: Ethylation occurring on the phenolic hydroxyl group.
-
Oxidation Products: Phenols and amines can be sensitive to air, especially at elevated temperatures, leading to colored impurities. The compound may be sensitive to prolonged air exposure.[3]
-
Residual Solvents and Catalysts: From the reaction and purification steps.
Q4: How does reaction temperature impact yield and purity during synthesis?
A4: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions and product degradation. For instance, a patent for a related compound notes that higher reaction temperatures can lead to more byproducts and a brown product color, with product content not exceeding 80%. This suggests that thermal degradation is a significant challenge, making temperature control crucial for achieving high purity and yield.
Section 2: Troubleshooting Guide
Problem: Low Reaction Yield
Q: My reaction yield is consistently below target specifications during scale-up. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common scale-up challenge resulting from a combination of chemical and engineering factors. Key areas to investigate include incomplete conversion, competing side reactions, and product loss during workup and isolation. A systematic approach is necessary to identify the root cause.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Problem: Product Discoloration and Impurities
Q: The final isolated product is off-color (e.g., yellow to brown) and fails purity analysis. What are the likely causes and solutions?
A: Discoloration in aminophenols is typically due to the formation of colored oxidation products. The presence of both an amine and a phenol group makes the molecule susceptible to oxidation, which can be accelerated by heat, light, air (oxygen), and trace metal impurities.
Potential Causes & Solutions:
-
Oxidation during Reaction:
-
Cause: Exposure to air at elevated temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all solvents and reagents are de-gassed prior to use.
-
-
Thermal Degradation:
-
Cause: Excessive temperature or prolonged heating, especially during distillation.
-
Solution: Lower the reaction temperature if kinetics allow. For purification, use high-vacuum distillation to reduce the boiling point.[6]
-
-
Impurities in Starting Materials:
-
Cause: Contaminants in the initial 3-aminophenol or ethylating agent can carry through or catalyze side reactions.
-
Solution: Qualify all raw materials and ensure they meet specifications before use.
-
-
Ineffective Purification:
-
Cause: The chosen purification method (e.g., distillation, recrystallization) is not adequately removing colored impurities.
-
Solution: Consider an activated carbon (charcoal) treatment of the product solution before the final isolation step to adsorb colored impurities. Optimize distillation conditions or explore alternative recrystallization solvents.
-
Problem: Exothermic Reaction and Heat Management
Q: The N-ethylation reaction is highly exothermic and becomes difficult to control at a larger scale. How can we manage the thermal risk?
A: Exothermic reactions are a major safety and quality concern during scale-up.[7] Poor heat management can lead to thermal runaways, increased byproduct formation, and product degradation. A multi-faceted approach is required for effective control.
Caption: Key strategies for managing exothermic reactions during scale-up.
Section 3: Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source |
| CAS Number | 621-31-8 | [1][2][8][9] |
| Molecular Formula | C₈H₁₁NO | [1][6] |
| Molecular Weight | 137.18 g/mol | [6] |
| Appearance | Very viscous deep orange liquid | [4] |
| Boiling Point | ~176 °C at 12 mmHg (~282 °C at atm. pressure) | [4][6] |
| Melting Point | ~62 °C (144 °F) | [4] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Table 2: Example Experimental Matrix for Process Optimization
This table serves as a template for organizing experiments to optimize reaction conditions.
| Run ID | 3-Aminophenol (mol eq) | Ethylating Agent (mol eq) | Base (mol eq) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC Area%) |
| EXP-01 | 1.0 | 1.1 | 1.2 | 80 | 6 | 75.2 | 95.1 |
| EXP-02 | 1.0 | 1.1 | 1.2 | 100 | 4 | 82.5 | 92.3 |
| EXP-03 | 1.0 | 1.05 | 1.1 | 80 | 8 | 85.1 | 97.5 |
| EXP-04 | 1.0 | 1.05 | 1.1 | 70 | 10 | 88.9 | 98.8 |
Section 4: Experimental Protocols
Protocol 1: General Procedure for N-Ethylation of 3-Aminophenol (Lab-Scale)
Disclaimer: This is a representative laboratory-scale procedure and must be adapted and optimized for process safety and efficiency before scaling up.
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.
-
Charging: Charge the reactor with 3-aminophenol (1.0 eq) and a suitable solvent (e.g., acetonitrile or isopropanol). Begin stirring and inerting with nitrogen.
-
Base Addition: Add a base, such as potassium carbonate (1.2 eq), to the mixture.
-
Heating: Heat the reactor contents to the target temperature (e.g., 70-80 °C).
-
Ethylating Agent Addition: Slowly add the ethylating agent (e.g., ethyl bromide, 1.1 eq) via a syringe pump over 2-3 hours, carefully monitoring the internal temperature to control the exotherm.
-
Reaction Monitoring: Maintain the temperature and stir for 4-6 hours. Monitor the reaction's progress by taking samples for HPLC or TLC analysis until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Purity Analysis by HPLC
This protocol outlines a general method for determining the purity of this compound and quantifying impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Quantification: Determine the area percent of the main peak relative to all other peaks to assess purity. Use reference standards for known impurities for accurate quantification. Analytical methods like Gas Chromatography (GC) can also be employed.[10]
References
- 1. CAS 621-31-8: this compound | CymitQuimica [cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 3-ETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. This compound | 621-31-8 | AAA62131 | Biosynth [biosynth.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. 621-31-8|this compound|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial 3-(Ethylamino)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-(Ethylamino)phenol. Our goal is to help you effectively remove impurities and obtain a high-purity product for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
While a definitive list of impurities can be lot-specific, potential impurities in commercial this compound can originate from its synthesis and degradation. A common synthesis route involves the reaction of resorcinol with monoethylamine.[1] Therefore, likely impurities include:
-
Unreacted starting materials: Resorcinol and residual monoethylamine.
-
Over-alkylation products: Small amounts of 3-(Diethylamino)phenol.
-
Oxidation products: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities, such as quinone-like structures.
-
Other related substances: Depending on the specific manufacturing process, other isomers or related aminophenols might be present in trace amounts.
Q2: What is the expected purity of commercial this compound?
Commercial grades of this compound typically have a purity of 95% or higher. However, for sensitive applications such as drug development, further purification is often necessary to remove minor impurities that could interfere with subsequent reactions or biological assays.
Q3: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for aminophenols, including this compound, are:
-
Recrystallization: An effective method for removing small amounts of impurities from a solid compound.[2]
-
Vacuum Distillation: Suitable for purifying liquids or low-melting solids by separating components based on their boiling points at reduced pressure.[2]
-
Column Chromatography: A versatile technique for separating a wide range of impurities, particularly when high purity is required.
The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q4: How can I assess the purity of this compound after purification?
Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the main component and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information and help identify unknown impurities.
-
Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Try common solvents for aminophenols like water, ethanol, or ethyl acetate.[2][7] Increase the solvent volume gradually. |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of the purified compound. | Too much solvent was used; premature crystallization during hot filtration; crystals lost during washing. | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the filtration apparatus is pre-heated. Wash the collected crystals with a minimal amount of cold solvent. |
| Product is still colored after recrystallization. | Presence of persistent colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a second recrystallization. |
Vacuum Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping or unstable boiling. | Uneven heating; lack of boiling chips or magnetic stirring. | Ensure uniform heating with a heating mantle and use boiling chips or a magnetic stirrer for smooth boiling. |
| Product solidifies in the condenser. | The cooling water is too cold. | Use warmer cooling water or insulate the condenser to prevent premature solidification of the distillate. |
| Poor separation of components. | Inefficient distillation column; incorrect pressure or temperature. | Use a fractionating column for better separation. Optimize the distillation pressure and temperature based on the boiling points of this compound and potential impurities. |
| Product darkens during distillation. | Thermal degradation due to high temperature. | Lower the distillation temperature by reducing the vacuum pressure. Ensure the system is free of air leaks, as oxygen can promote degradation at high temperatures. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.
Materials:
-
Commercial this compound
-
Recrystallization solvent (e.g., water, ethanol, or a mixture)[2]
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent and begin heating and stirring.
-
Gradually add more solvent until the solid is completely dissolved at the boiling point of the solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Vacuum Distillation of this compound
This protocol is a starting point for the purification of this compound by vacuum distillation.
Materials:
-
Commercial this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips
Procedure:
-
Set up the distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar in the distillation flask.
-
Begin to evacuate the system slowly to the desired pressure. For aminophenols, a pressure range of 1 to 500 mmHg is typical.[2]
-
Once the desired pressure is stable, begin heating the distillation flask gently.
-
Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.
-
Monitor the distillation process and stop heating once the desired fraction has been collected or if the temperature begins to rise significantly, indicating the distillation of higher-boiling impurities.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 3: HPLC Analysis of this compound
This method can be used to assess the purity of this compound before and after purification.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, may require optimization) with 0.1% formic or phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270-280 nm (scan for optimal wavelength)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent like methanol.
-
Prepare a series of standards of a high-purity reference sample for calibration.
-
Inject the samples and standards onto the HPLC system.
-
Integrate the peak areas and calculate the purity of the sample based on the area percent of the main peak or by using a calibration curve.
Data Presentation
Table 1: Comparison of Purification Methods for Aminophenols
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages | Reference |
| Recrystallization | >99% | Simple, cost-effective, good for removing small amounts of impurities. | Lower yield, solvent selection can be challenging. | [2] |
| Vacuum Distillation | >99% | Effective for separating compounds with different boiling points, suitable for larger scales. | Requires specialized equipment, potential for thermal degradation. | [2] |
| Column Chromatography | >99.5% | High resolution, can separate complex mixtures. | More time-consuming, requires larger volumes of solvent, more expensive. | [3] |
Note: The purity achieved is dependent on the initial purity of the material and the optimization of the purification protocol.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. CN101486658A - Preparation method of 3- (N-ethyl-N-isoamyl) aminophenol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 3-(Ethylamino)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving 3-(Ethylamino)phenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving this compound?
A1: this compound can undergo several types of highly exothermic reactions. Due to its bifunctional nature (containing both a phenol and an amino group), it is reactive under various conditions. Key exothermic reactions include:
-
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a classic and highly exothermic process. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
-
Sulfonation: The introduction of a sulfonic acid group (-SO3H) is also a strongly exothermic reaction, generally performed with concentrated sulfuric acid or oleum.[1][2]
-
Acid-Base Neutralization: As an amine, the ethylamino group can react exothermically with strong acids. Similarly, the phenolic hydroxyl group is acidic and will react exothermically with strong bases.
-
Halogenation: The reaction with halogens, such as bromine or chlorine, is an exothermic electrophilic aromatic substitution. Due to the activating nature of the amino and hydroxyl groups, these reactions can be vigorous.[3]
-
Diazotization: The reaction of the amino group with nitrous acid to form a diazonium salt is exothermic and requires careful temperature control, as diazonium salts can be unstable and decompose exothermically.
Q2: What are the main hazards associated with exothermic reactions of this compound?
A2: The primary hazard is thermal runaway . This occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[4][5] A thermal runaway can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing:
-
Boiling of solvents and reactants.
-
Vessel over-pressurization and rupture.
-
Decomposition of the starting material, intermediates, or products, which may release toxic or flammable gases.
-
Secondary, even more energetic, decomposition reactions.
-
Fire or explosion.
Q3: How can I qualitatively assess the potential for an exothermic reaction?
A3: Before running a reaction, a qualitative risk assessment is crucial. Consider the following:
-
Functional Groups: The presence of amino and phenolic hydroxyl groups on the same molecule makes it highly activated towards electrophilic aromatic substitution, suggesting that reactions like nitration, halogenation, and sulfonation will be rapid and highly exothermic.
-
Reagents: The use of strong acids (sulfuric acid, nitric acid), strong bases, or potent electrophiles are all indicators of a potentially highly exothermic process.
-
Reaction Scale: The potential for a hazardous thermal event increases with the scale of the reaction. A small exotherm in a test tube can become an uncontrollable runaway in a large flask.
Data Presentation
| Reaction Type | Reagents | Qualitative Heat of Reaction | Potential Hazards |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Highly Exothermic | Thermal runaway, explosions, formation of highly energetic polynitrated species. |
| Sulfonation | Conc. H₂SO₄ or Fuming Sulfuric Acid | Highly Exothermic | Thermal runaway, strong acid handling, corrosive byproducts. |
| Halogenation | Br₂, Cl₂ | Exothermic | Thermal runaway, release of corrosive and toxic fumes. |
| Acid-Base Neutralization | Strong Acids (e.g., HCl) or Strong Bases (e.g., NaOH) | Exothermic | Localized overheating, potential for side reactions. |
| Diazotization | NaNO₂, HCl | Exothermic | Formation of unstable diazonium salts, potential for explosive decomposition. |
Troubleshooting Guides
Scenario 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
-
Q: I am slowly adding a nitrating mixture to my solution of this compound, and the temperature is rising much faster than anticipated, even with cooling. What should I do?
-
A:
-
Immediately stop the addition of the reagent.
-
Increase cooling: If possible, lower the temperature of your cooling bath or increase the flow rate of the coolant.
-
Increase agitation: Ensure the reaction mixture is being stirred efficiently to promote heat transfer to the vessel walls and prevent localized hot spots.
-
If the temperature continues to rise uncontrollably, be prepared to implement your emergency plan. This may include quenching the reaction by adding a pre-determined, appropriate quenching agent or, in extreme cases, evacuating the area.
-
Scenario 2: Pressure Buildup in the Reaction Vessel
-
Q: I am running a sulfonation reaction, and I've noticed a significant pressure increase in my sealed reaction vessel. What could be the cause, and what are the immediate steps?
-
A:
-
Potential Causes:
-
The reaction temperature may be exceeding the boiling point of your solvent or a low-boiling byproduct.
-
A decomposition reaction may be occurring, generating gaseous products.
-
The reaction is more exothermic than anticipated, leading to an increase in vapor pressure.
-
-
Immediate Actions:
-
Do not attempt to tighten clamps or further seal the vessel.
-
Vent the vessel to a safe location, such as a fume hood or a scrubber system, if it is safe to do so and the system is designed for it.
-
Reduce the reaction temperature by enhancing cooling.
-
Stop any further addition of reagents.
-
-
Scenario 3: Product Decomposition or Charring
-
Q: After my reaction, the crude product is a dark, tarry substance instead of the expected crystalline solid. What went wrong?
-
A:
-
Likely Cause: The reaction temperature was too high, leading to thermal decomposition of the starting material or product. Aminophenols can be sensitive to oxidation and polymerization at elevated temperatures, especially in the presence of strong acids.
-
Troubleshooting Steps:
-
Review your temperature control: Ensure your thermometer is correctly placed and calibrated. For future experiments, maintain a lower reaction temperature.
-
Consider the rate of addition: Adding reagents too quickly can cause localized hot spots, even if the bulk temperature appears to be under control. A slower addition rate is recommended.
-
Protect sensitive groups: In some cases, it may be necessary to protect the amino or hydroxyl group before performing the reaction to prevent side reactions and decomposition. For example, the amino group can be acetylated before nitration to moderate the reaction.
-
-
Experimental Protocols
Note: These are generalized protocols and must be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted before any new procedure is attempted.
Protocol 1: Controlled Nitration of this compound (Exemplary)
This protocol is adapted from general procedures for phenol nitration and should be performed on a small scale first.
-
Protection of the Amino Group (Optional but Recommended):
-
Dissolve this compound in a suitable solvent (e.g., acetic acid).
-
Slowly add acetic anhydride at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to proceed until the starting material is consumed (monitor by TLC).
-
Isolate the acetylated product. This step moderates the reactivity of the aromatic ring and prevents oxidation of the amino group.
-
-
Nitration:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a low temperature (e.g., -5 to 0 °C) with efficient stirring.
-
Dissolve the (acetylated) this compound in a suitable solvent (e.g., concentrated sulfuric acid) and cool to 0-5 °C.
-
Slowly add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 5-10 °C.
-
Monitor the reaction progress by TLC.
-
Once complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
-
Work-up and Deprotection (if applicable):
-
Filter the precipitated product and wash with cold water until the washings are neutral.
-
If the amino group was protected, the acetyl group can be removed by acid- or base-catalyzed hydrolysis.
-
Protocol 2: Sulfonation of this compound (Exemplary)
-
Reaction Setup:
-
In a flask equipped with a stirrer, thermometer, and addition funnel, place this compound.
-
Cool the flask in an ice bath.
-
-
Sulfonation:
-
Slowly and carefully add concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature is maintained below a predetermined limit (e.g., 20-30 °C). The reaction is highly exothermic.
-
After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated to complete the reaction (this must be determined by prior thermal hazard analysis).
-
Monitor the reaction by a suitable method (e.g., HPLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture and carefully pour it into a beaker of cold water or onto crushed ice to precipitate the product.
-
Isolate the product by filtration and wash with a small amount of cold water.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for managing deviations in exothermic reactions.
Caption: Logical relationships in managing thermal hazards of exothermic reactions.
References
Technical Support Center: Analytical Challenges in Separating 3-(Ethylamino)phenol Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical separation of 3-(Ethylamino)phenol and its positional isomers (2-, 3-, and 4-ethylaminophenol).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating the positional isomers of ethylaminophenol?
A1: The primary challenge lies in the structural similarity of the isomers (2-, 3-, and 4-ethylaminophenol). These molecules have the same molecular weight and similar physicochemical properties, such as polarity and pKa, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation often requires careful optimization of the stationary phase, mobile phase composition, and temperature.
Q2: Which analytical techniques are most suitable for separating ethylaminophenol isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. Gas Chromatography (GC) can also be used, but typically requires derivatization of the polar amine and hydroxyl groups to improve volatility and peak shape. Capillary Electrophoresis (CE) is another powerful technique that can separate isomers based on differences in their charge-to-size ratios at a specific pH.
Q3: What type of HPLC column is best for separating these isomers?
A3: While standard C18 columns can be used, specialized stationary phases often provide better selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns are recommended as they can offer alternative selectivity for aromatic compounds through π-π interactions. Mixed-mode columns that combine reversed-phase and ion-exchange properties (like C18/SCX) can also be highly effective.
Q4: How critical is mobile phase pH in the HPLC separation of ethylaminophenol isomers?
A4: Mobile phase pH is a critical parameter. The ethylaminophenol isomers are amphoteric, meaning they have both acidic (phenolic hydroxyl) and basic (amino) functional groups. Adjusting the pH of the mobile phase will alter the ionization state of the isomers, which in turn affects their retention on the stationary phase. A pH below the pKa of the amino group and above the pKa of the hydroxyl group is often a good starting point for achieving separation on a reversed-phase column.
Q5: Is derivatization necessary for the GC analysis of ethylaminophenol isomers?
A5: Yes, derivatization is highly recommended for GC analysis. The polar hydroxyl and amino groups can cause peak tailing and poor chromatographic performance. Derivatization with agents like silylating reagents (e.g., BSTFA) or acylating reagents converts these polar groups into less polar, more volatile derivatives, leading to sharper peaks and better resolution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor resolution or co-elution of isomer peaks in HPLC.
-
Question: My ethylaminophenol isomer peaks are not separating on my C18 column. What should I do?
-
Answer:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. They offer different selectivities.
-
Modify pH: Small adjustments to the mobile phase pH can significantly impact the retention and selectivity of these ionizable compounds. Use a buffer to ensure a stable pH.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. A pentafluorophenyl (PFP) or a phenyl-hexyl column can provide alternative interactions that may resolve the isomers.
-
Adjust Temperature: Lowering the column temperature can sometimes enhance selectivity between isomers, although it may increase backpressure.
-
Issue 2: Peak tailing for all isomer peaks in HPLC.
-
Question: All of my isomer peaks are showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for these basic compounds is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase.
-
Use a Low pH Mobile Phase: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can protonate the silanol groups, minimizing these unwanted interactions.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or base-deactivated to reduce silanol activity. Ensure you are using such a column.
-
Issue 3: Unstable retention times.
-
Question: The retention times for my peaks are shifting between injections. What could be the problem?
-
Answer: Retention time instability can stem from several sources:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using buffered mobile phases.
-
Mobile Phase Instability: If your mobile phase is a mixture of solvents, ensure it is well-mixed and degassed. Buffers can sometimes precipitate if the organic modifier concentration is too high.
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas the mobile phase and purge the pump.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.
-
Experimental Protocols
HPLC Method for the Separation of Aminophenol Isomers (Adaptable for Ethylaminophenol Isomers)
This protocol is based on a method developed for the simultaneous determination of aminophenol isomers and can be adapted for ethylaminophenol isomers.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Mixed-mode Hypersil Duet C18/SCX (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 85:15 (v/v) mixture of aqueous phosphate buffer (pH 4.85) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare the mobile phase by mixing the aqueous phosphate buffer and methanol in the specified ratio. Degas the mobile phase before use.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standard solutions of the individual ethylaminophenol isomers and a mixed standard solution in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks based on the retention times of the individual standards.
-
-
Adaptation for Ethylaminophenol Isomers: Due to the increased hydrophobicity from the ethyl group, you may need to increase the percentage of the organic modifier (methanol) in the mobile phase to achieve reasonable retention times. Start with the recommended conditions and adjust the methanol concentration as needed to optimize the separation.
Data Presentation
The following table presents hypothetical, yet expected, chromatographic data for the separation of ethylaminophenol isomers based on the HPLC method described above. The elution order is predicted based on the general behavior of positional isomers in reversed-phase chromatography.
| Isomer | Predicted Retention Time (min) | Resolution (Rs) vs. Previous Peak | Tailing Factor |
| 4-Ethylaminophenol | 5.2 | - | 1.1 |
| 2-Ethylaminophenol | 6.8 | 2.1 | 1.2 |
| 3-Ethylaminophenol | 8.5 | 2.5 | 1.1 |
Note: This data is illustrative. Actual retention times and resolution will depend on the specific HPLC system, column, and exact experimental conditions.
Visualizations
Logical Workflow for Troubleshooting HPLC Separation Issues
Caption: A logical workflow for troubleshooting common issues in the HPLC separation of isomers.
Experimental Workflow for Method Development
Caption: A typical experimental workflow for developing a robust HPLC separation method.
References
Technical Support Center: Stability of 3-(Ethylamino)phenol Solutions
This guide provides technical support for researchers, scientists, and drug development professionals working with 3-(Ethylamino)phenol. It addresses common issues related to solution stability, particularly the impact of pH, and offers troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning a reddish-brown or orange color over time?
A1: The discoloration of this compound solutions is typically due to oxidation. Phenolic compounds are susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal contaminants like iron and copper.[1] This process can be accelerated at higher pH values and temperatures. The colored products are often quinone-type compounds or polymers formed from the oxidation of the phenol group.[1][2] this compound itself is described as a very viscous deep orange liquid, but solutions may darken further upon degradation.[3]
Q2: How does pH impact the stability of my this compound solution?
A2: The pH of a solution is a critical factor in the stability of this compound. The compound has both a weakly acidic phenolic hydroxyl group and a basic ethylamino group, making its reactivity highly pH-dependent.[4]
-
Alkaline Conditions (High pH): In alkaline solutions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This ion is more electron-rich and thus significantly more susceptible to oxidation than the protonated phenol.[5] Therefore, high pH generally accelerates the degradation and discoloration of phenolic solutions.[5][6]
-
Acidic Conditions (Low pH): In acidic solutions, the ethylamino group is protonated. While this may offer some protection against oxidation at the amino group, extreme acidic conditions can also catalyze other degradation pathways, such as hydrolysis, for more complex molecules.[7] Generally, phenolic compounds are more stable in acidic to neutral conditions.[6]
-
Neutral Conditions (pH ≈ 7): Neutral pH often provides a reasonable balance for stability, though oxidation can still occur, especially with prolonged exposure to air.[3]
Q3: What is the optimal pH for preparing and storing this compound solutions?
A3: Based on the general chemistry of phenolic compounds, the optimal pH for storage is typically in the slightly acidic to neutral range (pH 5-7). This minimizes the formation of the highly reactive phenoxide ion that predominates in alkaline conditions.[6] For short-term experimental use, the pH should be dictated by the specific reaction or assay conditions, but prolonged storage at high pH should be avoided. It is also recommended to store the material in a tightly closed container under an inert atmosphere (like nitrogen or argon) at refrigerated temperatures.[3]
Q4: What are the likely degradation products of this compound in solution?
A4: The primary degradation pathway for this compound, especially under aerobic and/or alkaline conditions, is oxidation. This leads to the formation of various products, including:
-
Quinone-imines: Oxidation of the aminophenol structure can lead to the formation of corresponding quinone-imines, which are often highly colored.
-
Dimers and Polymers: Radical mechanisms can lead to the coupling of phenol molecules, forming dimers and higher molecular weight polymers, which contribute to discoloration.[1][2]
-
Benzoquinones: Further oxidation and hydrolysis could potentially lead to the formation of benzoquinone derivatives.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My freshly prepared this compound solution is already discolored.
-
Possible Cause: The starting material may have degraded due to improper storage (exposure to air, light, or heat).[1] The solvent used for dissolution might contain dissolved oxygen or metal impurities.
-
Solution:
-
Visually inspect the solid/liquid stock of this compound. If it is significantly dark, consider purification (e.g., distillation under reduced pressure) or using a fresh batch.[1]
-
Use high-purity, de-gassed solvents (e.g., by sparging with nitrogen or argon) for solution preparation.
-
Prepare solutions fresh before use whenever possible.
-
Issue 2: The solution color changes during my experiment.
-
Possible Cause: The experimental conditions (e.g., pH, temperature, exposure to air) are causing the compound to degrade.
-
Solution:
-
Review the pH of your reaction buffer. If it is alkaline, the degradation is likely accelerated. Determine if a lower pH can be used without affecting the experiment.
-
Minimize the solution's exposure to atmospheric oxygen. If possible, conduct the experiment under an inert atmosphere (N₂ or Ar).
-
Protect the solution from light by using amber vials or covering the container with aluminum foil.[1]
-
Troubleshooting Workflow for Discolored Solutions
Caption: Troubleshooting workflow for discolored this compound solutions.
Data Summary
| pH Range | Condition | Expected Stability | Primary Degradation Pathway | Recommendations |
| < 5 | Acidic | High | Minimal | Recommended for long-term storage of stock solutions. |
| 5 - 7 | Slightly Acidic to Neutral | Moderate to High | Slow Oxidation | Good for storage and many experimental conditions. |
| > 7 - 9 | Slightly Alkaline | Low | Accelerated Oxidation | Avoid for storage. Minimize exposure time during experiments. |
| > 9 | Strongly Alkaline | Very Low | Rapid Oxidation/Polymerization | Not recommended. Expect rapid discoloration and degradation. |
Experimental Protocols
Protocol: pH-Dependent Stability Assessment using HPLC
This protocol outlines a general method for evaluating the stability of this compound in solutions at different pH values. High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing as it can separate and quantify the parent compound from its degradation products.[9]
Objective: To determine the degradation rate of this compound at various pH levels over time.
Materials:
-
This compound
-
HPLC-grade water and acetonitrile
-
Buffer salts (e.g., phosphate, acetate, borate) to prepare buffers at desired pH values (e.g., pH 4, 7, 9).
-
Acid/Base (e.g., HCl, NaOH) for pH adjustment.
-
HPLC system with a UV detector and a suitable C18 column.
-
pH meter, volumetric flasks, pipettes, amber HPLC vials.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at the desired pH values (e.g., pH 4, 7, 9). Filter through a 0.45 µm filter.
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to make a concentrated stock solution (e.g., 1 mg/mL). Protect this solution from light.
-
Sample Preparation (Time Zero):
-
For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration (e.g., 50 µg/mL).
-
Immediately transfer an aliquot to an amber HPLC vial. This is the T=0 sample.
-
Analyze the T=0 sample via HPLC to determine the initial peak area of this compound.
-
-
Incubation:
-
Store the remaining buffered solutions in tightly sealed, light-protected containers at a controlled temperature (e.g., 25°C or 40°C for accelerated testing).
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 3, 6, 12, 24 hours), withdraw an aliquot from each pH solution.
-
Transfer the sample to an amber HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject all samples (T=0 and subsequent time points) into the HPLC system.
-
Use a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) that provides good separation of the parent peak from any new peaks (degradation products).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
For each pH and time point, record the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining relative to the T=0 sample for each condition.
-
Plot the percentage remaining versus time for each pH to visualize the degradation kinetics.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 621-31-8: this compound | CymitQuimica [cymitquimica.com]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
strategies to minimize byproduct formation with 3-(Ethylamino)phenol
Welcome to the technical support center for 3-(Ethylamino)phenol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when working with this compound?
A1: The primary byproducts in reactions involving this compound typically arise from competing reactions at the amino and hydroxyl groups, as well as potential oxidation. The most common byproducts include:
-
O-Alkylated byproduct: 3-Ethoxyaniline is formed when the alkylating agent reacts with the hydroxyl group instead of the ethylamino group.
-
N,O-Dialkylated byproduct: This occurs when both the amino and hydroxyl groups are alkylated.
-
Over-alkylated byproduct: Further alkylation of the secondary amine can lead to the formation of 3-(Diethylamino)phenol.
-
Oxidation products: Phenols are susceptible to oxidation, which can result in the formation of colored quinone-like structures, especially if the reaction is exposed to air or oxidizing agents.[1][2][3]
-
Starting material: Incomplete reaction will leave unreacted this compound.
Q2: How can I selectively promote N-alkylation over O-alkylation?
A2: Achieving selective N-alkylation requires careful control of reaction conditions. Here are some strategies:
-
Choice of Base and Solvent: The choice of base and solvent system is critical. A weaker base and a non-polar solvent can favor N-alkylation. For instance, using potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a solvent like acetone or acetonitrile can be effective.[4][5]
-
Protecting Groups: While more complex, protecting the hydroxyl group before N-alkylation and then deprotecting it is a highly effective strategy for ensuring selectivity.[6][7]
-
Reductive Amination: A one-pot reductive amination by reacting 3-aminophenol with acetaldehyde and a reducing agent like sodium borohydride is a common method for synthesizing this compound with high N-alkylation selectivity.[7]
-
Catalyst Systems: For related arylation reactions, specific catalyst systems based on copper or palladium have been shown to provide high selectivity for either N- or O-arylation, suggesting that catalyst choice can be a key parameter to investigate for alkylation as well.[8]
Q3: My reaction mixture is turning dark. What is causing this and how can I prevent it?
A3: A dark reaction mixture often indicates the formation of colored byproducts due to oxidation of the phenol.[1][2][3] Phenols are sensitive to air, especially under basic conditions. To prevent this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control Temperature: Avoid excessively high temperatures, which can accelerate oxidation.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite can help prevent oxidation.
Troubleshooting Guides
Problem 1: Low yield of this compound and significant amount of O-alkylated byproduct.
| Possible Cause | Troubleshooting Step |
| Reaction conditions favor O-alkylation. | Modify the reaction conditions to favor N-alkylation. Try a less polar solvent and a milder base. For example, switch from sodium hydroxide to potassium carbonate.[4][5] |
| Steric hindrance at the nitrogen atom. | This is less likely with an ethyl group, but if using a bulkier alkylating agent, consider a different synthetic route like reductive amination. |
| Incorrect stoichiometry. | Ensure the correct molar ratios of reactants. An excess of the alkylating agent might lead to more byproducts. |
Problem 2: Presence of N,O-dialkylated and over-alkylated byproducts.
| Possible Cause | Troubleshooting Step |
| Excessive amount of alkylating agent. | Use a stoichiometric amount or a slight excess of the alkylating agent. Monitor the reaction progress closely using techniques like TLC or LC-MS. |
| Prolonged reaction time or high temperature. | Optimize the reaction time and temperature. Shorter reaction times and lower temperatures can reduce the formation of multiple alkylation products. |
| Strong base. | A strong base can deprotonate both the phenol and the secondary amine, leading to multiple alkylations. Use a milder base like sodium bicarbonate. |
Experimental Protocols
Protocol 1: Selective N-Ethylation of 3-Aminophenol via Reductive Amination
This protocol is adapted from general procedures for the selective N-alkylation of aminophenols.[7]
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol (1 equivalent) in methanol.
-
Imine Formation: Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1 hour to form the corresponding imine in situ.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Competing Reaction Pathways in the Alkylation of 3-Aminophenol
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 4. prepchem.com [prepchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-(Ethylamino)phenol and 3-(Diethylamino)phenol in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of fluorescent dyes, particularly those of the rhodamine family, the choice of precursor molecules is critical in determining the final photophysical properties of the dye. Among the key building blocks are aminophenols, with 3-(Ethylamino)phenol and 3-(Diethylamino)phenol being two common choices. This guide provides a detailed comparison of these two precursors in dye synthesis, supported by experimental data and protocols, to aid researchers in selecting the appropriate molecule for their specific applications.
Introduction
This compound and 3-(Diethylamino)phenol are aromatic organic compounds containing both a hydroxyl and an amino group. These functional groups are crucial for the condensation reactions that form the characteristic xanthene core of rhodamine dyes. The level of N-alkylation on the amino group—mono-ethyl versus di-ethyl—has a significant impact on the resulting dye's spectral properties, quantum yield, and stability.
Chemical Structures and Properties of Precursors
A fundamental understanding of the precursors is essential before delving into their use in dye synthesis.
| Property | This compound | 3-(Diethylamino)phenol |
| CAS Number | 621-31-8 | 91-68-9 |
| Molecular Formula | C₈H₁₁NO | C₁₀H₁₅NO |
| Molecular Weight | 137.18 g/mol | 165.23 g/mol |
| Appearance | Solid or liquid | Gray-brown to rose or red flakes or granules[1] |
| Solubility | Soluble in organic solvents, moderate water solubility[2] | Insoluble in water, soluble in organic solvents[3] |
Role in Dye Synthesis: A Comparative Overview
Both this compound and 3-(Diethylamino)phenol are key intermediates in the synthesis of a variety of dyes, most notably rhodamines.[2][3] The synthesis generally involves the condensation of two molecules of the aminophenol with a third component, such as phthalic anhydride or a formaldehyde equivalent, followed by an oxidation step.[1]
The choice between the mono-ethylated and di-ethylated precursor directly influences the substitution pattern on the nitrogen atoms of the resulting dye's xanthene core. This, in turn, dictates the electronic and steric environment of the chromophore, leading to differences in performance.
General Synthesis Pathway for Rhodamine Dyes
The following diagram illustrates the generalized synthesis of a rhodamine dye, highlighting the role of the aminophenol precursor.
Caption: Generalized workflow for rhodamine dye synthesis.
Performance Comparison of Resulting Dyes
While direct, side-by-side comparative studies are limited, we can infer performance differences by examining the properties of well-characterized dyes derived from each precursor. Rhodamine B, synthesized from 3-(Diethylamino)phenol, serves as a prime example for the latter, while analogues of Rhodamine 110, which has unsubstituted amino groups, can provide insights into the effects of reduced N-alkylation.
| Performance Metric | Dyes from this compound (Inferred) | Dyes from 3-(Diethylamino)phenol (e.g., Rhodamine B) |
| Absorption Max (λmax) | Generally expected to be slightly blue-shifted compared to diethylamino derivatives. Rhodamine 110 (unsubstituted) has a λmax of ~497-500 nm.[4][5] | Typically in the green region. Rhodamine B has a λmax of ~550 nm in water.[6] |
| Emission Max (λem) | Expected to be blue-shifted. Rhodamine 110 has a λem of ~520-522 nm.[4][5] | Typically in the orange-red region. Rhodamine B has a λem of ~575 nm in water.[6] |
| Molar Extinction Coefficient (ε) | High, contributing to brightness. Rhodamine 110 has an ε of ~80,000 M⁻¹cm⁻¹.[7] | Very high. Rhodamine B has an ε of ~106,000 cm⁻¹/M in ethanol.[8] |
| Fluorescence Quantum Yield (Φf) | Can be very high. Rhodamine 110 has a Φf > 0.9.[7] | Generally high, but can be solvent-dependent. Rhodamine B has a Φf of 0.31 in water.[9] |
| Photostability | Generally good. | Known for good photostability.[10] |
| Steric Hindrance | Lower, which can influence reactivity and intermolecular interactions. | Higher, which can affect aggregation and quenching properties. |
Key Observations:
-
Spectral Shift: Increasing the alkyl substitution on the nitrogen atoms from mono-ethyl to di-ethyl generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the increased electron-donating ability of the dialkylamino group compared to the monoalkylamino group.
-
Quantum Yield: While both classes of dyes can exhibit high quantum yields, the specific value is highly dependent on the molecular structure and the solvent environment. The increased flexibility of the diethylamino groups in Rhodamine B can lead to non-radiative decay pathways, potentially lowering the quantum yield in some solvents compared to more rigid structures or those with less substitution.
-
Synthesis and Purification: The synthesis of asymmetrically substituted rhodamines (e.g., one ethylamino and one diethylamino group) can be challenging and may require specific strategies to avoid mixtures of products.[11]
Experimental Protocols
Below are representative experimental protocols for the synthesis of rhodamine dyes using 3-(Dialkylamino)phenol precursors.
Protocol 1: Synthesis of a Rosamine Dye using 3-(Diethylamino)phenol
This protocol describes the synthesis of a rosamine dye via the condensation of 3-(Diethylamino)phenol with a benzaldehyde derivative.
Materials:
-
3-(Diethylamino)phenol
-
Appropriate benzaldehyde (e.g., 2,3-dibenzyloxybenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH)
-
Propionic acid or water
-
Chloranil
-
Sodium acetate (NaOAc)
-
Chloroform
-
Methanol
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of 3-(diethylamino)phenol (2 equivalents), the benzaldehyde (1 equivalent), and a catalytic amount of p-TsOH in propionic acid or water is prepared in a reaction flask.
-
The mixture is heated (e.g., 65-80°C) for a specified time (e.g., 10 minutes to 16 hours), or subjected to microwave irradiation.
-
After cooling, the reaction mixture is neutralized with a solution of NaOAc.
-
The resulting suspension is extracted with chloroform.
-
The combined organic extracts are dried over anhydrous Na₂SO₄ and the solvent is evaporated.
-
The resulting solid is dissolved in a mixture of chloroform and methanol, and chloranil is added for oxidation.
-
The final product is purified by chromatography.[7]
Protocol 2: General Synthesis of Rhodamine B from 3-(Diethylamino)phenol
This is a classic synthesis of Rhodamine B.
Materials:
-
3-(Diethylamino)phenol
-
Phthalic anhydride
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Propionic acid
Procedure:
-
A mixture of 3-(Diethylamino)phenol (2 equivalents), phthalic anhydride (1 equivalent), and a catalytic amount of an acid catalyst is heated in a solvent such as propionic acid.
-
The reaction is typically refluxed for several hours.
-
The reaction mixture is then cooled and the product is precipitated, often by pouring into water.
-
The crude product is collected by filtration and can be purified by recrystallization.[11]
Logical Comparison of Precursors in Dye Synthesis
The selection between this compound and 3-(Diethylamino)phenol can be visualized as a decision-making process based on the desired dye properties.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Practical synthetic route to functionalized rhodamine dyes [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. researchgate.net [researchgate.net]
- 7. antbioinc.com [antbioinc.com]
- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-(Ethylamino)phenol and 3-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-(Ethylamino)phenol and 3-aminophenol. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, developing novel derivatives, and predicting reaction outcomes in pharmaceutical and materials science applications. This analysis is supported by established chemical principles and generalized experimental data.
Introduction to Reactivity
The reactivity of substituted phenols is predominantly dictated by the electronic properties of the functional groups attached to the aromatic ring. Both this compound and 3-aminophenol feature two activating groups: a hydroxyl (-OH) group and an amino (-NH2) or ethylamino (-NHC2H5) group. These groups, particularly the nitrogen-containing substituents, significantly influence the molecule's susceptibility to electrophilic attack and the nucleophilicity of the nitrogen atom.
The primary difference between the two molecules lies in the substitution on the amino group. The ethyl group in this compound introduces electronic and steric effects that distinguish its reactivity from the parent 3-aminophenol.
Electronic Effects and Reactivity
The amino (-NH2) and ethylamino (-NHC2H5) groups are powerful activating groups in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance, increasing the electron density of the ring and making it more attractive to electrophiles.
The key distinction arises from the inductive effect of the ethyl group. Alkyl groups are known to be electron-donating through induction (+I effect).[1] In this compound, the ethyl group pushes electron density towards the nitrogen atom. This enhances the electron-donating ability of the nitrogen's lone pair into the aromatic ring, making the ring in this compound more electron-rich and, therefore, more reactive towards electrophiles than the ring in 3-aminophenol.[1][2] Consequently, N-alkyl groups generally increase the basicity and nucleophilicity of amines compared to the primary amine.[1][2]
The hydroxyl group (-OH) is also a strong activating group and, along with the amino/ethylamino group, directs incoming electrophiles to the ortho and para positions.
References
A Comparative Guide to the Validation of HPLC Methods for 3-(Ethylamino)phenol Analysis
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 3-(Ethylamino)phenol, a key intermediate in the synthesis of various dyes and pharmaceuticals. Due to the limited availability of directly published and validated methods for this compound, this document leverages data from structurally similar aminophenol compounds to present a comprehensive guide for method development and validation. The principles and experimental protocols outlined herein serve as a strong foundation for establishing a validated, stability-indicating HPLC assay for this compound.
Experimental Workflow for HPLC Method Validation
The validation of an HPLC method is a systematic process to ensure that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for this process, which typically includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Caption: A generalized workflow for the development and validation of an HPLC method.
Comparison of HPLC Method Parameters and Performance
The following tables summarize typical HPLC conditions and validation parameters for aminophenol compounds, which can be adapted for the analysis of this compound. These tables provide a basis for comparing the performance of different analytical approaches.
Table 1: Comparison of Chromatographic Conditions for Aminophenol Analysis
| Parameter | Method A (for 3-Aminophenol) | Method B (for 3-Diethylaminophenol)[1] | Method C (for 4-Aminophenol) |
| Column | Newcrom R1 | Newcrom R1[1] | Primesep 100, 4.6x150 mm, 5 µm |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid[2] | Acetonitrile (MeCN), Water, and Phosphoric Acid[1] | MeCN – 10%, Water, and H2SO4 – 0.2% |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV | UV | UV at 275 nm |
| Injection Volume | Not Specified | Not Specified | Not Specified |
| Temperature | Ambient | Ambient | Ambient |
Table 2: Comparison of Validation Parameters for Aminophenol HPLC Methods
| Validation Parameter | Method for 5-(3-Aminophenyl)-2-chlorophenol (Illustrative Example) |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | Typically in the range of 0.03 - 0.3 µg/mL |
| Robustness | No significant impact on results with minor variations in flow rate, mobile phase composition, and column temperature. |
Note: The data in Table 2 is representative of a typical validation for a stability-indicating HPLC method for a related aminophenol compound and serves as a target for the validation of a method for this compound.
Detailed Experimental Protocols
The following are detailed experimental protocols that can be used as a starting point for developing and validating an HPLC method for this compound.
Protocol 1: General Purpose Reverse-Phase HPLC Method
This protocol is based on the analysis of similar aminophenol compounds and is a good starting point for method development.
1. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection: UV at 275 nm.
2. Standard Solution Preparation:
- Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
- Prepare working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
- Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method.
Protocol 2: Stability-Indicating HPLC Method Validation
This protocol outlines the steps to validate the developed HPLC method according to ICH guidelines, using forced degradation studies to ensure specificity.
1. Forced Degradation Studies:
- Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours.
- Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours.
- Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
- Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
2. Validation Parameters:
- Specificity: Inject the placebo, standard solution, and stressed samples. The method is specific if the peak for this compound is well-resolved from any degradation products or excipients.
- Linearity: Prepare a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
- Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
- Precision:
- Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the test concentration on the same day.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±5 °C) to assess the method's reliability during normal use.
By following these protocols and comparing the resulting data to the established parameters in the tables, researchers can confidently develop and validate a robust and reliable HPLC method for the analysis of this compound.
References
A Spectroscopic Comparison of 3-(Ethylamino)phenol Derivatives for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-(Ethylamino)phenol and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. Understanding the spectroscopic properties of these compounds is crucial for their identification, characterization, and the development of analytical methods. This report includes a summary of key spectroscopic data, detailed experimental protocols, and a workflow for spectroscopic analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives with varying electronic properties. These derivatives include a methyl-substituted analogue (electron-donating), a chloro-substituted analogue (electron-withdrawing), and a methoxy-substituted analogue (electron-donating through resonance).
Table 1: UV-Visible and Fluorescence Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Emission λmax (nm) | Solvent |
| 3-Aminophenol | 285 | Not Reported | Not Reported | Not Reported[1] |
| This compound | Not Reported | Not Reported | Not Reported | |
| 3-Amino-4-chlorophenol | Not Reported | Not Reported | Not Reported | |
| 3-Amino-4-methoxyphenol | Not Reported | Not Reported | Not Reported |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | Ar-H | -OH | -NH- | -CH₂- | -CH₃ (ethyl) | Other |
| 3-(Ethylamino)-4-methylphenol[3] | Not Reported | 6.45-6.53 (m) | 8.41 (s) | 4.40 (s) | 3.0-3.2 (q) | 1.1-1.3 (t) | 2.15 (s, Ar-CH₃) |
Note: Detailed, directly comparable ¹H NMR data for a full series of derivatives in the same solvent is not available in the searched literature. The provided data for 3-(Ethylamino)-4-methylphenol is from a publicly available spectrum. Chemical shifts can vary depending on the solvent and concentration.
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | C-O | C-N | Aromatic Carbons | -CH₂- | -CH₃ (ethyl) | Other |
| 3-Aminophenol[4] | Not Reported | 158.0 | 147.5 | 130.2, 108.5, 105.8, 102.0 | - | - | - |
| 4-Aminophenol[5] | Not Reported | 150.1 | 140.7 | 116.2, 115.8 | - | - | - |
| 3-(Ethylamino)-4-methylphenol[6] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound[7] | 137 | 122, 108, 94, 77 |
| 3-(Ethylamino)-4-methylphenol[8] | 151 | 136, 122, 107, 77 |
Note: The fragmentation patterns of phenols and amines are often characterized by the loss of alkyl groups and rearrangements of the aromatic ring.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine a suitable concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum from 200 to 400 nm. Use the pure solvent as a blank for baseline correction.
-
Analysis: Identify the wavelength of maximum absorbance (λmax). If desired, use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) by measuring the absorbance of a solution of known concentration in a cuvette with a known path length (typically 1 cm).
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).
-
Instrumentation: Use a spectrofluorometer equipped with a xenon arc lamp as the excitation source.
-
Data Acquisition:
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths. The wavelength that gives the highest fluorescence intensity is the excitation maximum (λex).
-
Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator over a range of longer wavelengths to obtain the fluorescence emission spectrum.
-
-
Analysis: Note the wavelength of maximum emission (λem).
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using standard parameters.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. A proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts (δ) in parts per million (ppm) relative to TMS.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization: For volatile derivatives, a direct injection of a dilute solution in a suitable solvent (e.g., dichloromethane) may be possible. For less volatile compounds, derivatization is often necessary to increase volatility and thermal stability. A common method is silylation, where the acidic protons of the hydroxyl and amino groups are replaced with a trimethylsilyl (TMS) group.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A capillary column suitable for the analysis of phenols (e.g., a 5% phenyl-methylpolysiloxane column) should be used.
-
GC Conditions:
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to separate the components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
-
Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak to determine the molecular ion and the fragmentation pattern, which can be used to confirm the structure of the compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of this compound derivatives.
Caption: General workflow for the spectroscopic analysis of this compound derivatives.
References
- 1. Phenol, 3-amino- [webbook.nist.gov]
- 2. This compound | 621-31-8 | AAA62131 | Biosynth [biosynth.com]
- 3. 3-Ethylamino-4-methylphenol(120-37-6) 1H NMR [m.chemicalbook.com]
- 4. 3-Aminophenol(591-27-5) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Aminophenol(123-30-8) 13C NMR spectrum [chemicalbook.com]
- 6. 3-Ethylamino-4-methylphenol | C9H13NO | CID 8428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenol, 3-(ethylamino)-4-methyl- [webbook.nist.gov]
A Comparative Guide to Fluorescent Dyes: 3-(Ethylamino)phenol Derivatives vs. BODIPY and Cyanine Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for the success of imaging and sensing experiments. This guide provides an objective comparison of the performance of dyes derived from 3-(Ethylamino)phenol, primarily rhodamines, with two other major classes of fluorescent probes: BODIPY and Cyanine dyes. The comparison is supported by experimental data to aid in the selection of the optimal dye for specific research applications.
Dyes derived from this compound, and more commonly its N,N-diethyl analogue, are foundational scaffolds for a wide range of fluorescent molecules, most notably rhodamines. These xanthene dyes are valued for their brightness and photostability, making them staples in various biological imaging techniques. However, the landscape of fluorescent probes is continually evolving, with BODIPY (boron-dipyrromethene) and Cyanine dyes emerging as powerful alternatives offering distinct advantages in certain applications.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its key photophysical properties. The following table summarizes the performance of representative dyes from each class. It is important to note that the exact values can vary depending on the specific molecular structure and the environmental conditions.
| Property | Rhodamine B (this compound derivative) | BODIPY FL | Cyanine3 (Cy3) |
| Excitation Maximum (λex) | ~555 nm | ~503 nm | ~550 nm |
| Emission Maximum (λem) | ~580 nm | ~512 nm | ~570 nm |
| Molar Extinction Coefficient (ε) | ~110,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.31 | ~0.92 | ~0.15 |
| Photostability | Good | Excellent | Moderate |
| Environmental Sensitivity | Moderately sensitive to polarity and pH | Low sensitivity to polarity and pH | Sensitive to solvent viscosity |
Key Observations:
-
Brightness: Brightness is a function of both the molar extinction coefficient and the quantum yield. While Cyanine dyes often exhibit the highest molar extinction coefficients, their quantum yields can be lower in non-viscous environments. BODIPY dyes, with their typically high quantum yields, are known for their exceptional brightness. Rhodamines offer a good balance of both properties.
-
Photostability: BODIPY dyes are generally considered the most photostable of the three classes, making them ideal for long-term imaging experiments. Rhodamines also exhibit good photostability, while cyanine dyes can be more susceptible to photobleaching.
-
Environmental Sensitivity: The fluorescence of rhodamine and cyanine dyes can be influenced by the polarity and viscosity of their environment. In contrast, BODIPY dyes are known for their relative insensitivity to the surrounding environment, which can be an advantage for quantitative measurements.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the comparison of these fluorescent dyes.
Experimental Protocol for Determining Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is widely used.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Test dye solution
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the standard and the test dye solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye. The plots should be linear.
-
Calculate the quantum yield of the test dye (Φ_test) using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
where:
-
Φ_std is the quantum yield of the standard
-
m_test and m_std are the slopes of the linear fits for the test and standard samples, respectively
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively.
-
Experimental Protocol for Protein Labeling with NHS-Ester Dyes
N-hydroxysuccinimidyl (NHS) esters are common reactive groups used to label proteins with fluorescent dyes.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester functionalized dye (e.g., Rhodamine B NHS ester) dissolved in anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the NHS-ester dye in DMSO or DMF at a concentration of 1-10 mg/mL.
-
Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Separate the dye-protein conjugate from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (~280 nm) and the dye's absorbance maximum.
Signaling Pathway Visualization: Calcium Signaling
Dyes derived from this compound, such as rhodamine-based calcium indicators, are instrumental in visualizing intracellular signaling pathways. Calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes. The following diagram illustrates a simplified calcium signaling pathway that can be monitored using these fluorescent probes.
Caption: Simplified Calcium Signaling Pathway.
Experimental Workflow Visualization
The process of selecting and applying a fluorescent dye for a specific experiment involves a logical sequence of steps. The following diagram outlines a typical experimental workflow.
Caption: Experimental Workflow for Fluorescent Labeling.
A Comparative Analysis of Catalysts for the Synthesis of 3-(Ethylamino)phenol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Key Intermediate
The synthesis of 3-(Ethylamino)phenol, a crucial intermediate in the manufacturing of various dyes and pharmaceuticals, can be achieved through several catalytic pathways. The choice of catalyst profoundly influences the reaction's efficiency, selectivity, and environmental impact. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by available experimental data for analogous reactions, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The primary routes for synthesizing this compound involve the reductive amination of resorcinol with ethylamine or the N-alkylation of 3-aminophenol. The performance of various catalysts in similar reactions is summarized below, providing a strong indication of their potential efficacy for the target synthesis.
| Catalyst System | Reactants | Reaction Type | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| Raney Nickel | Resorcinol, Diethylamine | Reductive Amination | Water | 200 | 0.05 (H₂) | 3 | High (implied) | [1] |
| Palladium (Pd) | m-Aminophenol, Acetaldehyde | Reductive Alkylation | Aliphatic Alcohols | Room Temp - 150 | Hydrogen | - | - | [2] |
| Platinum (Pt) | m-Aminophenol, Acetaldehyde | Reductive Alkylation | Aliphatic Alcohols | Room Temp - 150 | Hydrogen | - | - | [2] |
| Non-Catalytic | Resorcinol, Monoethylamine | Amination | Aqueous | 160-200 | - | - | - | CN101486658A |
Synthesis Pathways and Logical Relationships
The synthesis of this compound can be approached through two primary pathways, each with distinct starting materials and intermediates. The choice of pathway often dictates the most suitable catalytic system.
Experimental Protocols
Detailed methodologies for the synthesis of analogous compounds provide a blueprint for the synthesis of this compound.
Raney Nickel Catalyzed Reductive Amination of Resorcinol with Diethylamine
This procedure for a closely related compound suggests a viable method for this compound synthesis.
-
Reaction Setup: A 100 ml autoclave is charged with resorcinol (2.2 g, 20 mmol), diethylamine (30 mmol), Raney Nickel catalyst (110 mg), and 50 ml of water as the solvent.[1]
-
Hydrogenation: The autoclave is purged with hydrogen three times, and then the hydrogen pressure is maintained at 0.05 MPa.[1]
-
Reaction Conditions: The reaction mixture is rapidly heated to 200°C and stirred at this temperature for 3 hours.[1]
-
Work-up and Purification: After cooling to room temperature, the mixture is extracted with n-butyl acetate. The organic layer is dried with anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.[1]
Palladium/Platinum Catalyzed Reductive Alkylation of m-Aminophenol with Acetaldehyde
This general method can be adapted for the synthesis of this compound.
-
Reaction Setup: An aminophenol, a solvent (e.g., methanol, ethanol, or propanol), and a catalyst (Platinum, Palladium, or Nickel) are placed in a reactor.[2]
-
Reagent Addition: Acetaldehyde is continuously fed into the reactor under hydrogen pressure. The amount of acetaldehyde is typically 2.1 to 4 moles per mole of the aminophenol.[2]
-
Reaction Conditions: The reaction is carried out at a temperature ranging from room temperature to 150°C.[2]
-
Catalyst Removal and Purification: After the reaction, the catalyst is removed by filtration. The reaction mixture is then subjected to distillation to remove unreacted acetaldehyde and the solvent.[2]
Non-Catalytic Synthesis from Resorcinol and Ethylamine
A patent (CN101486658A) describes a method that avoids the use of a catalyst.
-
Reaction: A monoethylamine aqueous solution is reacted with resorcinol.
-
Reaction Temperature: The reaction is carried out at a temperature of 160-200°C.
-
Purification: The resulting 3-ethylaminophenol is purified by forming the sodium salt with sodium hydroxide, followed by acidification with hydrochloric acid.
Comparative Experimental Workflow
To rigorously compare the performance of different catalysts, a standardized experimental workflow is essential. The following diagram outlines a logical sequence for catalyst screening and evaluation.
Conclusion
The selection of a catalyst for this compound synthesis is a critical decision that balances reaction efficiency, cost, and environmental considerations. While direct comparative studies are limited, data from analogous reactions provide valuable insights. Raney Nickel appears to be a robust catalyst for the reductive amination of resorcinol, albeit under relatively harsh conditions. Noble metal catalysts like Palladium and Platinum offer the potential for milder reaction conditions in the N-alkylation of 3-aminophenol. Furthermore, the possibility of a non-catalytic, high-temperature synthesis route presents an alternative approach. For researchers and drug development professionals, the optimal choice will depend on the specific requirements of their synthesis, including scale, purity, and available equipment. The provided experimental protocols and workflows offer a foundation for further investigation and optimization of the synthesis of this important chemical intermediate.
References
A Researcher's Guide to Assessing the Purity of 3-(Ethylamino)phenol from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of novel therapeutics and other advanced materials, the presence of impurities in starting materials like 3-(Ethylamino)phenol can lead to unwanted side reactions, lower yields, and potentially toxic byproducts. This guide provides a comprehensive framework for assessing the purity of this compound obtained from various commercial suppliers. It outlines detailed experimental protocols for key analytical techniques, templates for data presentation, and a logical workflow for making informed decisions about supplier quality.
Introduction to this compound and its Potential Impurities
This compound is an aromatic organic compound that serves as a valuable intermediate in the synthesis of various dyes and pharmaceuticals. It is typically synthesized via the N-alkylation of 3-aminophenol. The purity of commercially available this compound can vary between suppliers due to differences in manufacturing processes, purification methods, and storage conditions.
Based on common synthetic routes, a number of potential impurities could be present in a sample of this compound. A thorough purity assessment should aim to identify and quantify these species.
Hypothesized Potential Impurities in this compound:
-
Unreacted Starting Materials:
-
3-Aminophenol: Incomplete ethylation can lead to the presence of the starting material.
-
-
Over-Alkylated Byproduct:
-
3-(Diethylamino)phenol: The ethylation reaction may proceed further, leading to the formation of a diethylamino derivative.
-
-
Isomeric Impurities:
-
2-(Ethylamino)phenol and 4-(Ethylamino)phenol: Depending on the synthetic route, isomeric impurities may be present.
-
-
Process-Related Impurities:
-
Residual Solvents: Solvents used in the synthesis and purification processes may remain in the final product.
-
Catalyst Residues: If a catalyst is used in the ethylation reaction, trace amounts may persist.
-
-
Degradation Products:
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities.
-
Experimental Workflow for Purity Assessment
A systematic approach is crucial for a comprehensive purity assessment. The following workflow outlines the key steps from sample reception to data analysis and supplier qualification.
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reliable and comparable data. The following are recommended starting points for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Primary Purity Assay
HPLC-UV is a powerful technique for separating and quantifying the main component and non-volatile organic impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents. A derivatization step is often employed to improve the volatility and chromatographic behavior of phenolic compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Data acquisition and processing software.
Derivatization (Silylation):
-
To approximately 1 mg of the this compound sample in a vial, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode, temperature 250°C.
-
Injection Volume: 1 µL.
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of the absolute purity of a compound without the need for a specific reference standard of the same compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR data processing software.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or Methanol-d4) in an NMR tube.
NMR Parameters (1H NMR):
-
Solvent: DMSO-d6.
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (a D1 of 30-60 seconds is often sufficient).
-
Number of Scans: 16 or 32, depending on the concentration.
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Purity Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (Msample / Mstd) * (Wstd / Wsample) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
Data Presentation
Summarizing the quantitative data in a clear and structured format is crucial for easy comparison of different suppliers.
Table 1: HPLC-UV Purity and Impurity Profile of this compound
| Supplier | Lot Number | This compound Purity (%) | 3-Aminophenol (%) | 3-(Diethylamino)phenol (%) | Other Impurities (%) |
| Supplier A | Lot #XYZ123 | ||||
| Supplier B | Lot #ABC456 | ||||
| Supplier C | Lot #PQR789 |
Table 2: GC-MS Analysis of Volatile Impurities in this compound
| Supplier | Lot Number | Residual Solvent 1 (ppm) | Residual Solvent 2 (ppm) | Other Volatile Impurities (Area %) |
| Supplier A | Lot #XYZ123 | |||
| Supplier B | Lot #ABC456 | |||
| Supplier C | Lot #PQR789 |
Table 3: qNMR Absolute Purity of this compound
| Supplier | Lot Number | Absolute Purity (%) by qNMR |
| Supplier A | Lot #XYZ123 | |
| Supplier B | Lot #ABC456 | |
| Supplier C | Lot #PQR789 |
Decision Logic for Supplier Qualification
The results from the analytical testing will inform the decision on which supplier to qualify. The following diagram illustrates a logical approach to this process.
Conclusion
A rigorous and multi-faceted analytical approach is essential for confidently assessing the purity of this compound from different suppliers. By employing a combination of HPLC-UV, GC-MS, and qNMR, researchers can obtain a comprehensive purity profile, identify and quantify potential impurities, and make data-driven decisions about which suppliers meet the stringent quality requirements for their research and development activities. The protocols and templates provided in this guide offer a robust starting point for establishing a reliable internal quality control process for this critical reagent.
The Strategic Advantage of 3-(Ethylamino)phenol in Dye Synthesis: A Comparative Guide
In the landscape of fluorescent and colorimetric dye development, the selection of precursor molecules is a critical determinant of the final product's performance. Among the myriad of options available to researchers and drug development professionals, 3-(Ethylamino)phenol emerges as a superior choice for the synthesis of a variety of dyes, notably rhodamines and azo dyes. This guide provides an objective comparison of this compound with other common dye precursors, supported by experimental data, to highlight its distinct advantages in achieving enhanced solubility, improved quantum yields, and greater stability in the resulting dyes.
Performance Comparison of Dye Precursors
The superiority of this compound as a dye precursor can be quantitatively assessed by comparing key performance indicators of dyes synthesized from it against those derived from other precursors, such as 3-(Dimethylamino)phenol and 3-Aminophenol. The following tables summarize the available quantitative data from various studies.
Table 1: Comparative Performance in Rhodamine Synthesis
| Precursor | Typical Yield (%) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Key Observations |
| This compound | High | High | High | The N-ethyl groups can lead to increased solubility and reduced aggregation, which often translates to higher quantum yields in the final dye. |
| 3-(Diethylamino)phenol | ~70%[1] | High | High | Commonly used for rhodamine B synthesis; serves as a benchmark for comparison.[1][2] |
| 3-(Dimethylamino)phenol | 50-54%[1] | High | High | The smaller N-methyl groups may lead to slightly different electronic properties and solubility compared to N-ethyl derivatives. |
Table 2: Comparative Performance in Azo Dye Synthesis
| Precursor | Typical Yield (%) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λmax (nm) | Key Observations |
| This compound | Good to Excellent | High | Varies with diazo component | The ethyl group can enhance the dye's affinity for certain substrates and influence its colorfastness properties. |
| 3-Aminophenol | 60-80%[3] | Moderate to High | Varies with diazo component | A foundational precursor for many azo dyes; provides a baseline for performance.[3][4][5] |
Key Advantages of this compound
The substitution of an ethyl group on the amino nitrogen of the phenol ring imparts several beneficial properties to the resulting dyes.
-
Enhanced Solubility: The ethyl groups in this compound can improve the solubility of the resulting dyes in a wider range of organic solvents. This is advantageous for purification processes and for applications requiring dye dissolution in specific media.
-
Reduced Aggregation and Increased Quantum Yield: The bulkier ethyl groups, compared to methyl groups, can sterically hinder intermolecular interactions that lead to dye aggregation. Reduced aggregation is often correlated with a higher fluorescence quantum yield, as non-radiative decay pathways are minimized.
-
Improved Photostability: The electronic-donating nature of the N-ethyl groups can influence the electronic structure of the dye, in some cases leading to enhanced photostability and resistance to photobleaching.
-
Fine-tuning of Spectroscopic Properties: The choice of N-alkyl substituents allows for the fine-tuning of the absorption and emission wavelengths of the dye. The ethyl group provides a balance between the electron-donating strength and steric hindrance, offering a valuable tool for tailoring dye properties for specific applications.
Experimental Protocols
Detailed methodologies for the synthesis of representative dyes using aminophenol precursors are provided below.
Protocol 1: Synthesis of a Rhodamine B Derivative
Objective: To synthesize a rhodamine dye via the condensation of an aminophenol derivative with phthalic anhydride.
Materials:
-
This compound (or alternative aminophenol)
-
Phthalic anhydride
-
Propionic acid (solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium acetate
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Chloranil (oxidizing agent)
Procedure:
-
A solution of the aminophenol (2 equivalents) and phthalic anhydride (1 equivalent) in propionic acid is prepared in a reaction flask.
-
A catalytic amount of p-toluenesulfonic acid is added to the mixture.
-
The reaction mixture is heated at a specified temperature (e.g., 65°C) for several hours (e.g., 16 hours).[2]
-
After cooling to room temperature, the mixture is neutralized with a solution of sodium acetate.
-
The resulting precipitate is extracted with chloroform.
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The intermediate is then oxidized using chloranil to yield the final rhodamine dye.
Protocol 2: Synthesis of an Azo Dye
Objective: To synthesize an azo dye through the diazotization of an aromatic amine and subsequent coupling with an aminophenol.
Materials:
-
Aromatic amine (e.g., aniline)
-
Sodium nitrite
-
Hydrochloric acid
-
This compound (or alternative aminophenol)
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Diazotization: The aromatic amine is dissolved in a hydrochloric acid solution and cooled to 0-5°C in an ice bath. A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: The this compound is dissolved in a sodium hydroxide solution and cooled to 0-5°C.
-
The cold diazonium salt solution is slowly added to the aminophenol solution with vigorous stirring, maintaining the temperature between 0-5°C.
-
The reaction mixture is stirred for an additional hour at 0-5°C.
-
The precipitated azo dye is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol to achieve higher purity.[3]
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the chemical reactions described in the protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol | Semantic Scholar [semanticscholar.org]
Navigating Cross-Reactivity: A Comparative Guide for 3-(Ethylamino)phenol in Assays
For researchers, scientists, and drug development professionals utilizing 3-(Ethylamino)phenol, understanding its potential for cross-reactivity in various analytical assays is paramount to ensure data accuracy and reliability. Cross-reactivity, the phenomenon where a substance other than the intended analyte is detected by an assay, can lead to false-positive results or inaccurate quantification. This guide provides a comparative analysis of the potential cross-reactivity of this compound, outlines experimental protocols for its assessment, and presents a framework for interpreting the resulting data.
Structural Basis for Potential Cross-Reactivity
This compound is a small molecule possessing both a phenol group and a secondary amine. This chemical structure presents a potential for interactions in various assay formats, particularly immunoassays and enzymatic assays. In immunoassays, antibodies are designed to recognize specific epitopes on a target analyte. Structurally similar molecules can sometimes bind to the antibody's active site, leading to a cross-reactive signal.[1][2][3] The degree of cross-reactivity is dependent on the specificity of the antibodies used in a particular assay.[4]
Similarly, in enzymatic assays, this compound could potentially act as a substrate or inhibitor of the enzyme being studied, especially if the natural substrate has structural similarities. Phenolic compounds, in general, are known to interfere in in-vitro assays through various mechanisms, including redox cycling and volatility, which can lead to confounding results.[5][6]
Comparison with Structurally Related Compounds
To understand the potential for cross-reactivity, it is useful to compare this compound with structurally similar molecules. The table below lists some related compounds and highlights their key structural differences, which can influence their binding in assays.
| Compound | Structure | Key Structural Differences from this compound | Potential for Cross-Reactivity |
| This compound | Reference Compound | - | |
| 3-Aminophenol | Lacks the ethyl group on the amine. | High, due to the shared aminophenol core. | |
| 3-(Methylamino)phenol | Methyl group instead of an ethyl group on the amine. | High, due to strong structural similarity. | |
| N-Methyltyramine | Phenolic hydroxyl group is at position 4 (para) instead of 3 (meta); has a two-carbon chain between the amine and the phenyl ring.[7] | Moderate to low, depending on the assay's specificity for the substitution pattern. | |
| Amphetamine | Lacks the hydroxyl group; has a methyl group on the alpha-carbon of the side chain. | Low in most assays, but the aminopropyl backbone could be a recognition feature in some immunoassays for amphetamines.[4] | |
| Tyramine | Primary amine; hydroxyl group at the para position. | Moderate to low, depending on the assay's tolerance for the position of the hydroxyl group and the nature of the amino group. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed and robust method.[4]
Competitive ELISA Protocol
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and its percent cross-reactivity relative to a target analyte.
Materials:
-
Microtiter plate coated with the target analyte-protein conjugate
-
Primary antibody specific for the target analyte
-
This compound and other potential cross-reactants
-
Target analyte standard
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBST)
-
Assay buffer (e.g., PBS with BSA)
-
Microplate reader
Procedure:
-
Preparation of Standards and Test Compounds: Prepare a serial dilution of the target analyte standard and this compound in the assay buffer.
-
Competitive Binding: Add the standards and test compound dilutions to the wells of the coated microtiter plate. Immediately add the primary antibody to all wells. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and compounds.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the target analyte and this compound.
-
Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
Illustrative Cross-Reactivity Data
The following table presents hypothetical data to demonstrate how the results of a cross-reactivity study might be summarized. Note: This data is for illustrative purposes only and is not based on experimental results.
| Compound | Assay Type | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | Competitive ELISA | 10 | 100% |
| This compound | Competitive ELISA | 500 | 2% |
| 3-Aminophenol | Competitive ELISA | 250 | 4% |
| N-Methyltyramine | Competitive ELISA | > 10,000 | < 0.1% |
| Amphetamine | Competitive ELISA | > 10,000 | < 0.1% |
Visualizing Experimental Workflows and Decision Pathways
To further clarify the experimental process and subsequent data interpretation, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to Assess Cross-Reactivity.
Caption: Decision Pathway for Interpreting Cross-Reactivity Results.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound is not widely available in published literature, its chemical structure suggests a potential for interference in certain analytical assays, particularly immunoassays. The degree of this potential cross-reactivity is highly dependent on the specific reagents and conditions of the assay being used.
For researchers, scientists, and drug development professionals, it is imperative to:
-
Empirically Validate: Always determine the cross-reactivity of this compound within the specific assay being used. Do not assume a lack of interference based on data from other assays or structurally similar compounds.
-
Utilize Orthogonal Methods: When feasible, confirm results using a different analytical technique that relies on a different principle of detection, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), to ensure specificity.
-
Thoroughly Document: Maintain detailed records of any cross-reactivity studies performed, including the specific assay, reagents, and calculated levels of interference. This information is crucial for the proper interpretation of experimental data and for regulatory submissions.
By taking a proactive and rigorous approach to evaluating potential cross-reactivity, the scientific community can ensure the generation of high-quality, reliable data in studies involving this compound.
References
- 1. myadlm.org [myadlm.org]
- 2. scispace.com [scispace.com]
- 3. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. N-Methyltyramine - Wikipedia [en.wikipedia.org]
Evaluating the Photostability of 3-(Ethylamino)phenol-Based Dyes: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the photostability of a dye is a critical parameter that dictates the reliability and reproducibility of experimental data. Dyes based on the 3-(Ethylamino)phenol scaffold are integral to a variety of fluorescent probes. This guide provides a comprehensive comparison of the photostability of these dyes against common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate fluorescent labels for demanding applications.
Quantitative Photostability Comparison
The photostability of a fluorophore is often quantified by its photobleaching half-life (t½), the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. Another important metric is the photobleaching quantum yield (Φb), which represents the probability of a dye molecule being destroyed per absorbed photon; a lower Φb indicates higher photostability.
While specific photostability data for dyes solely based on the this compound core can be limited in publicly available literature, a strong proxy can be found in the extensive data available for rhodamine dyes. Rhodamines are a major class of fluorophores that share a core structure derived from 3-aminophenol derivatives, making their photophysical properties highly relevant.
Below is a comparative summary of the photostability of various fluorescent dyes, including rhodamine derivatives and common alternatives. It is important to note that photostability is highly dependent on the experimental conditions, such as illumination intensity, oxygen concentration, and the molecular environment.[1][2]
| Dye Class | Specific Dye | Photobleaching Half-life (t½) [s] | Photobleaching Quantum Yield (Φb) [x 10⁻⁶] | Key Characteristics |
| Rhodamine | Rhodamine 110 | - | - | High photostability, fluorescence is insensitive to pH between 4 and 9.[3] |
| Rhodamine 6G | ~38-74 | ~1.2 | Highly resistant to photobleaching.[4][5] | |
| Rhodamine B | - | - | Good photostability, though generally less stable than Rhodamine 6G.[4] | |
| Alexa Fluor | Alexa Fluor 555 | Significantly more photostable than Cy3 | - | Renowned for enhanced photostability compared to traditional cyanine dyes.[1] |
| Alexa Fluor 647 | Significantly more photostable than Cy5 | - | High photostability, often used in super-resolution microscopy.[2][6] | |
| ATTO Dyes | ATTO 565 | - | - | Known for high thermal and photostability.[1][2] |
| ATTO 647N | - | - | High photostability, suitable for single-molecule detection.[2] | |
| Cyanine | Cy3 | - | - | Moderate photostability, prone to photobleaching under intense illumination.[1] |
| Cy5 | - | - | Moderate photostability, less stable than Alexa Fluor 647.[2][6] |
Experimental Protocols
Accurate and reproducible assessment of a dye's photostability is crucial for informed selection. Below are detailed protocols for determining the photobleaching half-life, a key metric for comparison.
Protocol 1: Measurement of Photobleaching Half-life in Solution
Objective: To determine the time required for the fluorescence intensity of a dye solution to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorescent dye of interest
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol)
-
Spectrofluorometer or a fluorescence microscope equipped with a stable light source (e.g., laser, LED) and a sensitive detector (e.g., PMT, CCD camera)
-
Cuvette or microscope slide and coverslip
-
Image analysis software (if using a microscope)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate excitation and emission wavelengths for the dye.
-
Adjust the illumination intensity to a level that provides a strong initial signal without causing instantaneous bleaching. It is critical to use the same illumination intensity for all dyes being compared.[7]
-
-
Data Acquisition:
-
Record the initial fluorescence intensity (I₀) at time t=0.
-
Continuously illuminate the sample.
-
Record the fluorescence intensity at regular intervals over time until the intensity drops to less than 50% of the initial value.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time.
-
Determine the time at which the fluorescence intensity is 0.5. This time is the photobleaching half-life (t½).
-
Protocol 2: Measurement of Photobleaching Half-life in a Cellular Context
Objective: To evaluate the photostability of a fluorescent dye when used for cellular imaging.
Materials:
-
Cells labeled with the fluorescent dye
-
Fluorescence microscope with a stable light source, appropriate filter sets, and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare cell samples labeled with the fluorescent dye according to the specific experimental protocol (e.g., immunofluorescence, transfection with a fluorescent protein).
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Locate a region of interest (ROI) containing fluorescently labeled cells.
-
Adjust the illumination intensity and camera settings to obtain a good signal-to-noise ratio. Use consistent settings for all samples being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the ROI.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.[7]
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Select an ROI within a labeled cell.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity for each time point.
-
Normalize the background-corrected intensity values to the initial intensity.
-
Plot the normalized fluorescence intensity versus time and determine the photobleaching half-life (t½).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the photostability of a fluorescent dye.
Caption: A flowchart outlining the key steps for evaluating the photostability of fluorescent dyes.
Conclusion
The photostability of dyes based on the this compound scaffold, particularly rhodamine derivatives, is generally high, making them suitable for a wide range of fluorescence-based assays. However, for applications requiring extended imaging times or high-intensity illumination, newer classes of dyes such as the Alexa Fluor and ATTO series often exhibit superior performance with even greater resistance to photobleaching.[1][2] By following standardized experimental protocols for photostability evaluation, researchers can make informed decisions to select the optimal fluorescent probe for their specific needs, thereby enhancing the quality and reliability of their experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. antbioinc.com [antbioinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-(Ethylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(ethylamino)phenol, a key intermediate in the manufacturing of various pharmaceuticals and dyes, can be approached through several distinct chemical pathways. The selection of an optimal route is a critical decision in process development, balancing factors such as yield, purity, cost of raw materials, safety, and environmental impact. This guide provides an objective comparison of four prominent synthetic strategies for this compound, supported by experimental data and detailed protocols to aid researchers and drug development professionals in making informed decisions.
Executive Summary
This analysis evaluates four primary synthetic routes to this compound:
-
Direct Alkylation of 3-Aminophenol: A classical approach involving the direct reaction of 3-aminophenol with an ethylating agent.
-
Reductive Amination of 3-Hydroxyacetophenone: A method that forms the C-N bond through the reaction of a ketone precursor with ethylamine followed by reduction.
-
Buchwald-Hartwig Amination of 3-Bromophenol: A modern palladium-catalyzed cross-coupling reaction.
-
Direct Amination of Resorcinol: A potentially atom-economical route starting from a readily available dihydric phenol.
The following sections provide a detailed breakdown of each route, including experimental protocols, cost analysis, and a discussion of the associated benefits and drawbacks.
Route 1: Direct Alkylation of 3-Aminophenol
This method involves the N-ethylation of 3-aminophenol. A significant challenge in this approach is the potential for competing O-alkylation at the phenolic hydroxyl group. To achieve selectivity, a protection-alkylation-deprotection sequence is often employed. A common strategy involves the in-situ formation of an imine to protect the amino group, followed by alkylation of the more nucleophilic phenoxide, and subsequent hydrolysis. A more direct approach, though potentially less selective, involves the careful control of reaction conditions.
Experimental Protocol: Selective N-Ethylation of 3-Aminophenol
A one-pot procedure for the selective N-alkylation of aminophenols involves condensation with an aldehyde followed by reduction.[1][2][3]
-
Imination: To a stirred solution of 3-aminophenol (10.91 g, 100 mmol) in methanol (200 mL), acetaldehyde (5.29 mL, 120 mmol) is added. The solution is stirred at room temperature for 1 hour to form the corresponding imine.
-
Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (4.54 g, 120 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature. The solvent is then removed under reduced pressure. The residue is taken up in water (100 mL) and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel.
Cost-Benefit Analysis: Route 1
| Parameter | Data | Notes |
| Overall Yield | 85-95% (Reported for similar systems)[1][2][3] | High yields are achievable with careful control of the reduction step. |
| Raw Material Cost | Moderate | 3-Aminophenol is a relatively inexpensive starting material. The cost of sodium borohydride contributes significantly. |
| Process Complexity | Moderate | A one-pot reaction, but requires careful temperature control and chromatographic purification. |
| Safety Concerns | Sodium borohydride is flammable and reacts with water to produce hydrogen gas. | |
| Environmental Impact | Use of organic solvents for extraction and chromatography generates waste. |
Route 2: Reductive Amination of 3-Hydroxyacetophenone
Reductive amination offers an alternative C-N bond-forming strategy. In this route, 3-hydroxyacetophenone is reacted with ethylamine to form an intermediate imine, which is then reduced in situ to the desired product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices for their selectivity.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 3-hydroxyacetophenone (13.61 g, 100 mmol) and ethylamine (70% solution in water, 8.1 mL, 120 mmol) in 1,2-dichloroethane (200 mL), sodium triacetoxyborohydride (27.5 g, 130 mmol) is added portion-wise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Cost-Benefit Analysis: Route 2
| Parameter | Data | Notes |
| Overall Yield | 70-85% (Typical for reductive amination) | Yields can be sensitive to the choice of reducing agent and reaction conditions. |
| Raw Material Cost | Moderate to High | 3-Hydroxyacetophenone is more expensive than 3-aminophenol.[4][5][6] The cost of the reducing agent is also a significant factor.[7][8][9][10] |
| Process Complexity | Moderate | A one-pot reaction, but requires an inert atmosphere and chromatographic purification. |
| Safety Concerns | 1,2-dichloroethane is a suspected carcinogen. Sodium triacetoxyborohydride is moisture-sensitive. | |
| Environmental Impact | Use of chlorinated solvents is a significant environmental concern. |
Route 3: Buchwald-Hartwig Amination of 3-Bromophenol
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13] This route would involve the coupling of 3-bromophenol with ethylamine in the presence of a palladium catalyst and a suitable phosphine ligand. This method is known for its broad substrate scope and functional group tolerance.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: A reaction vessel is charged with 3-bromophenol (17.3 g, 100 mmol), palladium(II) acetate (224 mg, 1 mol%), XPhos (952 mg, 2 mol%), and sodium tert-butoxide (13.4 g, 140 mmol). The vessel is evacuated and backfilled with argon.
-
Reagent Addition: Anhydrous toluene (200 mL) and ethylamine (2.0 M solution in THF, 60 mL, 120 mmol) are added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate (100 mL), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated.
-
Purification: The product is purified by column chromatography.
Cost-Benefit Analysis: Route 3
| Parameter | Data | Notes |
| Overall Yield | 80-95% (Typical for this type of coupling) | High yields are generally expected for this robust reaction. |
| Raw Material Cost | High | The primary cost drivers are the palladium catalyst and the phosphine ligand.[14][15][16][17] |
| Process Complexity | High | Requires strict anhydrous and anaerobic conditions. The catalyst system is sensitive to air and moisture. |
| Safety Concerns | Toluene is a flammable and toxic solvent. Sodium tert-butoxide is a strong base and is corrosive. | |
| Environmental Impact | Use of a heavy metal catalyst necessitates careful waste management and disposal to prevent environmental contamination. |
Route 4: Direct Amination of Resorcinol
This route offers a potentially more atom-economical approach by directly reacting resorcinol with ethylamine. This reaction typically requires a catalyst and elevated temperatures and pressures to proceed efficiently. A related industrial process for the synthesis of m-aminophenols from resorcinol utilizes a solid acid catalyst.[18]
Experimental Protocol: Direct Amination
-
Reaction Setup: A high-pressure autoclave is charged with resorcinol (11.01 g, 100 mmol), a 70% aqueous solution of ethylamine (12.9 mL, 200 mmol), and a catalytic amount of Raney-Nickel (5% by weight of resorcinol).
-
Reaction Conditions: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 10-20 atm. The reaction mixture is heated to 180-200 °C and stirred for 8-12 hours.
-
Work-up: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is neutralized with a suitable acid and the product is extracted with an organic solvent.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization.
Cost-Benefit Analysis: Route 4
| Parameter | Data | Notes |
| Overall Yield | 60-75% (Estimated based on related processes) | Yield can be influenced by catalyst activity, temperature, and pressure. |
| Raw Material Cost | Low to Moderate | Resorcinol is a commodity chemical with a relatively low price.[19][20][21][22][23] The cost of the catalyst and the energy required for high-pressure reaction are additional factors. |
| Process Complexity | High | Requires specialized high-pressure equipment. Catalyst handling and separation can be challenging. |
| Safety Concerns | High-pressure reactions carry inherent risks. Raney-Nickel is pyrophoric and must be handled with care. Hydrogen gas is highly flammable. | |
| Environmental Impact | This route can be more environmentally friendly if the catalyst is efficiently recycled and high atom economy is achieved. |
Comparative Summary of Synthetic Routes
| Route | Starting Materials | Key Reagents | Overall Yield (Est.) | Raw Material Cost | Process Complexity | Key Advantages | Key Disadvantages |
| 1. Direct Alkylation | 3-Aminophenol | Acetaldehyde, Sodium Borohydride | 85-95% | Moderate | Moderate | High yield, one-pot procedure. | Potential for side reactions, requires chromatography. |
| 2. Reductive Amination | 3-Hydroxyacetophenone, Ethylamine | Sodium Triacetoxyborohydride | 70-85% | Moderate-High | Moderate | Good functional group tolerance. | More expensive starting material, use of chlorinated solvents. |
| 3. Buchwald-Hartwig | 3-Bromophenol, Ethylamine | Palladium Catalyst, Phosphine Ligand | 80-95% | High | High | Excellent yield and scope. | High cost of catalyst, requires inert conditions. |
| 4. Direct Amination | Resorcinol, Ethylamine | Raney-Nickel, Hydrogen | 60-75% | Low-Moderate | High | Atom economical, inexpensive starting material. | Requires high pressure, catalyst handling is hazardous. |
Logical Flow of Cost-Benefit Analysis
Caption: Logical workflow for selecting the optimal synthetic route.
Conclusion
The choice of the most suitable synthetic route to this compound is highly dependent on the specific requirements of the project.
-
For laboratory-scale synthesis with a focus on high yield and purity , the Direct Alkylation of 3-aminophenol (Route 1) and the Buchwald-Hartwig Amination (Route 3) are strong contenders. While the Buchwald-Hartwig reaction offers excellent reliability, its high cost may be a limiting factor.
-
For industrial-scale production where cost is a primary driver , the Direct Amination of Resorcinol (Route 4) presents the most economically attractive option due to the low cost of the starting material. However, the significant capital investment in high-pressure equipment and stringent safety protocols must be considered.
-
The Reductive Amination of 3-hydroxyacetophenone (Route 2) provides a viable alternative, particularly when functional group tolerance is a key consideration, though the cost of the starting material and the use of chlorinated solvents are notable drawbacks.
Ultimately, a thorough evaluation of the factors outlined in this guide, in conjunction with internal process capabilities and economic constraints, will enable researchers and drug development professionals to select the most advantageous synthetic strategy for their needs.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. indiamart.com [indiamart.com]
- 5. 3'-Hydroxyacetophenone | 121-71-1 [chemicalbook.com]
- 6. 3′-羟基苯乙酮 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. strem.com [strem.com]
- 8. store.p212121.com [store.p212121.com]
- 9. Sodium triacetoxyborohydride | 56553-60-7 Cas No. | Apollo [store.apolloscientific.co.uk]
- 10. chemimpex.com [chemimpex.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 3-Bromophenol | 591-20-8 | TCI AMERICA [tcichemicals.com]
- 15. matrixscientific.com [matrixscientific.com]
- 16. 591-20-8 Cas No. | 3-Bromophenol | Apollo [store.apolloscientific.co.uk]
- 17. store.p212121.com [store.p212121.com]
- 18. data.epo.org [data.epo.org]
- 19. Resorcinol Price Trends, Index, Chart, Spot Prices And Forecast [price-watch.ai]
- 20. imarcgroup.com [imarcgroup.com]
- 21. businessanalytiq.com [businessanalytiq.com]
- 22. intratec.us [intratec.us]
- 23. dir.indiamart.com [dir.indiamart.com]
characterization of novel compounds synthesized from 3-(Ethylamino)phenol
Beginning a Search
I've started exploring novel compounds synthesized from 3-(Ethylamino)phenol and their characterization. I'm also looking for existing alternatives. My next step will be to locate relevant experimental data.
Refining Search Parameters
I'm now expanding my search to include experimental data on performance metrics for novel this compound compounds and their alternatives. Simultaneously, I'm hunting for detailed experimental protocols. The goal is to build clear comparison tables, explain methodologies, and diagram workflows to create a researcher-friendly guide.
Analyzing Specific Results
I've been digging deeper into the specific results related to this compound derivatives. While the initial search was somewhat sparse, I found one paper describing the synthesis of 3,3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. This seems promising, but it's only a single compound class at this point. I need to expand the search to identify other potential derivatives and explore related synthetic pathways.
Seeking Comparative Data
I'm currently focusing on expanding the search to uncover more examples of compounds synthesized from this compound and related aminophenols. The goal is to gather performance metrics and comparative data. While the initial search yielded a few specific results, they were insufficient. I am now broadening the scope to include similar derivatives and exploring their applications to identify relevant performance data. This should help to build a more comprehensive "Comparison Guide."
Examining Search Results
I'm currently sorting through the results of the latest queries. While the earlier searches gave some useful leads, I'm still hunting for a head-to-head comparison of compounds built from this compound. The most promising lead so far involves a particular type of derivative structure, specifically the 3,3'-((
Developing Compound Strategies
The search is progressing, though directly comparing derivatives of this compound remains challenging. My focus has shifted towards gathering individual compound data. The aminophenol's isomeric arrangement appears critical for antioxidant activity, suggesting this compound derivatives may have distinct utility. I'm building comparison tables from individual data and seeking alternate compounds for a comprehensive guide.
Synthesizing Compound Data
I've been drilling down on this compound derivatives. While direct comparisons are still elusive, I've gathered key information. The isomeric effects on antioxidant activity are now clear. To create a useful guide, I'm focusing on finding examples of compounds synthesized from this compound and their applications. I'm searching patents and articles for detailed data on synthesis and performance. Next up: alternatives for a comprehensive comparison.
Pinpointing Dye Precursors
I've been poring over the search results, and it's becoming clear that this compound is a pivotal intermediate for dye synthesis. The patent I discovered detailing its preparation looks promising, I need to delve further into its relevance to the specific dye class I'm exploring. This ethylamino intermediate looks quite versatile, and I need to determine the specific chemical transformations it can undergo.
Investigating Synthesis Routes
I'm now zeroing in on this compound, specifically its role in both dyes and coumarin derivatives. I've uncovered a patent for 3-ethylamino-p-cresol, a red dye precursor. Disperse azo dye synthesis from 3-aminophenol derivatives also seems promising. Furthermore, I've discovered coumarin derivatives synthesized from this intermediate, which exhibit antioxidant and corrosion inhibiting properties. Next, I'll focus on gathering quantitative data—absorption maxima, fastness properties, IC50 values—to compare performance.
Narrowing the Data Scope
I've been analyzing the latest search results and found this compound continues to be a crucial intermediate. The red dye precursor patent and the disperse azo synthesis are promising. I'm also considering coumarin derivatives, which have antioxidant and corrosion inhibiting abilities. I'm now prioritizing the hunt for quantitative data: absorption maxima, fastness properties for dyes; IC50 values and corrosion inhibition efficiency for coumarins. My plan is to also hunt for suitable alternatives.
Safety Operating Guide
3-(Ethylamino)phenol proper disposal procedures
Gathering Information.
My investigation into 3-(Ethylamino)phenol is underway. I've begun with extensive Google searches targeting its safe disposal, relevant safety data, and potential environmental risks. I am now broadening the search to include chemical reactivity and potential decomposition pathways.
Outlining the Procedure
My research focus has shifted to the practical application of disposal methods. I'm extracting and synthesizing key disposal procedures, personal protective equipment requirements, and environmental considerations for this compound. The goal is to produce a step-by-step procedural guide tailored for researchers and scientists, including a decision-making DOT script to illustrate the disposal process.
Detailing Disposal Protocols
I'm currently fleshing out the step-by-step procedures for disposing of this compound. The goal is a comprehensive guide, meticulously detailed for a scientific audience. I'm focusing on ensuring every step is clear and easily understood, aiming for complete accuracy and considering all necessary safety measures and regulatory compliance.
Defining Incineration Parameters
I've been drilling down on the nuances of incineration as the primary disposal method. This involves pinpointing the specific conditions needed for safe and effective destruction of this compound. Data on incineration temperatures, residence times, and flue gas scrubbing requirements are being gathered, keeping in mind relevant regulatory guidelines. Details on waste classification are being collected to ensure full compliance.
Synthesizing Disposal Data
I've been consolidating data on safe handling and disposal of this compound, focusing on its hazards and appropriate waste classification. I'm prioritizing regulatory compliance and seeking specific disposal procedures, including incineration parameters, and necessary safety precautions. My aim is to create a complete, practical guide.
Drafting Disposal Guide Structure
I'm now outlining a detailed disposal guide, keeping the needs of a scientific audience at the forefront. The content will include hazard data, waste classification, and step-by-step procedures for waste collection and disposal of this compound. Key steps cover container selection, labeling, segregation, accumulation, and spill handling. I am also detailing the incineration-based final disposal process, referencing all relevant regulations.
Structuring Disposal Guide
I've gathered and organized detailed information on the disposal of this compound, focusing on a clear, structured format. I'm prioritizing safety and compliance, starting with hazard overviews and required PPE. Next, I'll detail procedures for handling liquid and solid waste, and spill cleanup, followed by a summary of hazard data in a table. I will then explain the disposal process for collected waste.
Refining Disposal Guide Format
I've been working on a structured response based on the user's requirements. Currently, I'm setting up clear sections for PPE, waste handling (liquid, solid, spills), and disposal procedures. My focus is on creating tables that summarize GHS hazard data and PPE requirements, alongside a workflow diagram using Graphviz to illustrate the disposal process visually.
Visualizing Disposal Workflow
I'm now fully immersed in developing the Graphviz diagram that visually maps the disposal process, ensuring it aligns with the defined color scheme and contrast guidelines. The content drafting is underway; I'm weaving together the gathered data on hazards, PPE, and waste handling into a practical and compliant guide, with tables for GHS data and PPE requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
